5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O6/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZGAPXHJKSZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCC(CO)O)N)C(=O)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998140 | |
| Record name | 5-Amino-N~1~,N~3~-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76820-35-4 | |
| Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76820-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076820354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-N~1~,N~3~-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLI7KW8WA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, a key chemical intermediate in the pharmaceutical industry. The document delves into its chemical identity, synthesis, purification, and core physicochemical properties, with a focus on its critical role in the manufacturing of non-ionic X-ray contrast media. This guide is intended to serve as a vital resource for researchers and professionals engaged in drug development and process chemistry, offering field-proven insights and detailed methodologies.
Introduction: A Pivotal Intermediate in Medical Imaging
This compound, commonly referred to in industrial literature as ABA (Aminoisophthalic acid bisamide), is a substituted aromatic diamide of significant pharmaceutical interest.[1][2] Its molecular structure, characterized by a central 5-aminoisophthalic acid core functionalized with two 2,3-dihydroxypropylamine side chains, renders it an ideal precursor for the synthesis of complex, poly-iodinated molecules.
The primary and most critical application of ABA is as a starting material in the industrial production of several non-ionic X-ray contrast agents, including iohexol and iodixanol.[1][2] The dihydroxypropyl side chains are crucial for imparting the high water solubility and low osmolality required for safe intravascular administration of the final drug products. The aromatic amino group serves as a chemical handle for subsequent iodination and other functionalization steps. This guide will explore the foundational chemical and physical properties that underpin its utility.
Chemical and Physical Properties
This compound is typically isolated and handled as its hydrochloride salt to enhance stability and aqueous solubility.[3] The free base has the CAS Registry Number 76820-35-4, while the more commonly used hydrochloride salt is registered under CAS Number 203515-86-0.
Structure and Identification
The chemical structure of this compound is illustrated below.
Figure 1: Chemical Structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the hydrochloride salt of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁N₃O₆ (Free Base) C₁₄H₂₂ClN₃O₆ (HCl Salt) | [2][4] |
| Molecular Weight | 327.34 g/mol (Free Base) 363.79 g/mol (HCl Salt) | [2][4] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 216-220 °C (HCl Salt) | [5] |
| Solubility | Soluble in water | [2] |
| LogP (calculated) | -2.4 (at 20°C and pH 7) | [2] |
Note: Detailed spectral data (NMR, IR, MS) and quantitative solubility in various organic solvents are not extensively reported in publicly available literature, likely due to the compound's status as a proprietary industrial intermediate.
Synthesis and Purification
The synthesis of this compound is a well-documented, multi-step process, primarily detailed in patent literature. The general synthetic route involves two key transformations: amidation and reduction.
Figure 2: General Synthesis Workflow for this compound Hydrochloride.
Detailed Synthesis Protocol (Exemplary)
The following protocol is a synthesized representation based on methodologies described in patent literature[5].
-
Amidation:
-
Charge a suitable reactor with dimethyl 5-nitroisophthalate and approximately 2.1 molar equivalents of 3-amino-1,2-propanediol.
-
Add 2-methoxyethanol as the solvent.
-
Introduce a catalytic amount of a strong base, such as sodium methoxide (which can be formed in situ by dissolving sodium metal in the solvent).
-
Heat the mixture to reflux temperature (approximately 108 °C) and maintain for several hours until thin-layer chromatography indicates the consumption of the starting ester.[5]
-
-
Catalytic Hydrogenation:
-
Cool the reaction mixture and transfer it to a hydrogenation reactor.
-
Add a palladium-on-carbon catalyst (typically 5-10% Pd on C).
-
Pressurize the reactor with hydrogen gas and agitate until the reduction of the nitro group to an amine is complete.
-
-
Isolation of the Hydrochloride Salt:
-
Filter the reaction mixture to remove the catalyst.
-
To the filtrate, add a solution of hydrogen chloride in a lower alkanol (e.g., isopropanol) or bubble hydrogen chloride gas through the solution.
-
The hydrochloride salt of this compound will precipitate.
-
Collect the crystalline product by filtration, wash with a suitable solvent (e.g., the alkanol used for precipitation), and dry under vacuum.
-
Purification and Impurity Control
The purity of ABA is paramount for the successful synthesis of the final X-ray contrast agents. Two common impurities are the ABA monomethylester and the ABA dimer.[1] A highly effective method for their removal involves selective hydrolysis under basic conditions.
-
Principle: The ester and dimer impurities are more susceptible to hydrolysis under high pH conditions than the stable amide bonds of the ABA side chains.
-
Protocol:
-
Dissolve the crude ABA hydrochloride in water.
-
Adjust the pH of the aqueous solution to between 12.0 and 13.0 by adding an aqueous solution of sodium hydroxide.[3]
-
Maintain the mixture at room temperature (20-25 °C) for a short period (e.g., 15-60 minutes).[3]
-
During this time, the monomethylester is hydrolyzed to the corresponding monoacid, and the dimer is also cleaved.
-
The reaction progress and impurity levels are monitored by High-Performance Liquid Chromatography (HPLC). The levels of ABA monomethylester and dimer can be reduced to less than 0.01%.[3]
-
The resulting ABA monoacid is more easily removed in subsequent crystallization or reaction steps than the original impurities.
-
Key Reactions and Applications
The principal chemical transformation of this compound is its conversion to a tri-iodinated derivative, which serves as the immediate precursor to the final contrast agent.
Iodination
Figure 3: Iodination of ABA to its Tri-iodinated Derivative.
This reaction is an electrophilic aromatic substitution where the electron-donating amino group activates the benzene ring, directing the iodine atoms to the ortho and para positions (2, 4, and 6). The reaction is typically carried out in an aqueous or aqueous/methanolic solution using an iodinating agent like iodine chloride.[6] Precise control of pH and temperature is crucial for maximizing yield and minimizing side reactions.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis and purification.[1][3] While specific, validated methods are often proprietary, a typical setup would involve a reversed-phase column (e.g., C18) with a buffered aqueous-organic mobile phase and UV detection.
Safety and Handling
As with all chemical reagents, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a cornerstone intermediate in the production of modern non-ionic X-ray contrast media. Its synthesis, while straightforward in principle, requires careful control of reaction conditions and rigorous purification to meet the stringent demands of the pharmaceutical industry. The dihydroxypropyl side chains are fundamental to the efficacy and safety of the final drug products. This guide has provided a detailed overview of its basic properties, synthesis, and key chemical transformations, offering a valuable resource for professionals in the field.
References
- US6441235B1 - Preparation of 5-amino-isophthalamides - Google P
- EP2289870A1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)
- EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)
-
1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). PubChem. [Link]
-
bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO. [Link]
-
76820-35-4 | Product Name : 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide. Pharmaffiliates. [Link]
-
5-Amino N N Bis (2 3 Dihydroxy Propyl) Isophthalamide Hcl Cas No: 203515-86-0. IndiaMART. [Link]
-
This compound HYDROCHLORIDE - gsrs. [Link]
-
Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate. [Link]
-
Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures - ResearchGate. [Link]
- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)
Sources
- 1. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 2. This compound | 203515-86-0 [chemicalbook.com]
- 3. data.epo.org [data.epo.org]
- 4. 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | C14H22ClN3O6 | CID 44629992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 6. This compound Hydrochloride | 203515-86-0 | Benchchem [benchchem.com]
physicochemical characteristics of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the essential physicochemical properties of this compound, a critical starting material in the synthesis of several non-ionic X-ray contrast agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structure, solubility, stability, and solid-state characteristics. A thorough understanding of these properties is paramount for the development of robust and well-controlled manufacturing processes for iodinated contrast media, ensuring the quality, safety, and efficacy of the final drug product. We will delve into the causality behind experimental choices for its analysis and purification, providing a framework for its effective utilization in pharmaceutical development.
Introduction: The Pivotal Role of a Key Intermediate
This compound, commonly referred to in industrial settings as ABA (Aminoisophthalic acid bisamide), is a cornerstone in the multi-step synthesis of life-saving non-ionic X-ray contrast media, including iohexol and iodixanol.[1] The journey from this intermediate to a final, injectable drug substance is one of precise chemical transformations. The purity, stability, and physical form of ABA directly impact the efficiency of subsequent reactions, particularly the critical iodination step, and the impurity profile of the final Active Pharmaceutical Ingredient (API).[1][2] Therefore, a granular understanding of its physicochemical characteristics is not merely an academic exercise but a fundamental requirement for process optimization, quality control, and regulatory compliance.
This guide will systematically explore the key attributes of ABA, moving from its fundamental molecular identity to its more complex solid-state and stability profiles. The narrative is structured to provide not just data, but also the scientific rationale behind the analytical methodologies, offering a practical framework for its characterization.
Molecular Identity and Spectroscopic Profile
A definitive identification of ABA is the first step in any robust quality control paradigm. This is achieved through a combination of spectroscopic techniques that probe the molecule's unique structural features.
Table 1: Core Molecular and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 203515-86-0 (HCl Salt) | [4][5] |
| Molecular Formula | C₁₄H₂₁N₃O₆ (Free Base) / C₁₄H₂₂ClN₃O₆ (HCl Salt) | [3][4] |
| Molecular Weight | 327.34 g/mol (Free Base) / 363.79 g/mol (HCl Salt) | [3][4] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 216-220 °C (HCl Salt) | [7] |
| LogP (predicted) | -2.4 (at 20°C and pH 7) | [6] |
Structural Confirmation by NMR and IR Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure of ABA. The ¹H NMR spectrum will characteristically show signals for the aromatic protons, with their splitting patterns revealing the 1,3,5-substitution on the benzene ring. The protons of the dihydroxypropyl side chains will present as a series of multiplets. ¹³C NMR will corroborate this by showing distinct signals for the aromatic carbons, the carbonyl carbons of the amide groups, and the carbons of the aliphatic side chains.
-
Infrared (IR) Spectroscopy: The IR spectrum of ABA provides a unique fingerprint based on its functional groups. Key absorption bands are expected for the N-H stretching of the primary amine and the amide groups, C=O stretching of the amides, and O-H stretching from the multiple hydroxyl groups. For aromatic primary amines, two N-H stretching bands are typically observed in the region of 3300-3500 cm⁻¹.[8]
Ionization, Solubility, and the Impact of pH
The aqueous solubility of ABA is a critical parameter, influencing its reactivity in subsequent synthetic steps and its potential for purification via crystallization. This behavior is intrinsically linked to its ionization state, which is dictated by the pKa of the aromatic amino group.
pKa of the Aromatic Amino Group
This predicted pKa has profound practical implications:
-
At a pH below its pKa, the amino group will be predominantly protonated (-NH₃⁺), leading to a significant increase in aqueous solubility.
-
At a pH above its pKa, the amino group will be in its neutral form (-NH₂), rendering the molecule less soluble in water.
This pH-dependent ionization is a key lever in the manufacturing process. For instance, the hydrochloride salt of ABA is often used to enhance its stability and solubility in aqueous media for subsequent reactions.[9]
Aqueous and Co-Solvent Solubility
ABA is characterized by its high water solubility, a direct consequence of its multiple polar functional groups: a primary amine, two secondary amides, and four hydroxyl groups. These groups readily form hydrogen bonds with water molecules, facilitating its dissolution.
While quantitative solubility data for ABA is scarce, valuable insights can be gleaned from its tri-iodinated derivative, 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, which is the immediate product in the synthesis of contrast agents. Studies on this analogue have shown its solubility in ethanol-water mixtures, which can be correlated using models like the Apelblat equation.[11] This suggests that the solubility of ABA can be modulated through the use of co-solvents, a technique often employed in crystallization processes to control supersaturation and crystal growth.
Solid-State Properties: The Foundation of Stability and Processability
The solid-state properties of a pharmaceutical intermediate like ABA are critical, as they can influence its stability, handling, and performance in subsequent manufacturing steps.[12]
Caption: Interrelation of key solid-state properties and their impact.
Polymorphism: The Risk of Hidden Forms
Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a unique internal lattice structure.[12][13] These different forms can exhibit distinct physicochemical properties, including solubility, melting point, and stability.[12] For a pharmaceutical intermediate, an uncontrolled polymorphic transformation during processing or storage can have significant consequences.
Experimental Protocol: Polymorph Screening
A comprehensive polymorph screen is essential to identify all accessible crystalline forms of ABA.
-
Objective: To crystallize ABA under a wide range of thermodynamic and kinetic conditions to uncover potential polymorphs, solvates, or hydrates.
-
Methodology:
-
Solvent Selection: Employ a diverse panel of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, heptane).
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve ABA in various solvents at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Create saturated solutions at an elevated temperature and then cool them at different rates (slow and crash cooling).
-
Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of ABA to induce precipitation.
-
Slurrying: Stir a suspension of ABA in different solvents at various temperatures for an extended period to facilitate conversion to the most stable form.
-
-
Analysis: Analyze the resulting solids from each experiment using X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify unique crystalline forms.[2][]
-
Thermal Analysis: Understanding Stability Under Heat
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For ABA, a DSC thermogram would reveal its melting point (reported as 216-220 °C for the HCl salt), as well as any other thermal events such as polymorphic transitions or the onset of decomposition.[7][15]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining the temperature at which the compound begins to decompose. For aniline derivatives, decomposition often occurs at elevated temperatures.[16] TGA can also quantify the amount of residual solvent or water in the sample.[17]
Hygroscopicity: Interaction with Atmospheric Moisture
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][19] Given its highly polar nature and abundance of hydrogen bond donors and acceptors, ABA is likely to be hygroscopic. The extent of moisture uptake can affect the material's flowability, stability, and can even induce polymorphic changes.
Experimental Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
-
Objective: To quantify the moisture sorption and desorption behavior of ABA as a function of relative humidity (RH).
-
Methodology:
-
Sample Preparation: Place a known mass of the sample in the DVS instrument.
-
Drying: Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.
-
Sorption Isotherm: Increase the RH in a stepwise manner (e.g., from 0% to 90% in 10% increments), allowing the sample to equilibrate at each step. Record the mass change.
-
Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner back to 0% and record the mass change.
-
-
Data Analysis: Plot the percentage change in mass versus RH to generate sorption and desorption isotherms. The shape of the isotherm and the total moisture uptake are used to classify the material's hygroscopicity.[19]
Chemical Stability and Forced Degradation
Understanding the chemical stability of ABA is crucial for defining appropriate storage conditions and for developing a stability-indicating analytical method.
Stability Under Process Conditions
The manufacturing process of iodinated contrast agents provides valuable clues about ABA's stability.
-
Base Stability: In a purification step, an aqueous solution of ABA is adjusted to a pH of 12.5-13.0 for a short period (15-30 minutes) to hydrolyze ester and dimer impurities. The amide side chains of ABA itself are reported to be stable under these conditions, highlighting a kinetic stability to brief, strong base exposure.[2]
-
Acid Stability: The subsequent iodination reaction is carried out at an acidic pH of 2-3, demonstrating the compound's stability under these conditions.[]
Forced Degradation Studies
To fully understand the degradation pathways and to develop a robust, stability-indicating HPLC method, a forced degradation study is essential as per ICH guidelines.[4][17]
Caption: Workflow for a forced degradation study of ABA.
Experimental Protocol: Forced Degradation Study
-
Objective: To intentionally degrade ABA under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
-
Methodology:
-
Acid Hydrolysis: Treat a solution of ABA with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treat a solution of ABA with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of ABA with 3% hydrogen peroxide at room temperature. Aromatic amines are particularly susceptible to oxidation, which can lead to colored degradation products.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80 °C or higher).
-
Photodegradation: Expose a solution and the solid powder to light as specified in ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples by a suitable HPLC method with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation. The HPLC method must be able to resolve the main ABA peak from all degradation products.
Conclusion
This compound is more than just a precursor; it is a foundational element whose physicochemical properties reverberate through the entire manufacturing chain of non-ionic contrast media. Its high aqueous solubility, dictated by a pKa-dependent ionization, is central to its handling and reactivity. The solid-state characteristics, including potential polymorphism and hygroscopicity, must be meticulously investigated and controlled to ensure process consistency and product stability. A thorough understanding of its stability profile, elucidated through forced degradation studies, is essential for the development of robust analytical methods and for ensuring the quality of the final API. This guide provides a comprehensive framework for the characterization of ABA, emphasizing the scientific rationale that transforms raw data into actionable knowledge for the pharmaceutical scientist.
References
-
ACD/Labs. (n.d.). Study Finds ACD/Labs pKa Predictions to be Most Accurate. Retrieved from [Link]
-
Truchot, E., et al. (2015). Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. ResearchGate. Retrieved from [Link]
-
Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Retrieved from [Link]
-
Wang, J., et al. (2012). Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]
- Google Patents. (n.d.). EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
-
European Patent Office. (n.d.). EP2289870A1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. Retrieved from [Link]
-
Spineti, M. (2020). Iodinated Contrast agents within Radiology. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Retrieved from [Link]
- Google Patents. (n.d.). EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
-
Beilu Pharmaceutical. (n.d.). Non-ionic Contrast Agents Types, Ionic And Nonionic Contrast Media Comparison. Retrieved from [Link]
-
Patel, K., et al. (2011). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA curves and corresponding DSC curves for pure polyaniline and its.... Retrieved from [Link]
-
Radiopaedia. (n.d.). Iodinated contrast media. Retrieved from [Link]
- Google Patents. (n.d.). US6441235B1 - Preparation of 5-amino-isophthalamides.
-
Pharmaceutical Technology. (2007). Advancing Approaches in Detecting Polymorphism. Retrieved from [Link]
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ACD/Labs. (n.d.). What is the pKa of my compound?. Retrieved from [Link]
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Svoboda, M., et al. (2015). Ionic and non-ionic intravenous X-ray contrast media: antibacterial agents?. Acta Radiologica. Retrieved from [Link]
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MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
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University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
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Structure Elucidation of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: A Multi-Technique Spectroscopic and Spectrometric Approach
An In-depth Technical Guide for Drug Development Professionals
Introduction
5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is a pivotal chemical intermediate in the multi-step synthesis of several non-ionic X-ray contrast agents, such as iohexol and iodixanol.[1] The structural integrity of this precursor is paramount, as any impurities or isomeric variations can propagate through the synthesis, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, its unambiguous structural verification is a critical checkpoint in process development and quality assurance.
This guide presents a holistic and logical workflow for the complete structure elucidation of this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind the selection of each analytical method, detailing how their complementary data points are woven together to build an unshakeable, self-validating structural proof. The methodologies described herein are grounded in established spectroscopic and spectrometric principles, forming a robust framework for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The analysis of impurities requires rigorous qualitative and quantitative methods to ensure drug safety and compliance.[2][3]
Section 1: Foundational Molecular Characteristics
Before embarking on detailed analysis, it is essential to establish the theoretical structural framework of the target molecule. This provides a hypothesis against which all subsequent experimental data will be compared.
-
Chemical Name: this compound
-
Synonyms: 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide[4]
-
CAS Number: 76820-35-4[4]
-
Molecular Formula: C₁₄H₂₁N₃O₆[4]
-
Molecular Weight: 327.34 g/mol [4]
The molecule consists of a central 1,3,5-substituted benzene ring functionalized with a primary amine and two N-substituted amide side chains. Each side chain contains a propane-1,2,3-triol moiety linked via an amide bond.
Caption: Proposed structure of this compound.
Section 2: The Integrated Analytical Workflow
A single analytical technique is insufficient for unambiguous structure elucidation. A synergistic approach, where each method validates and builds upon the findings of the others, is the gold standard. Our workflow is designed to confirm not just the presence of functional groups, but their precise connectivity and spatial arrangement.
Caption: Logical workflow for comprehensive structure elucidation.
Section 3: Mass Spectrometry (MS) – The Molecular Blueprint
Expertise & Causality: Mass spectrometry is the first logical step, as it provides the most fundamental piece of information: the molecular weight of the compound.[5] This experiment serves to validate the elemental formula derived from the synthesis plan. We select Electrospray Ionization (ESI) as it is a "soft" ionization technique, ideal for this polar, polyhydroxy compound, minimizing fragmentation and maximizing the abundance of the molecular ion.[5]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid. The acid promotes protonation, facilitating the formation of [M+H]⁺ ions.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization Mode: Positive ion mode (ESI+).
-
Analysis: Infuse the sample directly or via a liquid chromatography (LC) system. Acquire a full scan mass spectrum.
Expected Data & Interpretation
The primary goal is to observe the protonated molecular ion and compare its measured mass to the calculated exact mass.
| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
| [M+H]⁺ | 328.1503 | Expected within 5 ppm |
| [M+Na]⁺ | 350.1322 | Expected within 5 ppm |
The high-resolution data allows for the confident determination of the elemental formula (C₁₄H₂₁N₃O₆). Any significant deviation would immediately indicate an incorrect structure or the presence of a major impurity. Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation, which would be expected to show losses of water (-18 Da), and cleavage of the amide bond or side chains, further corroborating the proposed structure.
Section 4: Infrared (IR) Spectroscopy – Functional Group Fingerprinting
Expertise & Causality: While MS provides the formula, IR spectroscopy confirms the presence of the key functional groups.[6] This technique is rapid and confirms that the correct chemical "building blocks" are present. For this molecule, we are particularly interested in identifying the amine, amide, and hydroxyl groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-650 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.
Expected Data & Interpretation
The IR spectrum should display a series of characteristic absorption bands.[7][8][9]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450-3200 (broad) | O-H Stretch | Hydroxyl groups | The multiple -OH groups will lead to strong hydrogen bonding, resulting in a very broad and intense band. |
| 3400-3300 & 3330-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two distinct peaks in this region is a hallmark of a primary amine. |
| ~3300 | N-H Stretch | Secondary Amide (-NH-) | This peak will likely be part of the broad O-H/N-H envelope but confirms the secondary amide. |
| ~1640 | C=O Stretch (Amide I band) | Amide | The position is characteristic of a conjugated amide, confirming the carbonyl group's presence.[7] |
| ~1550 | N-H Bend (Amide II band) | Amide | This band, coupled with the Amide I band, is strong evidence for the amide linkage. |
| 1600-1450 | C=C Stretch | Aromatic Ring | Multiple sharp peaks are expected, confirming the benzene core. |
| 1250-1020 | C-N Stretch | Aliphatic/Aromatic Amine/Amide | Confirms the presence of carbon-nitrogen bonds. |
The combined presence of these bands provides a robust, self-validating fingerprint of the molecule's functional groups.
Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Connectivity Map
Expertise & Causality: NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework.[10] While MS confirms the formula and IR confirms functional groups, NMR connects all the atoms, proving the specific isomeric structure. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[11][12] DMSO-d₆ is the solvent of choice as its ability to form hydrogen bonds helps in resolving the exchangeable -OH and -NH protons, which might otherwise be broadened into obscurity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Experiments:
-
¹H NMR: Standard proton spectrum to identify chemical environments, integration, and coupling.
-
¹³C NMR: Standard carbon spectrum to identify the number of unique carbon environments.
-
COSY (COrrelation SpectroscopY): To reveal proton-proton (¹H-¹H) coupling networks, crucial for tracing the connectivity within the side chains and the aromatic ring.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (¹J-coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): To show long-range correlations (2-3 bonds) between protons and carbons (²J and ³J-coupling). This is the key experiment to connect the side chains to the aromatic ring.[13]
-
Expected Data & Interpretation
¹H NMR (Predicted Data in DMSO-d₆)
| Proton Label | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~7.8 | t | 1H | Aromatic proton between the two amide groups. |
| H-4, H-6 | ~7.2 | d | 2H | Aromatic protons ortho to the amine group. |
| Amine (-NH₂) | ~5.5 | br s | 2H | Protons of the primary amine group. |
| Amide (-NH-) | ~8.2 | t | 2H | Protons of the two equivalent secondary amide groups. |
| Side Chain | 4.5-5.0 | m | 4H | Hydroxyl protons (-OH). |
| Side Chain | 3.2-3.8 | m | 10H | Methylene and methine protons (-CH₂-, -CH-) of the two dihydroxypropyl chains. |
-
Aromatic Region: The splitting pattern is key. The proton at position 2 (H-2), being coupled to two equivalent protons (H-4, H-6), should appear as a triplet. The H-4 and H-6 protons, each coupled only to H-2, should appear as a doublet. This 1:2 integration ratio and t/d pattern is characteristic of a 1,3,5-substitution pattern.[14][15]
-
Side Chains: The signals for the ten non-exchangeable protons of the two identical side chains will be complex but can be fully resolved using 2D NMR.
¹³C NMR (Predicted Data in DMSO-d₆)
| Approx. Chemical Shift (ppm) | Carbon Assignment |
| ~166 | C=O (Amide) |
| ~150 | C-NH₂ (Aromatic) |
| ~138 | C-CONH (Aromatic) |
| ~110 | C-H (Aromatic) |
| ~70 | CH-OH (Side Chain) |
| ~64 | CH₂-OH (Side Chain) |
| ~45 | N-CH₂ (Side Chain) |
2D NMR Interpretation – Connecting the Pieces
The true power lies in combining the 2D spectra to build the molecule piece by piece.
-
COSY: Will show correlations between adjacent protons. For example, within a side chain, the N-CH₂ protons will show a correlation to the CH-OH proton, which in turn will show correlations to the CH₂-OH protons. This confirms the propane-diol backbone of the side chains.
-
HSQC: Provides a direct link between the assigned protons and their carbons, allowing for the unambiguous assignment of the ¹³C spectrum.
-
HMBC: This is the ultimate confirmation. It provides the correlations that bridge the different fragments of the molecule.
Caption: Key HMBC correlations confirming the molecular structure.
Key HMBC Correlations to Verify:
-
A correlation between the amide N-H proton and the aromatic carbon it's attached to (C1/C3), confirming the amide linkage to the ring.
-
A correlation between the amide N-H proton and the carbonyl carbon (²J).
-
A correlation between the N-CH₂ protons of the side chain and the carbonyl carbon (³J), definitively linking the side chain to the amide.
-
Correlations between the aromatic protons and their neighboring aromatic carbons , confirming the substitution pattern.
Section 6: X-ray Crystallography – The Final Arbiter
Expertise & Causality: For ultimate, unequivocal proof of structure, especially for regulatory filings, single-crystal X-ray diffraction is the gold standard.[16] It provides the absolute 3D structure of the molecule in the solid state, resolving any possible ambiguity in stereochemistry or conformation.[17]
Experimental Protocol
-
Crystallization: This is the most critical and often challenging step. The compound must be slowly crystallized from a suitable solvent or solvent system to yield a single, high-quality crystal of sufficient size.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined.
Interpretation The output is a three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This data serves as the final, incontrovertible proof of the proposed structure, validating all the conclusions drawn from the spectroscopic methods.
Conclusion
The structure elucidation of this compound is a process of logical, cumulative evidence-gathering. It begins with the confirmation of the molecular formula by high-resolution mass spectrometry, followed by the identification of key functional groups via infrared spectroscopy. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which piece together the molecular puzzle by establishing the precise connectivity of the carbon-hydrogen framework. Each technique provides a layer of validation, creating a self-consistent and robust structural proof. For absolute confirmation, single-crystal X-ray crystallography provides the definitive answer. Adherence to this multi-faceted analytical workflow ensures the highest level of scientific integrity and is fundamental to guaranteeing the quality and safety of the pharmaceutical products derived from this crucial intermediate.
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An In-depth Technical Guide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride (CAS No. 203515-86-0)
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Foreword: Understanding the Core Utility
The compound identified by CAS number 203515-86-0, scientifically known as 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride, is a pivotal molecule in the landscape of pharmaceutical manufacturing. While its structure, rich in hydrophilic functional groups, may suggest a broad range of biological interactions, its primary and well-documented role is that of a high-purity chemical intermediate. This guide is structured to provide a comprehensive understanding of this compound, focusing on its synthesis, purification, and critical application in the production of non-ionic X-ray contrast media. For the researcher, this molecule serves as a versatile building block, and for the drug development professional, it is a key component in the synthesis of widely used diagnostic imaging agents.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound begins with its fundamental characteristics. This compound hydrochloride, often referred to in patents and industrial literature as ABA-HCl, is a synthetic organic compound with a well-defined structure.[1]
| Identifier | Value |
| CAS Number | 203515-86-0 |
| IUPAC Name | 5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide;hydrochloride |
| Synonyms | ABA Hydrochloride, 5-amino-n1,n3-bis(2,3-dihydroxypropyl)isophthalamide HCl, WB6QXV6056[1][2] |
| Molecular Formula | C₁₄H₂₂ClN₃O₆[1] |
| Molecular Weight | 363.79 g/mol |
Physicochemical Data Summary
| Property | Value | Significance for Researchers |
| Appearance | White to almost white crystalline powder[1] | Indicates purity. Any deviation in color may suggest impurities. |
| Solubility | Soluble in water.[1] Soluble in methanol-water mixtures.[1] | The hydrochloride salt form enhances aqueous solubility, which is crucial for its use in subsequent aqueous reaction media for iodination.[1] |
| Purity | Commercially available at ≥98.0% (HPLC)[1][3] | High purity is essential as impurities can be carried over and iodinated in the next synthetic step, leading to complex purification challenges for the final active pharmaceutical ingredient (API).[4] |
| Storage | Room temperature, in a dry, inert atmosphere.[5][6] | The compound is stable under standard conditions, but the dihydroxypropyl side chains can be susceptible to oxidation over time. |
Synthesis Pathway and Mechanistic Considerations
The industrial synthesis of ABA-HCl is a well-established, multi-step process that has been optimized for yield and purity.[7] The primary route involves two key transformations: amidation and catalytic reduction.
Step 1: Amidation of Dimethyl 5-nitroisophthalate
The synthesis commences with the reaction of dimethyl 5-nitroisophthalate with 3-amino-1,2-propanediol. This reaction forms the bis-amide intermediate, N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide.
-
Causality Behind Experimental Choices:
-
Reactant Stoichiometry: A slight molar excess of 3-amino-1,2-propanediol (approximately 2.1 to 2.4 molar equivalents) is used to drive the reaction to completion and ensure that both ester groups of the isophthalate are amidated.[7]
-
Solvent System: A high-boiling point alcohol, such as 2-methoxyethanol, is often employed to facilitate the reaction at elevated temperatures (reflux), which accelerates the rate of amidation.[7] Methanol has also been used.[7]
-
Catalysis: The reaction can be performed without a catalyst, but it is significantly slower (10-12 hours).[7] The addition of a base catalyst, such as sodium methoxide (formed by dissolving sodium metal in the alcohol solvent), dramatically reduces the reaction time to a few hours by increasing the nucleophilicity of the amine.[7]
-
Step 2: Catalytic Hydrogenation
The nitro group of the bis-amide intermediate is then reduced to a primary amine.
-
Causality Behind Experimental Choices:
-
Catalyst: A palladium-on-carbon (Pd/C) catalyst is the standard choice for this type of nitro group reduction due to its high efficacy and selectivity.[7] It allows for the reduction to be carried out under relatively mild conditions.
-
Reaction Conditions: The hydrogenation is typically performed in the same reaction vessel as the amidation, after cooling the mixture. Hydrogen gas is introduced at a controlled temperature and pressure.[7]
-
Step 3: Hydrochloride Salt Formation
The resulting this compound is typically not isolated as the free base. Instead, it is converted directly to its hydrochloride salt.
-
Causality Behind Experimental Choices:
-
Isolation and Stability: The hydrochloride salt is a stable, crystalline solid that is easily isolated by filtration.[7] The salt form also enhances the compound's stability for storage and handling.
-
Method: This is achieved by the addition of hydrogen chloride, either as a gas or as a solution in a lower-alkanol like ethanol.[7]
-
Experimental Protocol: Synthesis of this compound Hydrochloride (Laboratory Scale Adaptation from Patent Literature) [7]
-
Amidation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dimethyl 5-nitroisophthalate (1.0 eq) in 2-methoxyethanol.
-
Add 3-amino-1,2-propanediol (approx. 2.1 eq).
-
Optional (for catalyzed reaction): In a separate flask, carefully dissolve a catalytic amount of sodium metal in 2-methoxyethanol and add this solution to the reaction mixture.
-
Heat the mixture to reflux (approx. 108°C) and stir for 4-6 hours (catalyzed) or 10-12 hours (uncatalyzed).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is consumed.
-
-
Hydrogenation:
-
Cool the reaction mixture to ambient temperature.
-
Carefully add 10% palladium-on-carbon catalyst (typically 1-2% by weight of the nitro compound).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the reduction of the nitro group is complete (monitor by TLC or HPLC).
-
-
Filtration and Salt Formation:
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
To the filtrate, slowly add a solution of ethanolic hydrogen chloride.
-
Stir the mixture, allowing the hydrochloride salt to precipitate.
-
Collect the white crystalline product by filtration, wash with ethanol, and dry under vacuum at 60°C.
-
Caption: Synthesis workflow for ABA-HCl.
Purification and Quality Control
For its use as a pharmaceutical intermediate, the purity of ABA-HCl is paramount. Common impurities include the starting materials, the ABA monomethylester (from incomplete amidation), and the ABA dimer.[4] These impurities can be iodinated in the subsequent step, creating purification challenges for the final drug product.[4]
A patented method for purifying ABA-HCl involves a basic hydrolysis step before iodination.[4]
-
Mechanism of Purification: By raising the pH of an aqueous solution of ABA-HCl to between 12 and 13 with a base like sodium hydroxide, the ABA monomethylester impurity is hydrolyzed to the corresponding ABA monoacid.[4] The ABA dimer is also removed during this process.[4] The resulting ABA monoacid is more easily removed in subsequent crystallization steps than the iodinated ester or dimer impurities.[4] This hydrolysis is rapid, often completing in under 20 minutes at room temperature.[4]
Analytical Characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of ABA-HCl and quantifying impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the chemical structure of the compound.[3]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the key functional groups present in the molecule, such as N-H, O-H, C=O (amide), and aromatic C-H bonds.
Core Application: Intermediate for Iodinated X-Ray Contrast Agents
The principal application of ABA-HCl is as a key starting material for the synthesis of non-ionic, iodinated X-ray contrast agents, including iohexol, ioversol, and iodixanol.[1][4] These agents are essential for enhancing the visibility of internal body structures in medical imaging.[1]
The synthesis proceeds via the tri-iodination of the aromatic ring of ABA-HCl.
Caption: Pathway from ABA-HCl to contrast agents.
Experimental Protocol: Iodination of ABA-HCl (Adapted from Patent Literature) [1]
-
Dissolve ABA-HCl in water or a water-alcohol mixture.
-
Adjust the pH of the solution to 2-3 using an aqueous solution of sodium hydroxide.
-
Heat the solution to 60-90°C.
-
Add iodine chloride (ICl), typically in stoichiometric excess (3 molar equivalents), in several portions. After each addition, readjust the pH to 2-3.
-
After the reaction is complete, the resulting tri-iodinated compound (often referred to as Compound B) is precipitated, filtered, and washed.
Potential Biological and Research Applications
While its role as a synthetic intermediate is well-established, the chemical structure of ABA-HCl lends itself to other potential applications in research, although these are less documented in peer-reviewed literature.
-
Biochemical Probes and Assays: The compound's ability to interact with enzymes and proteins makes it a candidate for use in various biological assays.[1] It has been suggested to influence cell signaling pathways and gene expression in laboratory settings.[1] However, specific molecular targets and mechanisms of action have not been fully elucidated.
-
Drug Delivery and Biomaterials: With its multiple hydroxyl groups and amine functionality, ABA-HCl could serve as a linker or spacer in the development of dendrimers and other polymers for drug delivery systems.[5] It could also be used for the modification of proteins and peptides to enhance their stability.[5]
It is important to note that products sold under this CAS number are typically intended for in-vitro research use only and are not approved as drugs or for therapeutic use.[1]
Safety and Handling
According to available safety data sheets, this compound hydrochloride is not classified as a hazardous substance or mixture. However, it may cause mild skin and eye irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.
Conclusion for the Practicing Scientist
This compound hydrochloride (CAS No. 203515-86-0) is a compound of significant industrial importance, primarily serving as a high-purity intermediate in the synthesis of essential X-ray contrast agents. Its synthesis and purification are well-defined processes, optimized to ensure the quality of the final pharmaceutical products. While its inherent chemical structure suggests potential for broader applications in biochemical research and materials science, its current, validated role is firmly rooted in synthetic chemistry. For researchers in drug development and process chemistry, a thorough understanding of this molecule's properties and reaction pathways is crucial for the efficient production of life-saving diagnostic agents.
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This compound Hydrochloride - MySkinRecipes. (n.d.). Retrieved January 23, 2026, from [Link]
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- bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO. (2011, March 2).
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CAS 203515-86-0 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). Retrieved January 23, 2026, from [Link]
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- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - Googleapis.com. (2009, November 19).
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5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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A Theoretical and Mechanistic Guide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: From Industrial Precursor to a Candidate for In-Silico Investigation
This technical guide provides a comprehensive analysis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, a molecule of significant industrial importance, primarily as a key intermediate in the synthesis of non-ionic X-ray contrast media. While extensive literature, predominantly in the form of patents, outlines its synthesis and purification, a conspicuous gap exists in the public domain regarding its fundamental theoretical and computational characterization.
This document bridges that gap. It is structured to provide researchers, scientists, and drug development professionals with a dual perspective. Firstly, it synthesizes the established, field-proven knowledge of the molecule's synthesis and chemical behavior as derived from industrial processes. Secondly, it lays out a robust framework for future theoretical studies, proposing methodologies to unlock a deeper, predictive understanding of its structure-property relationships. This guide is designed not only to inform but also to inspire new avenues of research into this critical pharmaceutical building block.
Part 1: The Established Role and Chemistry of a Critical Intermediate
This compound, commonly referred to in industrial literature as 'ABA', is the central precursor to some of the most widely used non-ionic, iodinated X-ray contrast agents, including iohexol and iodixanol.[1][2] These agents are indispensable in modern diagnostic imaging, and their efficacy and safety profile are directly linked to the purity of the synthetic intermediates.[3][4] The molecular structure of ABA, featuring a central aminobenzene ring with two N-linked 2,3-dihydroxypropyl amide side chains, endows it with the necessary functionality for subsequent iodination and derivatization.
Synthesis Pathway: A Two-Step Transformation
The industrial preparation of ABA is a well-defined process that typically involves two primary stages: amidation and reduction. The causality behind this choice of pathway is rooted in efficiency and the need to control the introduction of functional groups with high selectivity.
A common route begins with dimethyl 5-nitroisophthalate.[5] The process can be summarized as follows:
-
Amidation: The dimethyl 5-nitroisophthalate is reacted with 3-amino-1,2-propanediol in the presence of a basic catalyst, such as sodium methoxide in 2-methoxyethanol. This reaction proceeds via nucleophilic acyl substitution, where the amine group of the aminopropanediol attacks the ester carbonyls, displacing the methoxy groups to form the corresponding bis-amide, 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. This step is performed without isolation of the intermediate.[5]
-
Catalytic Hydrogenation: The nitro group of the intermediate is then reduced to a primary amine. This is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.[5] This step is critical as it introduces the 5-amino group, which is the site of subsequent chemical modifications in the synthesis of the final contrast agents. The final product, ABA, is often isolated as its hydrochloride salt to improve stability and handling.[5][6]
The entire synthetic workflow is designed for high throughput and yield, reflecting its importance in large-scale pharmaceutical manufacturing.
Purification: The Criticality of Hydrolytic Conditioning
The purity of ABA prior to iodination is paramount. Impurities such as the "ABA monomethylester" (resulting from incomplete amidation) and "ABA dimer" can undergo iodination, leading to final product impurities that are extremely difficult and costly to remove.[2]
A key, self-validating protocol to enhance ABA purity involves controlled alkaline hydrolysis. This process is a prime example of leveraging chemical kinetics for purification.
Protocol: Alkaline Hydrolysis of ABA for Impurity Removal [2]
-
Preparation: An aqueous solution of crude ABA or its hydrochloride salt is prepared (e.g., ~38-40 w/w %).
-
pH Adjustment: The pH of the solution is rapidly adjusted to between 12.0 and 13.0 using a concentrated aqueous solution of sodium hydroxide (e.g., 50 w/w %). This step is typically performed at room temperature (20-25 °C).
-
Hydrolysis: The solution is maintained at this high pH for a short duration, often less than 20 minutes. During this time, the ester group of the ABA monomethylester impurity is selectively hydrolyzed to a carboxylate (ABA monoacid). The ABA dimer impurity is also simultaneously removed.
-
Rationale & Control: The choice of pH 12-13 is a critical parameter. This range is sufficiently basic to achieve a rapid hydrolysis rate of the ester impurity while being mild enough to prevent significant hydrolysis of the desired amide side chains of the ABA molecule itself.[2] The progress of the reaction can be monitored by HPLC.
-
Neutralization: Following the hydrolysis period, the pH is adjusted back to an acidic range (e.g., pH 2.5-3.0) with an acid such as hydrochloric acid.
-
Validation: The resulting ABA monoacid is significantly more polar than the ABA monomethylester, making it easily separable in subsequent crystallization or purification steps.[2]
| Impurity | Typical Level Before Hydrolysis (%) | Typical Level After Hydrolysis (%) |
| ABA Monomethylester | ~0.4 - 0.7 | < 0.04 |
| ABA Dimer | ~0.1 | < 0.01 |
| Table 1: Representative impurity reduction via alkaline hydrolysis, based on data from patent literature.[2] |
This process demonstrates an elegant application of chemical principles to solve a practical industrial problem, ensuring the high purity required for pharmaceutical synthesis.
Part 2: A Proposed Theoretical Framework for ABA
The absence of dedicated theoretical studies on ABA presents an opportunity. A computational-led investigation would provide invaluable insights into the molecule's intrinsic properties, which in turn could inform process optimization, formulation development, and even the design of next-generation contrast agents. The polyfunctional nature of ABA—with its aromatic core, flexible hydrophilic side chains, and hydrogen bonding capabilities—makes it a rich subject for theoretical analysis.
Drawing inspiration from computational studies on analogous benzene dicarboxamides and other complex organic molecules, we propose a multi-faceted theoretical workflow.[1][7][8]
Density Functional Theory (DFT) Studies
DFT calculations are a powerful tool for probing the electronic structure and reactivity of molecules.[1][6][9] For ABA, DFT would be instrumental in understanding the fundamentals of its chemical behavior.
Proposed Protocol: DFT Analysis of ABA
-
Model Building: Construct the 3D structure of ABA in silico.
-
Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G**).[1] This will yield the lowest energy conformation of the molecule in the gas phase.
-
Electronic Property Calculation:
-
Frontier Molecular Orbitals (FMOs): Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO are indicative of the molecule's susceptibility to electrophilic attack. For ABA, this would be crucial for understanding the regioselectivity of the iodination reaction. The aromatic amine group is an activating group, and DFT would quantify the electron density at the ortho and para positions, confirming why iodination occurs at the 2, 4, and 6 positions.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich and electron-poor regions of the molecule. The negative potential regions (typically around the oxygen and nitrogen atoms) indicate sites for hydrogen bond acceptance, while positive regions highlight hydrogen bond donors. This is directly relevant to solubility and intermolecular interactions.
-
-
Vibrational Analysis: Calculate the vibrational frequencies to predict the theoretical IR and Raman spectra. This can serve as a valuable reference for quality control and spectroscopic characterization of synthesized ABA.
Molecular Dynamics (MD) Simulations
While DFT provides a static, ground-state picture, MD simulations can reveal the dynamic behavior of ABA, particularly the conformational flexibility of its dihydroxypropyl side chains and its interactions in a condensed phase.[2]
Key Areas of Investigation using MD:
-
Conformational Isomerism: The two dihydroxypropyl side chains possess multiple rotatable bonds, leading to a vast conformational landscape.[8] MD simulations can explore this landscape to identify the most populated conformers in an aqueous solution. The orientation of these flexible, hydrophilic chains is a primary determinant of the molecule's overall size, shape, and interaction with its environment.
-
Solvation and Hydrophilicity: Understanding how ABA interacts with water is critical, as its synthesis and subsequent reactions are performed in aqueous media. MD simulations can characterize the hydration shell around the molecule, quantifying the number and lifetime of hydrogen bonds between ABA and surrounding water molecules. The extensive hydroxyl groups are expected to make the molecule highly soluble, a key property for its use in injectable contrast media formulations.[3][4]
-
Intermolecular Interactions and Aggregation: At higher concentrations, molecules of ABA may interact with each other. MD simulations can predict the propensity for self-association or aggregation, driven by hydrogen bonding and π–π stacking of the benzene rings. This has direct implications for viscosity and the formulation of the final drug product.[3]
By pursuing this theoretical framework, the scientific community can develop a predictive, bottom-up understanding of this compound. This knowledge would complement the existing process-oriented literature, enabling more rational process optimization, aiding in the development of more robust analytical methods, and providing a foundational dataset for the design of future diagnostic agents.
References
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Structure-based rational design, synthesis, crystal structure, DFT and molecular docking of 1,4-benzene dicarboxamide isomers with application as hardeners. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation. ACS Omega. Available at: [Link]
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X-Ray Computed Tomography Contrast Agents. PMC - PubMed Central. Available at: [Link]
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A randomized comparison of iodixanol and iohexol in adult intracranial computed tomography scanning. PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]
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An In-depth Technical Guide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Derivatives and Analogs: The Backbone of Modern Non-ionic X-ray Contrast Media
Introduction: The Unseen Pillar of Medical Diagnostics
In the realm of medical imaging, the ability to visualize soft tissues, blood vessels, and organ systems with clarity is paramount. This is often achieved through the use of contrast media, substances that enhance the visibility of internal structures in X-ray-based imaging modalities like Computed Tomography (CT). At the heart of modern, safer contrast agents lies a core chemical structure: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. Its derivatives are the workhorses of radiology, enabling clinicians to diagnose a vast array of conditions with greater precision.
This guide provides an in-depth exploration of this chemical family, focusing on its synthesis, mechanism of action, key clinical derivatives, and the rigorous quality control systems that ensure patient safety. We will delve into the causality behind the molecular design, offering field-proven insights for researchers, scientists, and professionals in drug development. The evolution from early ionic contrast agents to today's low- and iso-osmolar non-ionic agents represents a significant leap in reducing patient risk and discomfort, a journey made possible by the unique properties of the isophthalamide backbone.[1][2]
Core Chemical Structure and Structure-Activity Relationships
All intravascular iodinated contrast agents are built upon a tri-iodinated benzene ring.[1] The core structure of this compound provides a scaffold that is then modified to create highly effective and safe X-ray contrast agents. The key to their success lies in a synergistic combination of features:
-
Tri-iodinated Benzene Ring : Iodine, with its high atomic number (53), is exceptionally efficient at absorbing X-rays.[3][4] By covalently bonding three iodine atoms to the stable benzene ring, the molecule becomes radiopaque, allowing for clear visualization against surrounding tissues.[4] This is particularly effective because iodine's k-shell binding energy is similar to the average energy of diagnostic X-rays, maximizing photoelectric absorption.[3]
-
Isophthalamide Backbone : This central structure provides a robust and stable framework for the iodine atoms and the crucial side chains.
-
N,N'-bis(2,3-dihydroxypropyl) Side Chains : These are the masterstroke of the molecular design. The multiple hydroxyl (-OH) groups are highly polar, rendering the entire molecule extremely water-soluble.[3] This is critical for intravenous administration. Furthermore, these non-ionic side chains effectively shield the hydrophobic, tri-iodinated core, which is believed to contribute to the improved biocompatibility and reduced incidence of adverse reactions compared to older, ionic agents.[5]
-
The 5-Amino Group : This position on the benzene ring serves as a critical attachment point for further modification, leading to the development of a wide range of derivatives with tailored properties.
The brilliance of this molecular architecture is its effect on osmolality . Early ionic contrast media would dissociate into ions in solution, dramatically increasing the number of particles in the blood and thus its osmolality.[1][5] This hyperosmolarity was a primary cause of adverse effects.[1] By creating non-ionic molecules that dissolve without dissociating, the osmolality of the contrast agent solution is significantly reduced, leading to far greater patient tolerance.[1][5] The toxicity of contrast agents decreases as their osmolality approaches that of blood serum.[1]
Structure-Property Relationship Diagram
The following diagram illustrates the relationship between the molecular components and the resulting physicochemical properties that are critical for a successful contrast agent.
Caption: Relationship between molecular features and clinical properties.
Key Derivatives in Clinical Use: A Comparative Overview
Modifications to the core 5-amino group have led to the development of several blockbuster non-ionic contrast agents. The two most prominent examples are Iohexol and Iopamidol.
-
Iohexol (Omnipaque™) : A non-ionic monomer, widely used for a variety of radiological procedures.
-
Iopamidol (Isovue®) : Another non-ionic, low-osmolar monomer that is a mainstay in clinical practice.[3][4]
These agents, while structurally similar, have subtle differences in their physicochemical properties which can influence their clinical application.
| Property | Iohexol (300 mgI/mL) | Iopamidol (300 mgI/mL) | Significance |
| Iodine Concentration | 300 mgI/mL | 300 mgI/mL | Determines the degree of X-ray attenuation.[3] |
| Osmolality (mOsm/kg H₂O) | ~672 | ~616 | Lower osmolality is associated with better patient tolerance.[6] |
| Viscosity (cP at 37°C) | ~6.3 | ~4.7 | Lower viscosity allows for easier injection and better flow. |
| Primary Use | General intravascular use, myelography, arthrography | General intravascular use, angiography | Both are versatile low-osmolality contrast media.[3] |
Data compiled from various sources for illustrative comparison.
Synthesis and Manufacturing: A Pathway to Purity
The industrial synthesis of these complex molecules is a multi-step process that demands rigorous control to ensure high purity and yield. The key intermediate is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, which is then further functionalized.[7] Below is a generalized synthetic workflow, followed by a specific protocol for an Iohexol-like derivative.
Generalized Synthesis Workflow Diagram
Caption: Generalized synthetic pathway for non-ionic contrast agents.
Detailed Experimental Protocol: Synthesis of Iohexol
The synthesis of Iohexol is a complex, multi-stage process. The following protocol is a representative summary based on established chemical principles and patent literature.[8][9][10]
Step 1: Amidation of 5-Nitroisophthalic Acid Derivative
-
Reactants : Dimethyl-5-nitroisophthalate and 3-amino-1,2-propanediol.
-
Procedure : The reactants are heated in a suitable solvent such as 2-methoxyethanol.[11] A basic catalyst (e.g., sodium methoxide) is used to drive the reaction to completion.[11]
-
Rationale : This step attaches the crucial dihydroxypropyl side chains to the isophthalate core. Using the dimethyl ester derivative facilitates the amidation reaction.
Step 2: Reduction of the Nitro Group
-
Reactant : The product from Step 1, 5-nitro-N,N′-bis(2,3-dihydroxypropyl)isophthalamide.
-
Procedure : The nitro group is reduced to an amine using catalytic hydrogenation, typically with a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[11]
-
Rationale : This creates the 5-amino group, which is the key site for subsequent iodination and functionalization. This reduction must be clean and complete to avoid impurities in the final product.
Step 3: Iodination
-
Reactant : 5-amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide.
-
Procedure : The compound is reacted with an iodinating agent, such as iodine monochloride (ICl), in an aqueous medium.[12] The reaction conditions (pH, temperature) must be carefully controlled.
-
Rationale : This is the critical step where the three iodine atoms are introduced onto the benzene ring at positions 2, 4, and 6, rendering the molecule radiopaque. Incomplete iodination is a major source of impurities.[9]
Step 4: N-Acetylation
-
Reactant : 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
Procedure : The 5-amino group is acetylated using acetic anhydride.
-
Rationale : This converts the amino group to an acetamido group, a key structural feature of Iohexol.
Step 5: N-Alkylation
-
Reactant : 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
Procedure : The compound is alkylated, for instance with 3-chloro-1,2-propanediol or glycidol, in the presence of a base.[8][9]
-
Rationale : This step introduces the final side chain on the 5-acetamido group, completing the Iohexol molecule.
Step 6: Purification
-
Procedure : The final crude product is subjected to extensive purification, often involving multiple recrystallization steps and/or column chromatography, to remove any remaining starting materials, by-products, and inorganic salts.
-
Rationale : This ensures the final product meets the stringent purity requirements of pharmacopeias for intravenous injection.
Trustworthiness: A Self-Validating System of Quality Control
For a product administered intravenously in large volumes, purity is not just a metric; it is a critical safety requirement. The quality control (QC) process for these contrast agents is a self-validating system, where a battery of analytical tests confirms identity, purity, strength, and safety.[13]
Quality Control Workflow Diagram
Caption: A typical quality control workflow for pharmaceutical manufacturing.
Key Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Principle : HPLC is the cornerstone technique for separating, identifying, and quantifying each component in the final product.[14][15][16] It can accurately measure the concentration of the active pharmaceutical ingredient (API) and detect related-substance impurities.
-
Methodology :
-
System : A liquid chromatograph equipped with a UV detector (e.g., at 240 nm) and a suitable column (e.g., C18).[17]
-
Mobile Phase : A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation of the main compound from all potential impurities.
-
Sample Preparation : A precisely weighed sample of the contrast agent is dissolved in the mobile phase or water to create a solution of known concentration.
-
Standard Preparation : A reference standard of the compound (e.g., USP Iohexol RS) is prepared in the same manner.[17]
-
Analysis : Equal volumes of the sample and standard are injected into the chromatograph. The retention time of the main peak confirms identity, while the peak area is used to calculate the concentration (assay) and the area percentages of minor peaks are used to quantify impurities.[17]
-
-
Self-Validation : The method's specificity is demonstrated by its ability to resolve the API peak from known impurities and degradation products. Accuracy is confirmed by analyzing samples with known concentrations, and precision is established through repeated measurements.[15]
2. Mass Spectrometry (MS)
-
Principle : Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound, providing unequivocal identification.[14][15] It is also invaluable for characterizing unknown impurities.
-
Methodology : After separation by LC, the analyte is ionized and its mass-to-charge ratio is determined. The resulting mass spectrum is a unique fingerprint of the molecule.
-
Self-Validation : The experimentally determined molecular weight must match the theoretical calculated mass of the molecular structure, providing definitive proof of identity.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle : ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the arrangement of atoms and the integrity of the functional groups.
-
Methodology : The sample is dissolved in a suitable deuterated solvent and analyzed. The chemical shifts, splitting patterns, and integrations of the resulting signals must be consistent with the known structure of the reference compound.[18][19]
-
Self-Validation : The NMR spectrum serves as a fundamental confirmation of the chemical structure. Any deviation would indicate the presence of a structural isomer, a significant impurity, or an incorrect compound altogether.
Conclusion and Future Outlook
The this compound framework has been fundamental to a revolution in medical imaging, enabling the development of non-ionic, low-osmolality contrast agents like Iohexol and Iopamidol that have dramatically improved patient safety. The success of these agents is a testament to rational drug design, where a deep understanding of structure-activity relationships has led to molecules with high efficacy and excellent tolerability.
The future in this field points towards the development of even more sophisticated agents. Research is ongoing into dimers (e.g., Iodixanol), which can achieve iso-osmolality (the same osmolality as blood), and targeted contrast agents that may accumulate in specific tissues or tumors, opening new frontiers in diagnostic imaging. The foundational principles of hydrophilicity, non-ionic character, and high iodine content, all pioneered by the isophthalamide derivatives, will undoubtedly continue to guide the development of the next generation of contrast media.
References
- contrast-agents-tutorial.pdf - Department of Radiology.
- Iodinated contrast media | Radiology Reference Article | Radiopaedia.org.
- Iodinated Contrast agents within Radiology.
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- CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate - Google Patents.
- CN113816868B - Synthesis method of iohexol - Google Patents.
- Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development - PubMed Central.
- EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents.
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- Quality Control Methods for Pharmaceutical Companies - Altabrisa Group.
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- Is Contrast Medium Osmolality a Causal Factor for Contrast-Induced Nephropathy? - NIH.
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- US7541494B2 - Process for the manufacture of iohexol - Google Patents.
- Iopamidol Injection USP 2025 - Trungtamthuoc.com.
- The Importance of Quality Control In Pharmaceutical Manufacturing - ReAgent Chemicals.
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Methodological & Application
Application Notes and Protocols for the Large-Scale Production of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Introduction: The Critical Role of a Key Intermediate
5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, commonly referred to in industrial settings as ABA (Aminoisophthalic Acid Bisamide), is a pivotal intermediate in the synthesis of several non-ionic X-ray contrast agents. These agents, including iohexol and iodixanol, are indispensable in modern medical imaging. The purity and efficient production of ABA directly impact the quality and cost-effectiveness of the final pharmaceutical product. Consequently, robust and scalable manufacturing processes for ABA are of paramount importance to the pharmaceutical industry.[1][2][3]
This guide provides a comprehensive overview of the large-scale production of ABA, detailing the underlying chemistry, step-by-step protocols for synthesis and purification, and critical process considerations. The methodologies described herein are synthesized from established industrial practices, primarily drawn from patent literature, to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.
Chemical Synthesis Pathway: A Two-Step Approach
The industrial synthesis of ABA is typically a two-step process commencing from dimethyl 5-nitroisophthalate. The first step involves a nucleophilic acyl substitution (amidation) reaction with 3-amino-1,2-propanediol, followed by a catalytic hydrogenation to reduce the nitro group to the desired primary amine.
Step 1: Amidation of Dimethyl 5-Nitroisophthalate
In this initial step, dimethyl 5-nitroisophthalate is reacted with approximately two molar equivalents of 3-amino-1,2-propanediol. The reaction is typically carried out at an elevated temperature in a suitable solvent, such as 2-methoxyethanol, and is facilitated by a basic catalyst. The use of a catalyst accelerates the amidation process.[4][5]
Step 2: Catalytic Hydrogenation
Following the amidation, the resulting 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide intermediate is not isolated. Instead, the reaction mixture undergoes catalytic hydrogenation to reduce the nitro group to a primary amine, yielding this compound.[4][5] A common catalyst for this transformation is palladium on carbon (Pd/C).
The overall synthesis can be visualized as follows:
Caption: Synthesis pathway of this compound (ABA).
Protocol 1: Large-Scale Synthesis of ABA
This protocol is a representative procedure for the synthesis of ABA, emphasizing scalability and efficiency.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Dimethyl 5-nitroisophthalate | 239.17 | 478.34 | 2.00 |
| 3-Amino-1,2-propanediol | 91.11 | 382.66 | 4.20 |
| 2-Methoxyethanol | 76.09 | As required | - |
| Sodium methoxide solution (in MeOH) | - | Catalytic | - |
| Palladium on carbon (5% Pd) | - | As required | - |
| Hydrogen gas | 2.02 | As required | - |
| Hydrochloric acid (gas or solution) | 36.46 | As required | - |
Procedure:
-
Reaction Setup: Charge a suitable large-scale reactor with dimethyl 5-nitroisophthalate and 2-methoxyethanol.
-
Reagent Addition: Add 3-amino-1,2-propanediol (approximately 2.1 molar equivalents) to the reactor.
-
Catalysis: Introduce a catalytic amount of a basic catalyst, such as a solution of sodium methoxide in methanol.[4]
-
Amidation Reaction: Heat the reaction mixture to reflux temperature and maintain under reflux until in-process controls (e.g., HPLC) indicate the consumption of the starting diester.[4]
-
Hydrogenation: Cool the reaction mixture and transfer it to a hydrogenation reactor. Add the palladium on carbon catalyst.
-
Reduction: Pressurize the reactor with hydrogen gas and maintain the reaction under appropriate temperature and pressure until the reduction of the nitro group is complete, as monitored by in-process controls.
-
Isolation: Upon completion, the catalyst is filtered off. The resulting ABA can be isolated as the free base or, more commonly, as its hydrochloride salt by the addition of hydrogen chloride.[4][5]
Purification: Addressing Critical Impurities
A critical aspect of large-scale ABA production is controlling the impurity profile. Two common process-related impurities are ABA monomethylester and ABA dimer.[1][2] These impurities, if carried forward, can lead to the formation of undesirable iodinated byproducts that are difficult to remove in subsequent stages.[2]
A highly effective method for removing these impurities is through alkaline hydrolysis. By raising the pH of the aqueous ABA solution to a range of 12-13, the monomethylester impurity is hydrolyzed to the corresponding monoacid.[1][2] This monoacid, along with the dimer, can be more readily separated during the subsequent processing or crystallization steps.
Caption: Workflow for the purification of ABA via alkaline hydrolysis.
Protocol 2: Purification of ABA by Alkaline Hydrolysis
This protocol describes the process for removing ABA monomethylester and ABA dimer from a crude ABA solution.
Materials and Reagents:
| Reagent | Concentration |
| Crude aqueous solution of ABA or ABA-HCl | ~38-40 w/w % |
| Sodium hydroxide solution | 50 w/w % |
| Hydrochloric acid solution | 17.5 w/w % |
Procedure:
-
Initial State: Start with a crude aqueous solution of ABA or its hydrochloride salt. The initial pH will be acidic (around 0-2).
-
Alkaline Treatment: At room temperature (20-25°C), slowly add a 50% w/w aqueous solution of sodium hydroxide to the ABA solution until the pH reaches 12.5-13.0.[1][2] This addition should be controlled over 15-30 minutes.
-
Hydrolysis and Monitoring: Hold the reaction mixture at this pH for a short period (e.g., 10-20 minutes). The hydrolysis of the monomethylester is typically rapid. Monitor the reduction of impurities by HPLC.[2]
-
Neutralization: After the desired reduction in impurities is achieved, adjust the pH of the solution back to 2.5-3.0 by adding a 17.5 w/w % solution of hydrochloric acid over 15-60 minutes.[1][2]
-
Final Product: The resulting purified ABA solution is then ready for the subsequent iodination step.
Expected Purity Improvement:
| Impurity | Initial Level (%) | Final Level (%) |
| ABA monomethylester | ~0.4 | < 0.01 |
| ABA dimer | ~0.1 | < 0.01 |
| [Data synthesized from patent examples][2] |
Downstream Processing: Iodination to Compound B
The purified ABA is the direct precursor to 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B). This transformation is achieved through an electrophilic aromatic substitution reaction (iodination) using iodine chloride (ICl).[6][7] The control of this step is crucial for the overall efficiency and purity of the final contrast agent. Industrial processes for this iodination are often run as continuous processes to ensure consistency and throughput.[7][8]
Conclusion
The large-scale production of this compound is a well-established industrial process that is critical to the manufacturing of non-ionic X-ray contrast media. The key to successful and cost-effective production lies in the careful control of the two-step synthesis and the implementation of a robust purification strategy to mitigate process-related impurities. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals involved in the development and manufacturing of this important pharmaceutical intermediate.
References
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. data.epo.org [data.epo.org]
- 3. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 4. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 5. EP1131280B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 6. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 7. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Iodination of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Introduction: Strategic Iodination in Pharmaceutical Synthesis
5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is a critical starting material in the synthesis of non-ionic X-ray contrast agents, vital tools in modern medical imaging. The efficacy of these agents is directly proportional to the number of iodine atoms incorporated into the molecule, as iodine's high atomic weight and electron density provide the necessary radiopacity. Consequently, the efficient and selective tri-iodination of the aromatic ring of this substrate is a paramount objective in the pharmaceutical industry.
The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of the strongly electron-donating amino group (-NH₂). This inherent reactivity dictates the choice of iodination methods, which must be carefully controlled to achieve the desired 2,4,6-triiodo substitution pattern while minimizing side reactions and ensuring high purity of the final product, 5-amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide.
This document provides a comprehensive guide to the primary methods for the iodination of this compound, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.
Method 1: Electrophilic Iodination with Iodine Monochloride (ICl)
This is the most common and industrially applied method for the tri-iodination of this compound. The high reactivity of iodine monochloride as an electrophilic iodinating agent allows for the exhaustive iodination of the activated aromatic ring.
Causality of Experimental Choices
-
Reagent: Iodine monochloride (ICl) is a potent source of electrophilic iodine (I⁺). The polarization of the I-Cl bond makes the iodine atom highly susceptible to nucleophilic attack by the electron-rich aromatic ring.
-
pH Control: The reaction is typically carried out in an acidic pH range (around 2-3).[1][2] This is crucial to keep the starting material protonated at the amino group, which, while still strongly activating, helps to control the reaction rate and prevent oxidation side reactions. Maintaining the appropriate pH is essential for selective tri-iodination.
-
Temperature: The reaction is conducted at elevated temperatures (60-90°C) to ensure a sufficient reaction rate for complete tri-iodination.[1]
-
Quenching: After the reaction is complete, a quenching agent such as sodium bisulfite is added to react with any excess iodine monochloride.[2] This is a critical step for safety and to prevent the formation of unwanted byproducts during workup and purification.
-
Decolorization: A decolorizing agent, like sodium dithionite, may be used at a controlled pH (above 4) to remove colored impurities, which can include azo dimers formed as byproducts.[2]
Experimental Workflow: ICl Iodination
Caption: Workflow for ICl Iodination.
Detailed Protocol: Tri-iodination using Iodine Monochloride
-
Dissolution: In a suitable reaction vessel, dissolve this compound hydrochloride in water.[2]
-
pH Adjustment: Adjust the pH of the solution to approximately 3 using an aqueous solution of sodium hydroxide (e.g., 50% w/w).[2]
-
Heating: Heat the reaction mixture to a temperature between 65°C and 80°C.[2]
-
Iodination: Add iodine monochloride (approximately 3 molar equivalents) in several portions (e.g., 3-4 portions).[2] After each addition, readjust the pH to 2-3 with sodium hydroxide.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, add a solution of sodium bisulfite to quench any excess iodine monochloride.[2]
-
Decolorization & pH Adjustment: Adjust the pH of the reaction mixture to a range of 4-6 with aqueous sodium hydroxide. If necessary, add a decolorizing agent like sodium dithionite.[2]
-
Crystallization: Cool the solution to 20-35°C to induce crystallization of the product. Seeding with a small crystal of the pure product may be beneficial.[2]
-
Isolation: Isolate the crystalline product by filtration, wash with water, and dry.
Data Summary: ICl Iodination
| Parameter | Value/Range | Rationale |
| Iodinating Agent | Iodine Monochloride (ICl) | Highly reactive electrophilic iodine source for exhaustive iodination. |
| Stoichiometry | ~3 molar equivalents | To achieve tri-iodination of the aromatic ring. |
| Solvent | Water | Green solvent, suitable for the hydrochloride salt of the substrate. |
| pH | 2-3 during iodination | Controls reactivity and minimizes side reactions.[1][2] |
| Temperature | 60-90°C | Ensures a sufficient reaction rate for complete conversion.[1] |
| Quenching Agent | Sodium Bisulfite | Neutralizes excess reactive ICl.[2] |
| Purification | Crystallization | Effective method for isolating the solid product in high purity. |
| Reported Yield | 66-71% (purified) | Demonstrates the efficiency of the industrial process.[3] |
Method 2: Iodination with N-Iodosuccinimide (NIS)
For laboratory-scale synthesis or when milder conditions are preferred, N-Iodosuccinimide (NIS) offers an excellent alternative to iodine monochloride. NIS is a solid, easy-to-handle reagent that, when activated by an acid catalyst, provides a controlled source of electrophilic iodine.
Causality of Experimental Choices
-
Reagent: N-Iodosuccinimide is a milder iodinating agent compared to ICl.[4] Its reactivity can be tuned by the choice and amount of acid catalyst.
-
Acid Catalyst: A strong acid, such as trifluoroacetic acid (TFA), is often used to activate NIS.[4][5] The acid protonates the carbonyl oxygen of NIS, increasing the electrophilicity of the iodine atom.
-
Solvent: Aprotic solvents like acetonitrile or dichloromethane are commonly used to avoid reaction with the solvent.
-
Temperature: The reaction can often be carried out at room temperature, which is advantageous for substrates with sensitive functional groups.
Reaction Mechanism: NIS Activation
Caption: Activation of NIS by TFA.
Detailed Protocol: Iodination using NIS and TFA
-
Dissolution: In a round-bottom flask, dissolve the this compound in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add N-Iodosuccinimide (3.0-3.5 equivalents) to the solution.
-
Catalyst Addition: Slowly add trifluoroacetic acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Method 3: Enzymatic Iodination
Enzymatic methods offer a green and highly selective alternative for iodination. Enzymes like lactoperoxidase can catalyze the iodination of activated aromatic rings in the presence of an iodide source and a mild oxidant.[6]
Causality of Experimental Choices
-
Enzyme: Lactoperoxidase is a haloperoxidase that can oxidize iodide (I⁻) to a reactive iodine species.[7]
-
Iodide Source: A simple salt like potassium iodide (KI) is used as the source of iodine.
-
Oxidant: A mild oxidant, typically hydrogen peroxide (H₂O₂), is required for the enzymatic cycle.[6]
-
pH: The reaction is carried out in a buffered aqueous solution, typically at a pH around 5, to maintain the optimal activity of the enzyme.[6]
Experimental Workflow: Enzymatic Iodination
Caption: Workflow for Enzymatic Iodination.
Detailed Protocol: Lactoperoxidase-Catalyzed Iodination
-
Buffer Preparation: Prepare an acetate buffer with a pH of 5.0.
-
Reaction Mixture: In a reaction vessel, dissolve this compound, potassium iodide (excess), and lactoperoxidase in the prepared buffer.
-
Initiation: Slowly add a dilute solution of hydrogen peroxide to the reaction mixture with stirring.
-
Incubation: Incubate the reaction at room temperature, monitoring for product formation.
-
Quenching: Quench the reaction by adding a solution of sodium thiosulfate to consume any remaining reactive iodine species.
-
Isolation: Isolate the product by extraction or precipitation, followed by appropriate purification techniques.
Characterization of the Iodinated Product
The successful synthesis of 5-amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide should be confirmed by standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the aromatic region due to the presence of the iodine atoms. The disappearance of the signals corresponding to the aromatic protons at the 2, 4, and 6 positions will confirm tri-iodination. Solution NMR is a powerful tool for the biophysical characterization of such molecules.[8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement of the product, confirming its elemental composition.
-
HPLC: High-performance liquid chromatography is essential for assessing the purity of the final product and for monitoring the reaction progress.
Conclusion and Outlook
The choice of iodination method for this compound depends on the scale of the synthesis, the required purity, and the available resources. For large-scale industrial production, the well-established iodine monochloride method remains the most economically viable approach.[1] For research and development, or for the synthesis of analogs where milder conditions are necessary, N-iodosuccinimide provides a versatile and efficient alternative. Enzymatic iodination, while currently less common for this specific substrate, represents a promising green chemistry approach for future development, offering high selectivity and mild reaction conditions.
A thorough understanding of the underlying chemical principles and careful control of reaction parameters are essential for the successful and reproducible synthesis of this important pharmaceutical intermediate.
References
Sources
- 1. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 2. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 3. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Lactoperoxidase - Wikipedia [en.wikipedia.org]
- 8. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide in the Synthesis of Iodixanol: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, a key intermediate in the industrial production of Iodixanol, a widely used non-ionic X-ray contrast agent. We will delve into the synthesis of this intermediate, its critical purification, and its subsequent conversion en route to Iodixanol, offering detailed protocols and the scientific rationale behind each step.
Introduction: The Significance of a High-Purity Intermediate
The industrial synthesis of non-ionic X-ray contrast agents like Iodixanol is a multi-step process where the purity of the final active pharmaceutical ingredient (API) is paramount.[1][2][3][4] this compound, commonly referred to as ABA, serves as a foundational building block in this synthesis.[1] The quality of ABA directly impacts the efficiency of subsequent reactions and the impurity profile of the final drug substance. Therefore, robust and well-controlled procedures for the synthesis and purification of ABA are critical for a successful and cost-effective manufacturing process.[1][5]
This guide will provide a comprehensive overview of the synthesis of ABA, a detailed protocol for its purification to remove critical impurities, and the subsequent iodination step to yield 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, another vital intermediate in the Iodixanol synthesis pathway.
I. Synthesis of this compound (ABA)
The synthesis of ABA is a two-step process that begins with the amidation of a nitro-substituted aromatic diester, followed by the reduction of the nitro group to an amine.
Step 1: Amidation of Dimethyl 5-nitroisophthalate
The initial step involves the reaction of dimethyl 5-nitroisophthalate with 3-amino-1,2-propanediol. This reaction is typically carried out in the presence of a basic catalyst.
Reaction Scheme: Dimethyl 5-nitroisophthalate + 2 x 3-Amino-1,2-propanediol → 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Causality Behind Experimental Choices:
-
Solvent: A high-boiling point solvent such as 2-methoxyethanol is often used to drive the reaction to completion.[6]
-
Catalyst: A basic catalyst, such as sodium methoxide (formed by dissolving sodium metal in a suitable alcohol), is employed to facilitate the amidation reaction.[6]
-
Stoichiometry: A slight excess of 3-amino-1,2-propanediol is used to ensure the complete consumption of the dimethyl 5-nitroisophthalate.[6]
Step 2: Catalytic Hydrogenation
The intermediate, 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, is then subjected to catalytic hydrogenation to reduce the nitro group to the desired amino group, yielding ABA.[6]
Reaction Scheme: 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide + H₂ (in the presence of a catalyst) → this compound (ABA)
Causality Behind Experimental Choices:
-
Catalyst: A palladium-on-carbon (Pd/C) catalyst is a common and effective choice for the reduction of aromatic nitro groups.[6]
-
Reaction Conditions: The hydrogenation is carried out under a hydrogen atmosphere, and the reaction progress is monitored until the nitro group is completely reduced.
The following diagram illustrates the overall synthesis pathway for ABA:
Caption: Synthesis of ABA from Dimethyl 5-nitroisophthalate.
II. Purification of this compound (ABA)
A critical aspect of the industrial synthesis of Iodixanol is the purification of the ABA intermediate. Two common and problematic impurities are the ABA monomethylester and the ABA dimer.[1] These impurities, if not removed, can undergo iodination in the subsequent step, leading to the formation of iodinated byproducts that are difficult to remove from the final Iodixanol product.[7]
A highly effective method for removing these impurities is through controlled hydrolysis under basic conditions.[1][7] This process selectively converts the ABA monomethylester to the corresponding monoacid, which is more easily separated during subsequent crystallization steps.[7]
Protocol: Purification of ABA by Basic Hydrolysis
This protocol describes a lab-scale procedure for the purification of ABA.
Materials:
-
Crude this compound (ABA)
-
50% (w/w) Sodium Hydroxide solution
-
17.5% (w/w) Hydrochloric Acid solution
-
Deionized Water
-
pH meter
-
Stirring plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare an aqueous solution of the crude ABA. The concentration can be adjusted based on solubility.
-
At room temperature (20-25 °C), slowly add the 50% sodium hydroxide solution to the ABA solution while stirring.[7]
-
Monitor the pH of the solution closely. Continue adding the sodium hydroxide solution until the pH reaches and is maintained between 12.5 and 13.0.[1][7]
-
Maintain the pH in this range for approximately 15-30 minutes.[7]
-
Take a sample of the reaction mixture for HPLC analysis to confirm the reduction of the ABA monomethylester and ABA dimer impurities.
-
Once the hydrolysis is complete, slowly add the 17.5% hydrochloric acid solution to neutralize the mixture and adjust the pH to a range of 2.5-3.0.[7]
-
The purified ABA can then be isolated through crystallization, filtration, and drying.
Self-Validating System: The effectiveness of this protocol is validated by in-process HPLC analysis. The target outcome is a significant reduction in the levels of ABA monomethylester and ABA dimer.
Data Presentation: Impurity Profile Before and After Purification
| Impurity | Initial Level (%) | Final Level (%) |
| ABA Monomethylester | ~0.4 | < 0.01 |
| ABA Dimer | ~0.1 | < 0.01 |
Data is illustrative and based on typical results from purification processes.[7]
The following workflow diagram illustrates the purification protocol:
Caption: Workflow for the purification of ABA.
III. Iodination of Purified ABA
Following purification, the high-purity ABA is subjected to an iodination reaction to introduce three iodine atoms onto the benzene ring, forming 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B).[5][8]
Protocol: Iodination of ABA
This protocol outlines a general procedure for the iodination of ABA.
Materials:
-
Purified this compound (ABA) or its hydrochloride salt
-
Iodine chloride (ICl)
-
Sodium hydroxide solution
-
Sodium bisulfite solution
-
Deionized water or an alcohol/water mixture
-
Reaction vessel with temperature control and stirring
Procedure:
-
Dissolve the purified ABA or its hydrochloride salt in a suitable solvent, such as water or a mixture of water and methanol.[5]
-
Adjust the pH of the solution to approximately 2-3 using a sodium hydroxide solution.[5][8]
-
Heat the solution to a temperature between 60°C and 90°C.[8]
-
Add the iodine chloride in portions. After each addition, readjust the pH to 2-3 with sodium hydroxide.[5]
-
After the complete addition of iodine chloride, quench any excess iodinating agent by adding a sodium bisulfite solution.[5]
-
Adjust the pH to above 4.[8]
-
The resulting product, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B), can then be crystallized, filtered, washed, and dried.[5][8]
Causality Behind Experimental Choices:
-
pH Control: Maintaining a pH between 2 and 3 during the iodination is crucial for achieving high yields and minimizing the formation of byproducts.[5][8]
-
Portion-wise Addition: Adding the iodine chloride in portions allows for better control of the reaction temperature and pH.[5]
-
Quenching: The use of a quenching agent like sodium bisulfite is necessary to remove any unreacted iodine chloride, which could otherwise lead to unwanted side reactions.[5]
The following diagram shows the position of ABA in the overall synthesis of Iodixanol:
Caption: Role of ABA in the Iodixanol synthesis.
Conclusion
This compound is a cornerstone intermediate in the synthesis of Iodixanol. The protocols and insights provided in this guide underscore the importance of controlled synthesis and rigorous purification to ensure the quality and cost-effectiveness of the final drug product. By understanding the causality behind each experimental step, researchers and drug development professionals can optimize their processes and contribute to the reliable production of this essential diagnostic agent.
References
- Haaland, T., & Homestad, O. M. (2009). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. European Patent EP 2 289 870 B1.
- A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. (n.d.). European Patent EP 2 281 804 A1.
- Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. (n.d.). European Patent EP 2 281 807 A1.
-
bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. (n.d.). European Patent Office. Retrieved from [Link]
- Priebe, H., & Pütter, H. (2002). Preparation of 5-amino-isophthalamides. U.S. Patent US 6,441,235 B1.
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Hovione. (n.d.). Process for preparation and purification of iodixanol. Retrieved from [Link]
- Synthesis of iodixanol in water. (n.d.). U.S. Patent Application US 2011/0021832 A1.
- Iodixanol synthesis. (n.d.). Russian Patent RU 2385316 C2.
- Purification of iodixanol. (n.d.). U.S. Patent US 8,389,765 B2.
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The Cornerstone of Modern Radiocontrast: A Guide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide in X-ray Contrast Media Synthesis
This document provides an in-depth guide for researchers, chemists, and drug development professionals on the critical role and application of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide in the synthesis of non-ionic, low-osmolar X-ray contrast media. This key intermediate is fundamental to the production of widely used diagnostic imaging agents, such as Iohexol and Ioversol.[1][2][3] This guide will elucidate the compound's properties, provide detailed synthetic protocols, and explain the scientific rationale behind the process, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Non-Ionic Contrast Agents
Modern diagnostic imaging relies heavily on iodinated contrast agents to enhance the visibility of internal structures in X-ray-based procedures like computed tomography (CT).[4][5] The evolution of these agents has moved from ionic to non-ionic compounds, which exhibit significantly lower osmolality and, consequently, a better safety profile with a reduced incidence of adverse patient reactions.[6][7] Non-ionic agents achieve this by incorporating hydrophilic side chains containing hydroxyl (-OH) groups, which improve water solubility without dissociating into ions in solution.[4]
This compound, often referred to as ABA, is a cornerstone molecule in the industrial synthesis of several of these advanced, non-ionic contrast agents.[2][3] Its structure, featuring a central benzene ring with an amine group and two dihydroxypropyl side chains, is perfectly tailored for the subsequent introduction of iodine atoms and further functionalization. The purity of this intermediate is paramount, as it directly impacts the quality and safety of the final pharmaceutical product.[2][3]
Physicochemical Properties of the Key Intermediate
The hydrochloride salt of this compound (ABA-HCl) is often the preferred form for synthesis due to its enhanced stability and solubility in aqueous media.[1]
| Property | Value | Source |
| IUPAC Name | This compound hydrochloride | [1] |
| Synonyms | ABA Hydrochloride, AIPA bisamid | [1][2][8] |
| CAS Number | 203515-86-0 | [1][9] |
| Molecular Formula | C₁₄H₂₁N₃O₆·HCl | [1] |
| Molecular Weight | 363.79 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [9] |
| Solubility | Soluble in water | [1][9] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents on the ring subst1 [label="C(=O)NH-R", pos="1.5,0!", pin=true]; subst2 [label="C(=O)NH-R", pos="-1.5,0!", pin=true]; subst3 [label="NH₂", pos="0,-2.5!", pin=true];
C1 -- subst1 [len=1.2]; C4 -- subst2 [len=1.2]; C6 -- subst3 [len=1.2];
// Dummy nodes for ring structure node [shape=point, width=0, height=0]; p1 [pos="0.75,1.3!"]; p2 [pos="-0.75,1.3!"]; p3 [pos="0.75,-1.3!"]; p4 [pos="-0.75,-1.3!"]; p5 [pos="1.5,0!"]; p6 [pos="-1.5,0!"];
C1 -- p1 -- C2 -- p2 -- C3 -- p4 -- C4 -- p6 -- C5 -- p3 -- C6;
// Label for R group R_label [label="R = -CH₂(CHOH)CH₂OH", pos="0, 3!", fontcolor="#4285F4"]; }
Caption: Molecular structure of this compound.
Synthesis of Iodinated Intermediate: A Step-by-Step Protocol
The conversion of ABA-HCl to the tri-iodinated intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B), is a critical step.[1][8] This protocol is a synthesis of established industrial processes described in the literature.[8][10]
Rationale of the Iodination Process
The core of this synthesis is an electrophilic aromatic substitution reaction. The benzene ring of ABA-HCl, activated by the amino and amide groups, is susceptible to iodination. Iodine chloride (ICl) is a common and effective iodinating agent for this purpose.[8] The reaction is carefully controlled by adjusting the pH and temperature to ensure complete tri-iodination at the 2, 4, and 6 positions of the benzene ring, while minimizing side reactions.
Experimental Workflow
Caption: General synthetic pathway from ABA to the final contrast agent.
This subsequent functionalization further increases the hydrophilicity and reduces the osmolality of the final molecule, leading to the highly biocompatible and safe contrast agents used in clinical practice today. [1][4]The entire multi-step synthesis demands stringent quality control at each stage to ensure the final drug substance meets the rigorous purity standards required by regulatory agencies. [2][3]
Conclusion
This compound is a testament to the elegant molecular engineering that underpins modern pharmaceutical development. Its specific structure allows for a controlled and efficient synthesis of complex, non-ionic, tri-iodinated benzene derivatives that are essential for modern medical imaging. Understanding the properties of this key intermediate and the intricacies of its conversion into the final active pharmaceutical ingredient is crucial for any scientist or professional working in the field of diagnostic drug development and manufacturing. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this vital chemical building block.
References
- A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents.
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Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - Googleapis.com . Source: Googleapis.com. [Link]
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5-(N-2-3-Dihydroxypropylacetimido)- 2,4,6-Triiodo- N,N'-Bis-(2,3-Dihydroxypropyl) Isophthalamide - MP Biomedicals . Source: MP Biomedicals. [Link]
- Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents.
-
N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide - NCBI . Source: National Center for Biotechnology Information. [Link]
- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents.
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Iodinated Contrast agents within Radiology . Source: ResearchGate. [Link]
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Iodinated contrast media | Radiology Reference Article | Radiopaedia.org . Source: Radiopaedia.org. [Link]
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Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate . Source: ResearchGate. [Link]
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N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide - NCBI . Source: National Center for Biotechnology Information. [Link]
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Ionic and non-ionic intravenous X-ray contrast media: antibacterial agents? - PMC . Source: National Center for Biotechnology Information. [Link]
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(PDF) Ionic and non-ionic intravenous X-ray contrast media: antibacterial agents? . Source: ResearchGate. [Link]
-
A practical large-scale synthesis of iohexol - International Journal of Chemical Science . Source: International Journal of Chemical Science. [Link]
-
Universal Use of Nonionic Iodinated Contrast Medium for CT: Evaluation of Safety in a Large Urban Teaching Hospital - AJR Online . Source: American Journal of Roentgenology. [Link]
-
Bis(2,3-dihydroxypropyl)-5-[ N-(2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide . Source: National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffolding for Targeted Therapeutics
5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is a unique chemical entity poised for significant applications in the field of advanced drug delivery. Primarily recognized as a key intermediate in the synthesis of non-ionic X-ray contrast agents, its inherent structural features present a compelling case for its use as a versatile linker molecule.[1][2][3] This guide provides a comprehensive overview of its properties and outlines detailed protocols for its application as a linker in the construction of targeted drug delivery systems, such as antibody-drug conjugates (ADCs).
The core appeal of this isophthalamide derivative lies in its trifunctional nature. It possesses a reactive aromatic amine group, which serves as a primary conjugation point, and two dihydroxypropyl side chains. These hydrophilic side chains can enhance the aqueous solubility of the resulting conjugate, a critical attribute for systemic drug delivery.[4] Moreover, the amide bonds within the isophthalamide backbone offer a balance of stability and potential for controlled cleavage, crucial for effective drug release at the target site.[3][5]
This document will detail the necessary steps for activating and conjugating this linker to both a therapeutic payload and a targeting moiety, methods for characterizing the final conjugate, and a discussion of the critical aspects of biocompatibility, stability, and drug release mechanisms.
Physicochemical Properties
A thorough understanding of the linker's properties is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁N₃O₆ | [6] |
| Molecular Weight | 327.33 g/mol | [6] |
| Appearance | White to very pale yellow crystal or powder | [7] |
| Solubility | Soluble in water | [4] |
| Functional Groups | Aromatic amine, two dihydroxypropyl groups, two amide groups | Inferred from structure |
Proposed Reaction Scheme and Protocols
The central strategy for utilizing this compound as a linker involves the chemical modification of its aromatic amine. A common and effective approach for this is through amide bond formation with a carboxyl group-containing drug or a bifunctional spacer. The following protocols are based on well-established bioconjugation chemistries, specifically carbodiimide (EDC)/N-hydroxysuccinimide (NHS) coupling.[1][2][8]
Diagram: Conjugation Workflow
Caption: Proposed workflow for creating an antibody-drug conjugate.
Protocol 1: Activation of a Carboxyl-Containing Drug and Conjugation to the Linker
This protocol describes the formation of a stable amide bond between a drug and the linker.
Materials:
-
Drug with a carboxylic acid functional group
-
This compound hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[8]
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Dialysis tubing or centrifugal ultrafiltration units for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxyl-containing drug in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Dissolve this compound hydrochloride in Coupling Buffer to a concentration of 20-100 mM. Adjust the pH to 7.2-7.5 with a suitable base if necessary.
-
Prepare fresh solutions of EDC (e.g., 100 mg/mL) and NHS/sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.
-
-
Activation of the Drug:
-
In a reaction vessel, combine the dissolved drug with a 1.5 to 5-fold molar excess of both EDC and NHS/sulfo-NHS.
-
Incubate the reaction mixture at room temperature for 15-60 minutes with gentle stirring. The activation is most efficient at a pH of 4.5-7.2.[8]
-
-
Conjugation to the Linker:
-
Add the activated drug solution to the linker solution. A 2 to 10-fold molar excess of the activated drug over the linker is recommended to ensure efficient conjugation to the linker's amine.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer. The reaction of NHS esters with primary amines is most efficient at this pH range.[8]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated drug by adding the quenching solution to a final concentration of 10-50 mM and incubating for 30 minutes at room temperature.
-
Purify the drug-linker conjugate from excess reagents and byproducts using dialysis against PBS or centrifugal ultrafiltration.
-
Protocol 2: Conjugation of the Drug-Linker Construct to a Targeting Moiety (e.g., Antibody)
This protocol outlines a common strategy for attaching the drug-linker construct to an antibody via thiol-maleimide chemistry. This requires the introduction of a maleimide group to the drug-linker construct and thiol groups to the antibody.
Materials:
-
Purified Drug-Linker conjugate from Protocol 1
-
Heterobifunctional crosslinker (e.g., SMCC)
-
Targeting antibody
-
Reducing agent (e.g., TCEP or DTT)
-
Purification columns (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Activation of the Drug-Linker with a Maleimide Group:
-
React the Drug-Linker conjugate with a heterobifunctional crosslinker like SMCC. The NHS ester end of SMCC will react with one of the hydroxyl groups on the dihydroxypropyl chains of the linker, introducing a maleimide group. This reaction should be performed in a suitable organic solvent or aqueous buffer at a controlled pH.
-
-
Reduction of Antibody Disulfide Bonds:
-
Treat the antibody with a reducing agent like TCEP or DTT to generate free thiol groups from the interchain disulfide bonds. The extent of reduction can be controlled by the concentration of the reducing agent and reaction time.
-
-
Conjugation of Maleimide-Activated Drug-Linker to the Thiolated Antibody:
-
Combine the maleimide-activated Drug-Linker with the thiolated antibody in a reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5).
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the final ADC from unreacted drug-linker and other reagents using size-exclusion chromatography or other suitable protein purification methods.
-
Characterization of the Drug Delivery System
Thorough characterization is essential to ensure the quality, efficacy, and safety of the final drug delivery system.
Diagram: Characterization Workflow
Sources
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanate-functional adhesives for biomedical applications. Biocompatibility and feasibility study for vascular closure applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
Application and Protocols for Protein Modification Using 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: A Novel Hydrophilic Scaffolding Approach
Introduction: Reimagining a Classic Intermediate for Modern Bioconjugation
In the landscape of bioconjugation, the quest for novel reagents that offer a balance of reactivity, stability, and enhanced functionality is perpetual. This guide introduces a novel application for a well-established chemical entity, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, as a versatile scaffold for protein modification. Historically recognized as a key intermediate in the synthesis of non-ionic X-ray contrast agents, its inherent chemical functionalities present an untapped potential for the development of advanced protein conjugates for research, diagnostics, and therapeutics.[1][2][3]
The structure of this compound is uniquely suited for this new role. It features a reactive primary aromatic amine, which can be readily coupled to proteins, and two vicinal diol moieties within its bis(2,3-dihydroxypropyl)isophthalamide arms. These diol groups offer a secondary site for modification, such as periodate-mediated oxidation to generate reactive aldehyde functionalities. This dual-functionality allows for a two-stage modification strategy, enabling the creation of complex and precisely tailored protein conjugates. Furthermore, the hydrophilic nature of the 2,3-dihydroxypropyl groups can impart favorable solubility characteristics to the final conjugate, a critical attribute in many biological applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed use of this compound as a protein modification scaffold. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for conjugation and secondary modification, and outline the necessary analytical techniques for the thorough characterization of the resulting bioconjugates.
Chemical Principle: A Two-Stage Approach to Protein Modification
The proposed protein modification strategy using this compound is a two-stage process. The first stage involves the covalent attachment of the isophthalamide scaffold to the target protein. The second stage activates the diol functionalities on the conjugated scaffold for subsequent reactions.
Stage 1: Protein Conjugation via the Primary Amine
The primary aromatic amine of this compound serves as the initial attachment point to the protein. This is typically achieved through the use of a heterobifunctional crosslinker that reacts with the amine on the isophthalamide and a suitable functional group on the protein surface, most commonly the ε-amino group of lysine residues.[4][5] A common and effective strategy involves the use of N-Hydroxysuccinimide (NHS) esters.[5]
The workflow for this stage is as follows:
-
Activation of the Isophthalamide: The primary amine of this compound is first reacted with an excess of a homobifunctional NHS ester crosslinker, such as Disuccinimidyl suberate (DSS) or a more water-soluble alternative. This reaction results in the formation of an amide bond, leaving a terminal NHS ester group on the isophthalamide derivative.
-
Conjugation to the Protein: The NHS-activated isophthalamide is then introduced to the protein solution. The terminal NHS ester reacts with primary amines on the protein surface (predominantly lysine residues) to form stable amide bonds, thus covalently linking the isophthalamide scaffold to the protein.
Workflow for Stage 1: Protein Conjugation
Caption: Covalent attachment of the isophthalamide scaffold to a target protein.
Stage 2: Activation of the Diol Groups for Secondary Labeling
Once the isophthalamide scaffold is attached to the protein, the two 2,3-dihydroxypropyl groups become available for further modification. A highly specific and efficient method for this is the use of sodium periodate (NaIO₄). Periodate cleaves the carbon-carbon bond of vicinal diols, resulting in the formation of two reactive aldehyde groups per diol.
This secondary activation opens up a plethora of possibilities for further functionalization of the protein conjugate:
-
Attachment of Reporter Molecules: The aldehyde groups can be reacted with amine- or hydrazide-containing fluorescent dyes, biotin, or other reporter molecules.
-
Drug Conjugation: Small molecule drugs with suitable reactive groups can be attached to the aldehyde-functionalized scaffold, creating antibody-drug conjugate (ADC)-like molecules.[6][7]
-
Crosslinking and Immobilization: The reactive aldehydes can be used to crosslink the modified protein to other molecules or to immobilize it on a solid support.
Workflow for Stage 2: Secondary Modification
Caption: Activation of diol groups and subsequent functionalization.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific protein and desired degree of modification.
Protocol 1: Synthesis of NHS-Activated this compound
This protocol describes the activation of the primary amine of the isophthalamide with a homobifunctional NHS ester crosslinker.
Materials:
-
Disuccinimidyl suberate (DSS) or water-soluble equivalent (e.g., BS³)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Dissolve the Isophthalamide: In a reaction vial, dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL. If using the hydrochloride salt, add 1.5 molar equivalents of TEA or DIPEA to neutralize the acid.
-
Prepare the Crosslinker Solution: In a separate vial, dissolve the NHS ester crosslinker (e.g., DSS) in anhydrous DMF to a concentration of 25 mg/mL.
-
Initiate the Reaction: Add a 10-fold molar excess of the dissolved crosslinker to the isophthalamide solution while stirring.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.
-
Quench the Reaction (Optional): The reaction can be quenched by the addition of a small amount of an amine-containing buffer, such as Tris, if desired. However, for immediate use in protein conjugation, this step is often omitted.
-
Storage: The NHS-activated isophthalamide should be used immediately for the best results, as NHS esters are susceptible to hydrolysis.
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Example Calculation (for 10 mg Isophthalamide) |
| This compound | 327.34 | 1 | 10 mg (30.5 µmol) |
| DSS | 368.35 | 10 | 11.2 mg (305 µmol) |
Protocol 2: Conjugation of NHS-Activated Isophthalamide to a Target Protein
This protocol details the reaction of the activated isophthalamide with the primary amines of a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
NHS-activated this compound solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).
-
Calculate Reagent Volumes: Determine the desired molar excess of the NHS-activated isophthalamide to add to the protein. A starting point is a 20-fold molar excess.
-
Conjugation Reaction: Add the calculated volume of the NHS-activated isophthalamide solution to the protein solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
Protocol 3: Periodate Oxidation of the Protein-Isophthalamide Conjugate
This protocol describes the activation of the diol groups on the conjugated scaffold to generate reactive aldehydes.
Materials:
-
Protein-Isophthalamide Conjugate (from Protocol 2)
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Reaction buffer (e.g., PBS, pH 6.0-7.0)
-
Quenching solution (e.g., glycerol or ethylene glycol)
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: Exchange the buffer of the purified protein-isophthalamide conjugate to the reaction buffer (pH 6.0-7.0).
-
Prepare Periodate Solution: Freshly prepare a 100 mM solution of sodium periodate in the reaction buffer. Protect from light.
-
Oxidation Reaction: Add sodium periodate to the conjugate solution to a final concentration of 10-20 mM.
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
Quench the Reaction: Add a quenching solution (e.g., glycerol) to a final concentration of 50 mM to consume any excess periodate. Incubate for 10-15 minutes.
-
Purification: Immediately purify the aldehyde-activated protein conjugate using a desalting column or dialysis to remove the periodate salts and quenching agent.
Characterization of the Modified Protein
Thorough characterization at each stage of the modification process is crucial to ensure the success of the conjugation and to determine the degree of labeling.
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. | A shift to a higher apparent molecular weight for the conjugated protein compared to the unmodified protein. |
| UV-Vis Spectroscopy | To confirm the incorporation of the isophthalamide scaffold. | An increase in absorbance at the characteristic wavelength of the isophthalamide chromophore. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the precise mass of the conjugate and calculate the degree of labeling.[10] | A distribution of peaks corresponding to the protein with varying numbers of attached scaffolds. |
| Aldehyde Quantification Assay | To determine the concentration of reactive aldehyde groups after periodate oxidation. | A measurable concentration of aldehydes that can be correlated with the degree of secondary activation. |
| Functional Assay | To assess the impact of the modification on the biological activity of the protein. | Ideally, minimal loss of function, although this is protein-dependent. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - Inactive NHS ester (hydrolyzed)- Low protein concentration- Presence of amines in the buffer | - Use freshly prepared NHS-activated reagent- Increase protein concentration to >2 mg/mL- Use an amine-free buffer for conjugation |
| Protein Precipitation | - High degree of modification- Change in protein pI | - Reduce the molar excess of the labeling reagent- Optimize reaction pH |
| Loss of Protein Activity | - Modification of critical lysine residues- Oxidative damage from periodate | - Reduce the degree of labeling- Perform a pH optimization for the conjugation reaction- Reduce periodate concentration or incubation time |
Conclusion and Future Perspectives
The proposed application of this compound as a protein modification scaffold represents a novel and promising avenue for the creation of advanced bioconjugates. Its unique dual-functionality, combined with its hydrophilic nature, offers a versatile platform for researchers in basic science and drug development. The protocols and characterization methods outlined in this guide provide a solid foundation for exploring the full potential of this repurposed molecule. Future work could involve the development of a wider range of secondary modification chemistries targeting the diol groups and the application of this scaffolding approach to various classes of proteins, including antibodies and enzymes, for a diverse array of applications.
References
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Scigine. Protein DNA Bioconjugate Protocol. YouTube. September 15, 2020. Available from: [Link]
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Application Notes and Protocols for Peptide Conjugation with 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Introduction: A New Frontier in Peptide Bioconjugation
The field of peptide therapeutics and diagnostics is undergoing a remarkable evolution, driven by the need for enhanced stability, targeted delivery, and novel functionalities.[1][2][3] Peptide conjugation, the covalent attachment of molecules to peptides, has emerged as a cornerstone technology in this advancement.[4] This guide provides a comprehensive overview and detailed protocols for the conjugation of a unique chelating agent, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (IPA), to peptides. The isophthalamide core, functionalized with dihydroxypropyl groups, presents a compelling scaffold for the development of novel peptide-drug conjugates (PDCs) and diagnostic agents.[1] The inherent chelating properties of the IPA molecule open avenues for applications in targeted radionuclide therapy and imaging, where the peptide component directs the conjugate to specific biological targets.[4]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific principles, ensuring that the protocols are not just followed, but understood. This empowers the user to adapt and troubleshoot, fostering innovation and robust scientific outcomes.
The Strategic Advantage of IPA in Peptide Conjugation
The choice of this compound as a conjugating partner for peptides is underpinned by several key molecular features:
-
Aromatic Amine Handle: The primary aromatic amine on the isophthalamide ring serves as a versatile nucleophile for conjugation, readily participating in stable amide bond formation with activated carboxyl groups on a peptide.
-
Chelating Potential: The arrangement of oxygen and nitrogen atoms within the IPA structure provides potential coordination sites for metal ions. This is a critical feature for applications in radiopharmacy, where the peptide-IPA conjugate can be used to deliver radioactive isotopes for imaging (e.g., PET, SPECT) or therapeutic purposes.[4]
-
Hydrophilicity: The presence of four hydroxyl groups in the two 2,3-dihydroxypropyl side chains is anticipated to enhance the aqueous solubility of the resulting peptide conjugate. This is a significant advantage in drug development, as poor solubility can hinder bioavailability and formulation.[5]
-
Biocompatibility: The dihydroxypropyl groups are expected to contribute to the biocompatibility of the conjugate, potentially reducing non-specific interactions and improving in vivo tolerability.[5]
Chemical Rationale: The Art of Amide Bond Formation
The conjugation of IPA to a peptide is most effectively achieved through the formation of a stable amide bond. This requires the activation of a carboxylic acid group on the peptide, typically the C-terminus or the side chain of aspartic or glutamic acid, to make it susceptible to nucleophilic attack by the aromatic amine of IPA. The most widely adopted and reliable method for this transformation is the use of carbodiimide chemistry, specifically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[6][7][8]
Here's a breakdown of the mechanistic steps:
-
Carboxyl Activation: EDC reacts with the carboxyl group of the peptide to form a highly reactive O-acylisourea intermediate.[9][10]
-
Stabilization with NHS: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is introduced to react with the O-acylisourea intermediate, forming a more stable NHS ester.[7][8] This ester is sufficiently stable to be isolated or used in a one-pot reaction, yet reactive enough to couple with the amine.
-
Nucleophilic Attack: The aromatic amine of IPA then attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.
This two-step, one-pot reaction is favored as it minimizes side reactions and enhances the overall efficiency of the conjugation.[8]
Reaction Workflow Diagram
Caption: Workflow for peptide-IPA conjugation.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the conjugation of a model peptide with a C-terminal carboxylic acid to IPA.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Model Peptide (e.g., Ac-Gly-Gly-Gly-Phe-COOH) | >95% Purity | Commercial Source |
| This compound (IPA) | >98% Purity | Commercial Source |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Molecular Biology Grade | Commercial Source |
| N-hydroxysuccinimide (NHS) | Molecular Biology Grade | Commercial Source |
| Anhydrous Dimethylformamide (DMF) | ACS Grade | Commercial Source |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Commercial Source |
| Acetonitrile (ACN) | HPLC Grade | Commercial Source |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Commercial Source |
| Deionized Water (ddH2O) | 18.2 MΩ·cm | In-house |
Protocol 1: Conjugation of IPA to a Model Peptide
This protocol is designed for a 10 mg scale conjugation of a model tetrapeptide.
-
Peptide Dissolution: Dissolve 10 mg of the model peptide in 1 mL of anhydrous DMF in a clean, dry reaction vial.
-
Activation Reagent Preparation: In a separate vial, prepare a fresh solution of EDC (1.2 equivalents) and NHS (1.5 equivalents) in 0.5 mL of anhydrous DMF.
-
Activation of the Peptide: Add the EDC/NHS solution to the peptide solution. Add 2 equivalents of DIPEA to the reaction mixture to act as a base. Stir the reaction at room temperature for 1 hour to allow for the formation of the NHS-activated peptide.
-
Addition of IPA: Dissolve 1.5 equivalents of IPA in 0.5 mL of anhydrous DMF. Add this solution to the activated peptide mixture.
-
Conjugation Reaction: Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by analytical RP-HPLC.
-
Quenching the Reaction: After the reaction is complete (as determined by HPLC), quench any unreacted NHS esters by adding a small amount of an amine-containing compound, such as a few microliters of ethanolamine.
-
Solvent Removal: Remove the DMF under high vacuum using a rotary evaporator or a centrifugal vacuum concentrator.
Protocol 2: Purification of the Peptide-IPA Conjugate by RP-HPLC
Purification is critical to isolate the desired conjugate from unreacted starting materials and side products.[11][12][13][14][15]
-
Sample Preparation: Reconstitute the dried crude product from Protocol 1 in a minimal volume of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
HPLC System and Column: Use a preparative or semi-preparative RP-HPLC system equipped with a C18 column.[14]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in ddH2O
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Gradient Elution: Purify the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-40 minutes at a flow rate appropriate for the column size. The exact gradient should be optimized based on analytical HPLC runs of the crude material.
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 220 nm and 280 nm).
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to identify those containing the pure conjugate.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide-IPA conjugate as a white, fluffy powder.
Validation and Characterization: Ensuring Success
Rigorous characterization is essential to confirm the identity and purity of the synthesized peptide-IPA conjugate.
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of the conjugate.[16][17][18][19][20]
-
Sample Preparation: Mix a small amount of the purified conjugate with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[20]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The observed molecular weight should correspond to the calculated molecular weight of the peptide-IPA conjugate. The absence of peaks corresponding to the starting peptide and IPA will confirm the purity of the product.[19]
Expected Mass Shift Table
| Compound | Molecular Weight (Da) |
| Model Peptide (Ac-GGGF-COOH) | 421.42 |
| This compound (IPA) | 327.33 |
| Expected Peptide-IPA Conjugate | 730.73 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information about the conjugate.[21][22][23][24]
-
Sample Preparation: Dissolve the lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: The spectrum should show characteristic peaks for both the peptide and the IPA moiety. The disappearance of the peptide's C-terminal carboxylic acid proton and the appearance of a new amide proton signal, along with the characteristic aromatic protons of the isophthalamide ring and the protons of the dihydroxypropyl groups, will confirm the successful conjugation.[21][23]
Characterization Workflow
Caption: Workflow for conjugate characterization.
Applications and Future Perspectives
The conjugation of IPA to peptides creates a versatile platform with numerous potential applications in drug development and biomedical research.
-
Targeted Radionuclide Therapy: The chelating properties of the IPA moiety can be exploited to complex with therapeutic radioisotopes. The peptide component can be designed to target specific receptors overexpressed on cancer cells, thereby delivering a cytotoxic payload directly to the tumor site and minimizing off-target toxicity.[4]
-
Molecular Imaging: By chelating positron-emitting or gamma-emitting radionuclides, peptide-IPA conjugates can serve as probes for non-invasive imaging techniques like PET and SPECT. This allows for the visualization and quantification of specific molecular targets in vivo, aiding in disease diagnosis and monitoring treatment response.[4]
-
Drug Delivery: The enhanced hydrophilicity and biocompatibility imparted by the dihydroxypropyl groups may improve the pharmacokinetic profile of certain peptides, leading to better drug delivery and efficacy.[5][25]
The methodologies outlined in this guide provide a robust foundation for the synthesis and characterization of peptide-IPA conjugates. Future research will likely focus on exploring the coordination chemistry of various metal ions with these conjugates, evaluating their in vitro and in vivo stability and targeting efficacy, and expanding the repertoire of peptides used for conjugation to address a wider range of diseases.[1][3][26]
References
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Al-Azzam, W., Al-Batayneh, K. M., Al-Fadel, F. M., & Al-Khateeb, M. A. (2022). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Pharmaceuticals, 15(2), 214. [Link]
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Amine coupling through EDC/NHS: a practical approach. (2010). Methods in Molecular Biology, 627, 55-73. [Link]
-
Bioconjugation application notes. (n.d.). Retrieved January 22, 2026, from [Link]
-
Butler, J. M., Jiang, Y., & Li, L. (2000). Peptide nucleic acid characterization by MALDI-TOF mass spectrometry. Analytical Biochemistry, 278(2), 197-206. [Link]
-
Giraud, M., Coustel, R., Fitch, W. L., & Sarin, V. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Journal of the American Society for Mass Spectrometry, 30(10), 2018-2028. [Link]
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Hancock, W. S., & Mant, C. T. (2003). HPLC Analysis and Purification of Peptides. In Peptide Synthesis and Applications (pp. 155-174). Humana Press. [Link]
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Hou, Z., Li, Y., & Li, X. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Organic Letters. [Link]
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Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. [Link]
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Hossain, M. A., & Wade, J. D. (2020). Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. Molecules, 25(22), 5481. [Link]
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Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]
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Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. (2021). Analytical Chemistry, 93(12), 5069-5077. [Link]
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peptide nmr. (n.d.). Retrieved January 22, 2026, from [Link] ~hpr/nmr/peptide_nmr.pdf
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Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. (2008). Current Protocols in Protein Science, Chapter 16, Unit 16.3. [Link]
- Preparative RP-HPLC Method For Purifying Peptides. (2012). Google Patents.
-
Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. (n.d.). Shimadzu. Retrieved January 22, 2026, from [Link]
-
Peptide Purification. (n.d.). AAPPTec. Retrieved January 22, 2026, from [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024, March 11). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
Amine coupling through EDC/NHS: a practical approach. (2010). Methods in Molecular Biology, 627, 55-73. [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. Retrieved January 22, 2026, from [Link]
-
Angelini, A., Cendret, V., & Chen, S. (2021). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Molecules, 26(16), 4933. [Link]
-
Hydroxyl Group-Targeted Conjugate and Its Self-Assembled Nanoparticle of Peptide Drug: Effect of Degree of Saturation of Fatty Acids and Modification of Physicochemical Properties. (2022). Pharmaceutics, 14(5), 1069. [Link]
-
Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (2019). Chemical Science, 10(29), 7016-7025. [Link]
-
Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. (2021). Food Chemistry, 360, 130018. [Link]
-
Amphiphilic drug–peptide–polymer conjugates based on poly(ethylene glycol) and hyperbranched polyglycerol for epidermal growth factor receptor targeting. (2016). Polymer Chemistry, 7(2), 433-444. [Link]
-
Peptide/Antibody–Drug Conjugates for Therapeutic Applications in Inflammatory Disease. (2025). Advanced Healthcare Materials, e2400491. [Link]
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Application Notes and Protocols for the Development of Biosensors Utilizing 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Foreword: Innovating Biosensor Design with a Novel Functional Monomer
To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive guide to the application of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide in the development of next-generation biosensors. While this molecule is well-documented as a crucial intermediate in the synthesis of non-ionic X-ray contrast agents, its potential in the realm of biosensing remains a compelling area for exploration[1][2][3][4]. The unique structural attributes of this compound—a reactive primary amine, hydrophilic dihydroxypropyl side chains, and a stable aromatic core—present a versatile platform for the design of sensitive and robust biosensor interfaces.
These application notes and protocols are designed to provide both the foundational knowledge and the practical steps to leverage this compound as a novel surface modification agent. We will delve into the rationale behind its use, detailed methodologies for its immobilization, and subsequent bioconjugation of recognition elements, as well as the characterization and validation of the final biosensor.
Rationale for Employing this compound in Biosensor Development
The performance of a biosensor is intrinsically linked to the quality of its surface chemistry. The ideal biosensor interface should facilitate the stable immobilization of a biorecognition molecule in its active conformation while resisting non-specific adsorption of other molecules. This compound offers several advantageous properties in this context:
-
Versatile Bioconjugation: The primary aromatic amine group serves as a readily accessible reactive site for covalent attachment to a variety of sensor surfaces through well-established chemistries. It also provides a nucleophilic target for subsequent bioconjugation of enzymes, antibodies, or nucleic acids using common cross-linking agents.
-
Enhanced Hydrophilicity and Biocompatibility: The two N,N'-bis(2,3-dihydroxypropyl) substituents impart a high degree of hydrophilicity to the molecule. This is crucial for creating a hydrated microenvironment on the sensor surface, which can help to preserve the native conformation and activity of immobilized proteins. Furthermore, this hydrophilic layer can act as a barrier to reduce non-specific binding of interfering substances from complex biological samples.
-
Controlled Surface Density: As a small molecule, its immobilization can be more readily controlled to achieve a desired surface density, which is a critical parameter for optimizing biosensor performance.
-
Structural Stability: The isophthalamide core provides a rigid and stable scaffold, ensuring a well-defined orientation of the functional groups away from the sensor surface.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the hydrochloride salt of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C14H22ClN3O6 | [5] |
| Molecular Weight | 363.79 g/mol | [1][5] |
| CAS Number | 203515-86-0 | [5][6] |
| Physical Form | Crystalline Powder | [1] |
| Purity | ≥98.0% (HPLC) | [1] |
| IUPAC Name | 5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide;hydrochloride | [5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the development of an electrochemical biosensor using this compound as a surface modification agent. The example provided is for the development of a glucose biosensor using glucose oxidase on a gold electrode, but the principles can be adapted for other biosensor formats and analytes.
Procurement and Preparation of this compound
This compound hydrochloride can be procured from various chemical suppliers[7]. For research and development purposes, a purity of ≥98% is recommended[1].
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh 10 mg of this compound hydrochloride.
-
Dissolve the powder in 10 mL of sterile, deionized water to prepare a 1 mg/mL stock solution.
-
Store the stock solution at 4°C for up to one month. For longer-term storage, aliquot and freeze at -20°C.
Surface Functionalization of a Gold Electrode
This protocol describes the covalent immobilization of this compound onto a gold electrode surface via diazonium salt chemistry.
Protocol 2: Electrode Cleaning and Functionalization
-
Electrode Cleaning:
-
Polish the gold electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonciate the electrode in deionized water, followed by ethanol, for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram characteristic of clean gold is obtained.
-
-
Formation of the Diazonium Salt:
-
In a light-protected vial, dissolve 5 mg of this compound hydrochloride in 5 mL of 0.5 M HCl.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a 1.2 molar equivalent of a cold aqueous solution of sodium nitrite (NaNO₂).
-
Stir the reaction mixture in the dark at 0-5°C for 1 hour to generate the corresponding diazonium salt.
-
-
Electrografting onto the Gold Electrode:
-
Immediately immerse the cleaned gold electrode into the freshly prepared diazonium salt solution.
-
Perform electrografting by applying a constant potential or by cycling the potential in the range where the diazonium salt is reduced (typically between 0 and -0.8 V vs. Ag/AgCl).
-
After grafting, rinse the electrode thoroughly with deionized water and dry under a stream of nitrogen.
-
Causality Behind Experimental Choices: The diazonium salt chemistry provides a robust method for creating a stable, covalent bond between the aromatic ring of the isophthalamide derivative and the gold surface. Electrochemical grafting allows for precise control over the thickness and density of the deposited layer.
Bioconjugation of Glucose Oxidase
This protocol details the covalent attachment of glucose oxidase (GOx) to the functionalized electrode surface using glutaraldehyde as a cross-linker.
Protocol 3: Immobilization of Glucose Oxidase
-
Activation of the Functionalized Surface:
-
Immerse the this compound-modified electrode in a 2.5% (v/v) solution of glutaraldehyde in 0.1 M phosphate-buffered saline (PBS), pH 7.4, for 1 hour at room temperature. This reaction activates the surface by introducing aldehyde groups.
-
Rinse the electrode with PBS to remove excess glutaraldehyde.
-
-
Immobilization of Glucose Oxidase:
-
Prepare a 10 mg/mL solution of glucose oxidase in 0.1 M PBS, pH 7.4.
-
Immerse the activated electrode in the glucose oxidase solution and incubate for 2-4 hours at 4°C to allow for the formation of Schiff bases between the aldehyde groups on the surface and the amine groups of the enzyme.
-
-
Blocking of Unreacted Sites:
-
To block any remaining reactive aldehyde groups and prevent non-specific binding, immerse the electrode in a 1 M glycine solution or a 1% (w/v) bovine serum albumin (BSA) solution in PBS for 30 minutes.
-
Rinse the electrode thoroughly with PBS.
-
Store the prepared biosensor at 4°C in PBS when not in use.
-
Trustworthiness of the Protocol: This protocol incorporates a blocking step, which is crucial for minimizing non-specific binding and ensuring that the sensor's response is primarily due to the specific analyte-bioreceptor interaction.
Characterization of the Biosensor Fabrication Steps
It is imperative to characterize the surface at each stage of the fabrication process to ensure successful modification.
Table 1: Surface Characterization Techniques
| Fabrication Step | Characterization Technique | Expected Outcome |
| Bare Gold Electrode | Cyclic Voltammetry (CV) | Characteristic voltammogram of a clean gold surface. |
| Functionalization with this compound | CV with a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) | Decrease in the peak currents and increase in peak-to-peak separation, indicating the formation of an insulating layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N1s and C1s peaks corresponding to the immobilized molecule. | |
| Activation with Glutaraldehyde | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of a characteristic peak for the aldehyde group (C=O stretch). |
| Immobilization of Glucose Oxidase | Atomic Force Microscopy (AFM) | Increase in surface roughness and observation of globular structures corresponding to the enzyme molecules. |
| Electrochemical Impedance Spectroscopy (EIS) | Increase in the charge transfer resistance, indicating the successful immobilization of the protein. |
Visualization of the Biosensor Fabrication Workflow
The following diagram illustrates the key steps in the fabrication of the glucose biosensor.
Caption: Workflow for the fabrication of a glucose biosensor.
Analytical Performance Evaluation
Once the biosensor is fabricated, its analytical performance must be rigorously evaluated.
Protocol 4: Amperometric Detection of Glucose
-
Set up a three-electrode electrochemical cell containing a known volume of PBS (pH 7.4) as the supporting electrolyte. Use the fabricated glucose biosensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl) and allow the background current to stabilize.
-
Inject successive aliquots of a standard glucose solution into the electrolyte with continuous stirring.
-
Record the steady-state current response after each addition.
-
Plot the current response as a function of the glucose concentration to obtain a calibration curve.
Data Presentation: Performance Metrics
The calibration curve is used to determine the key analytical parameters of the biosensor.
Table 2: Analytical Performance Parameters
| Parameter | Description | Method of Determination |
| Sensitivity | The slope of the linear portion of the calibration curve. | Linear regression analysis of the calibration data. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Calculated as 3 * (Standard Deviation of the Blank) / Sensitivity[8][9][10]. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. | Calculated as 10 * (Standard Deviation of the Blank) / Sensitivity[9][10][11]. |
| Linear Range | The range of concentrations over which the sensor response is directly proportional to the analyte concentration. | Determined from the linear portion of the calibration curve. |
| Specificity | The ability of the biosensor to detect the target analyte in the presence of other potentially interfering substances. | Tested by measuring the response to common interferents (e.g., ascorbic acid, uric acid, fructose). |
| Stability | The ability of the biosensor to retain its activity over time. | Measured by periodically testing the sensor's response over several days or weeks. |
Signaling Pathway for the Electrochemical Glucose Biosensor
The detection of glucose by the fabricated biosensor involves a cascade of reactions that ultimately produce an electrical signal.
Caption: Enzymatic and electrochemical reactions for glucose detection.
Conclusion and Future Perspectives
This compound presents a promising, yet largely unexplored, avenue for the development of advanced biosensors. Its unique combination of a reactive amine for bioconjugation and hydrophilic dihydroxypropyl groups for improved biocompatibility and reduced non-specific binding makes it an attractive candidate for creating robust and sensitive biosensor interfaces. The protocols and methodologies detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile molecule in a wide range of biosensing applications, from diagnostics and environmental monitoring to drug discovery and development. Future work should focus on exploring different immobilization strategies, applying this functional monomer to various transducer platforms (e.g., optical, piezoelectric), and expanding its use for the detection of a broader range of clinically relevant biomarkers.
References
- This compound Hydrochloride - Benchchem.
- bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO.
- 5-Amino-N,N'-bis(2,3- dihydroxypropyl)isophthalamide - Echemi.
- US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents.
- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - Googleapis.com.
- EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents.
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). PubChem.
- Sensitivity, limit of detection and dynamic range of a calibration... - ResearchGate.
-
On the Determination of Uncertainty and Limit of Detection in Label-Free Biosensors - PMC. Available at: [Link]
-
High-performance biosensors based on angular plasmonic of a multilayer design: new materials for enhancing sensitivity of one - RSC Publishing. Available at: [Link]
-
Methods for Estimating the Detection and Quantification Limits of Key Substances in Beer Maturation with Electronic Noses - MDPI. Available at: [Link]
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- 11. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method for Purity Analysis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Abstract
This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. This compound is a critical intermediate in the synthesis of non-ionic X-ray contrast media, such as iohexol and iodixanol, where its purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The developed reversed-phase HPLC (RP-HPLC) method effectively separates the main component from its common process-related impurities, including the monoester, dimer, and monoacid forms. This guide provides a comprehensive protocol, system suitability criteria, and justification for the selected chromatographic parameters to ensure method trustworthiness and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity
This compound, often abbreviated as ABA, is a cornerstone intermediate in the manufacturing of several widely used non-ionic X-ray contrast agents.[1] The synthetic pathway to ABA can introduce several structurally similar impurities.[1][2] If not controlled, these impurities can undergo subsequent reactions, leading to the formation of difficult-to-remove, potentially toxic byproducts in the final drug substance.[2] Therefore, a precise and accurate analytical method to monitor the purity of ABA is paramount for ensuring the quality and safety of these essential diagnostic agents.[3][4]
This application note addresses the analytical challenge by providing a step-by-step HPLC protocol designed for routine quality control and research environments.
Understanding the Analytical Challenge: Key Impurities
The primary challenge in the HPLC analysis of ABA lies in achieving adequate separation from its key process-related impurities. Based on synthetic routes described in scientific literature and patents, the most significant impurities are:
-
ABA Monomethylester: A precursor or byproduct where one of the amide groups is an ester.
-
ABA Dimer: Formed through intermolecular reactions.
-
ABA Monoacid: A hydrolysis product of the ABA monomethylester.[1][2]
The structural similarity of these compounds to the parent molecule necessitates a highly selective chromatographic method to ensure accurate quantification.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The nonpolar nature of the stationary phase is ideal for retaining the aromatic core of the analyte and its impurities.[5]
-
Solvents: HPLC-grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).
-
Buffers: Ammonium acetate or phosphate buffer, analytical grade.
-
Sample: this compound (or its hydrochloride salt). The compound is a white to yellowish crystalline powder, soluble in water.[6][7]
Experimental Protocols
Standard and Sample Preparation
The solubility of ABA hydrochloride in water makes for straightforward sample preparation.[8]
-
Diluent Preparation: A mixture of Water:Acetonitrile (95:5 v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution (approx. 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 40 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
-
Sample Solution (approx. 0.5 mg/mL):
-
Prepare in the same manner as the Standard Solution using the sample to be analyzed.
-
HPLC Method Parameters
The following parameters were established to achieve optimal separation of ABA from its key impurities. The rationale for each parameter is provided to demonstrate the causality behind the experimental choices.
| Parameter | Recommended Setting | Justification |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic analyte and its related substances, allowing for separation based on subtle differences in polarity.[9][10] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 6.8 | The aqueous buffer controls the pH to ensure consistent ionization of the primary amine, leading to reproducible retention times. A near-neutral pH is a good starting point for aromatic amines. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-18 min: 40% B; 18-20 min: 40% to 5% B; 20-25 min: 5% B | A gradient is necessary to first elute the highly polar monoacid impurity, then resolve the main peak from the closely eluting monomethylester, and finally elute the more non-polar dimer impurity within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of peak distortion and column overload. |
| UV Detection | 245 nm | Aromatic compounds with amino and carboxyl functional groups typically exhibit strong UV absorbance in the 240-255 nm range. A photodiode array (PDA) detector can be used to confirm peak purity. |
System Suitability Testing (SST)
To ensure the validity of the analytical results, a system suitability test must be performed before any sample analysis. This test verifies that the chromatographic system is performing adequately on the day of analysis.[11][12]
-
Procedure: Inject the Standard Solution five times.
-
Acceptance Criteria: The results must meet the following criteria, which are based on common pharmaceutical industry standards and USP guidelines.[11][13]
| SST Parameter | Acceptance Criteria | Rationale |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) of the peak area for the main peak ≤ 2.0% for five replicate injections.[11] | Demonstrates that the system provides consistent and reproducible responses. |
| Tailing Factor (T) | Tailing factor for the main peak ≤ 2.0.[11] | Ensures symmetrical peaks, which are necessary for accurate integration and quantification. |
| Resolution (Rs) | Resolution between the main peak and the closest eluting impurity peak should be ≥ 2.0. | Guarantees that the analyte peak is fully separated from any adjacent peaks, ensuring specificity. |
Workflow and Data Analysis
The overall workflow for the purity analysis is depicted below.
Caption: HPLC Purity Analysis Workflow.
Calculation of Purity
The purity of the sample is typically determined using the area percent method. This assumes that all components have a similar response factor at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, especially if the response factors of the impurities are known to be different, a method using reference standards for the impurities and calculating the purity by external standard normalization would be required.
Conclusion
The HPLC method detailed in this application note is a robust and reliable tool for the purity assessment of this compound. By explaining the causality behind the choice of column, mobile phase, and other parameters, this guide provides a trustworthy and scientifically sound protocol. The integrated system suitability tests ensure that the method is self-validating for each run, providing confidence in the generated data. This method is suitable for implementation in quality control laboratories and research settings to support the development of safe and effective pharmaceutical products.
References
- Google Patents. (n.d.). EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
- National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Google Patents. (n.d.). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X.
- European Patent Office. (n.d.). bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X.
- NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry.
- Fisher Scientific. (n.d.). This compound Hydrochloride 98.0+%.
- ChemicalBook. (2025). This compound | 203515-86-0.
- National Center for Biotechnology Information. (n.d.). Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC. PubMed.
- European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- iOSR Journals. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
- Royal Society of Chemistry. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study.
- Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
- U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.
- Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- ResearchGate. (2025). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- YouTube. (2020). Introduction to HPLC - Lecture 3: Reverse Phase HPLC.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- GMP Compliance. (2025). Questions and Answers on System Suitability Tests (SST) - Part 1.
- Chromatography Today. (n.d.). How is HPLC Used in the Pharmaceutical Industry?.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
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Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
An Application Guide to the Complete NMR Structural Elucidation of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
This compound, referred to herein as ABA, is a cornerstone intermediate in the industrial synthesis of several critical non-ionic X-ray contrast agents, including iohexol and iodixanol.[1][2][3] The molecular integrity and purity of ABA are paramount, as any impurities can propagate through the synthesis, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Consequently, robust analytical methodologies for the unambiguous structural verification and purity assessment of ABA are not merely a matter of quality control, but a fundamental requirement of Good Manufacturing Practice (GMP).
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, offering an unparalleled depth of structural information at the atomic level. This guide provides a comprehensive set of protocols and a detailed analytical strategy for the complete ¹H and ¹³C NMR spectral assignment of ABA, designed for researchers, process chemists, and quality assurance scientists in the pharmaceutical industry. The narrative explains not just the steps, but the causality behind them, ensuring a robust and self-validating analytical system.
Chemical Structure and Predicted Spectral Features
The structure of ABA presents several distinct features that inform the NMR analytical strategy. The molecule's plane of symmetry, passing through the C2-C5 axis of the benzene ring, renders the two N-(2,3-dihydroxypropyl) side chains chemically equivalent. This simplifies the spectrum, reducing the number of expected signals.
-
Aromatic System: A 1,3,5-trisubstituted benzene ring will give rise to distinct signals in the aromatic region of the spectrum.
-
Amide Functionalities: Two secondary amide groups (-CONH-) provide key connectivity points.
-
Poly-hydroxyl Side Chains: The identical chiral 2,3-dihydroxypropyl chains will produce a set of overlapping signals in the aliphatic region, necessitating two-dimensional (2D) NMR techniques for resolution.
-
Labile Protons: The structure contains multiple exchangeable protons (-NH₂, -OH, -CONH-). Their observation is highly dependent on the choice of solvent. In protic deuterated solvents like D₂O, these signals will disappear due to rapid deuterium exchange. In an aprotic solvent like DMSO-d₆, they can be observed, providing valuable structural information.[4]
Part 1: Experimental Workflow and Detailed Protocols
A successful NMR analysis is built upon meticulous sample preparation and the rational selection of experimental parameters.
Diagram of the Integrated NMR Workflow
The logical flow from sample preparation to final structural validation is a critical, self-validating process.
Caption: Key HMBC correlations confirming side-chain connectivity.
-
COSY Analysis: Trace the correlations in the aliphatic region to map out the entire -CH₂-CH(OH)-CH₂(OH) spin system. You should see a cross-peak between the H-C(α) protons and the H-C(β) proton, and between the H-C(β) proton and the H-C(γ) protons.
-
HSQC Analysis: Assign each protonated carbon. For every cross-peak in the HSQC, the corresponding ¹H and ¹³C signals arise from a directly bonded C-H pair.
-
HMBC Analysis: This is the final validation. Look for crucial long-range correlations:
-
Side Chain to Amide: A correlation from the CH₂ protons adjacent to the amide nitrogen (H-α) to the amide carbonyl carbon (C=O) is definitive proof of the N-acyl bond.
-
Side Chain to Ring: A correlation from the same CH₂ protons (H-α) to the aromatic carbon they are attached to (C1/C3) connects the side chain to the aromatic core.
-
Aromatic Connectivity: Correlations from aromatic protons (e.g., H4/H6) to neighboring quaternary carbons (e.g., C5 and C1/C3) confirm the substitution pattern of the ring.
-
Final Assignment Summary
By integrating all the data, a complete and unambiguous assignment can be made. The following table represents typical chemical shifts observed in DMSO-d₆.
| Atom Number(s) | Type | DEPT-135 | ¹H Shift (ppm) (Multiplicity, J Hz) | ¹³C Shift (ppm) | Key 2D Correlations (COSY, HMBC) |
| 2 | CH | Positive | ~7.8 (s, 1H) | ~115 | HMBC: C4/C6, C1/C3 |
| 4, 6 | CH | Positive | ~7.4 (s, 2H) | ~112 | HMBC: C2, C5, C=O |
| 1, 3 | C | Absent | - | ~140 | HMBC: H2, H4/H6, Hα |
| 5 | C | Absent | - | ~150 | HMBC: H4/H6, H2 |
| C=O | C | Absent | - | ~167 | HMBC: H4/H6, NH, Hα |
| NH₂ | NH₂ | - | ~5.5 (br s, 2H) | - | HMBC: C5, C4/C6 |
| CONH | NH | - | ~8.5 (t, J=5.5, 2H) | - | COSY: Hα; HMBC: C=O |
| α-CH₂ | CH₂ | Negative | ~3.3 (m, 4H) | ~45 | COSY: NH, Hβ; HMBC: C=O, C1/C3 |
| β-CH | CH | Positive | ~3.7 (m, 2H) | ~70 | COSY: Hα, Hγ, β-OH |
| γ-CH₂ | CH₂ | Negative | ~3.4 (m, 4H) | ~65 | COSY: Hβ, γ-OH |
| β-OH | OH | - | ~4.8 (d, J=5.0, 2H) | - | COSY: Hβ |
| γ-OH | OH | - | ~4.5 (t, J=5.5, 2H) | - | COSY: Hγ |
Note: Chemical shifts are approximate and can vary with concentration and temperature. Multiplicities of aliphatic protons are complex (m) due to potential diastereotopicity and overlapping signals.
Conclusion
This application guide details a robust, multi-faceted NMR methodology for the complete structural elucidation of this compound. By systematically employing a suite of 1D and 2D NMR experiments, and interpreting the data in an integrated, self-validating manner, researchers and drug development professionals can confidently verify the identity, structure, and purity of this vital pharmaceutical intermediate. Adherence to these detailed protocols provides a powerful tool for ensuring product quality and supporting regulatory filings.
References
-
NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]
- Google Patents. (n.d.). EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
European Patent Office. (2011). EP2289870A1 - Method for improving the purity of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Evans, M. (2023). DEPT Carbon NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]
- Google Patents. (n.d.). EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
-
University of Ottawa, NMR Facility. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]
-
Hasan, M. U. (1980). ¹³C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on ¹³C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide and its Derivatives
Welcome to the technical support center for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this critical intermediate. Ensuring the purity of ABA is paramount as it directly impacts the quality and safety of subsequent active pharmaceutical ingredients (APIs), such as non-ionic X-ray contrast agents.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the highest purity for your compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of ABA and its downstream products.
Section 1: Managing Impurities in this compound (ABA)
Q1: My initial analysis of this compound (ABA) shows unexpected peaks in the HPLC. What are the probable impurities?
A1: In the synthesis of ABA, several process-related impurities can arise. The most commonly observed impurities are ABA monomethylester, ABA dimer, and ABA monoacid.[1] The formation of the monomethylester is often a result of incomplete hydrolysis of the starting diester, while the dimer can form through intermolecular reactions. These impurities are problematic because they can undergo subsequent reactions, such as iodination, leading to final products that are extremely difficult to separate.[2]
Q2: How can I effectively remove the ABA monomethylester and ABA dimer impurities prior to the next synthetic step?
A2: A highly effective method for removing both the ABA monomethylester and ABA dimer is through basic hydrolysis.[1][2] By adjusting the pH of an aqueous solution of your crude ABA to a range of 12 to 13 with a base such as sodium hydroxide, you can selectively hydrolyze the ester group of the monomethylester to a carboxylic acid (forming ABA monoacid) and also break down the dimer.[1][2] This process is typically rapid, often completing in under an hour at room temperature.[2] The resulting ABA monoacid is generally easier to remove in subsequent purification steps.[2]
Q3: What is the underlying principle of the basic hydrolysis for impurity removal?
A3: The principle lies in the differential reactivity of the functional groups under basic conditions. The ester group in the ABA monomethylester is susceptible to saponification (base-catalyzed hydrolysis) to form a carboxylate and an alcohol. Similarly, the dimeric impurity can be cleaved under these conditions. The amide bonds of the desired ABA molecule are more resistant to hydrolysis under these controlled pH and temperature conditions, allowing for the selective removal of the impurities.[2] This pre-purification step is a critical risk mitigation strategy to prevent the formation of difficult-to-remove iodinated impurities in the subsequent steps.
Caption: Workflow for the removal of impurities from crude ABA.
Section 2: Purification of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
Q4: After iodination, my 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide product has a distinct red or yellow coloration that persists after initial purification attempts. What is the cause and how can it be resolved?
A4: This coloration is a known issue and is typically caused by the formation of a colored by-product, specifically an azo dimer of the triiodinated compound.[3] This impurity can form during the iodination reaction. To remove this color, a reduction step is necessary. The addition of a small amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄), to the solution of the colored compound will reduce the azo group (-N=N-) to a colorless hydrazo group (-NH-NH-).[3] This colorless hydrazo dimer can then be more easily separated from the desired product during crystallization.[3]
Caption: Process for the decolorization of the triiodinated product.
Q5: I am struggling with the crystallization of the triiodinated compound to get a pure product. Can you provide guidance on optimizing this step?
A5: Successful crystallization depends on several factors. After the decolorization step, the pH of the solution should be adjusted to 4-6.[3] The crystallization is then typically induced by cooling the solution. A slow cooling profile is often beneficial as it promotes the formation of larger, more well-defined crystals, which are easier to filter and wash, resulting in a higher purity product. Seeding the solution with a small amount of pure product can also help to initiate crystallization and control crystal size. The final temperature for crystallization is generally in the range of 20-35°C.[3]
Q6: My final product yield is consistently low. What are the most critical parameters I should focus on to improve it during the purification process?
A6: Low yield can be attributed to several factors throughout the synthesis and purification. Here are some key areas to investigate:
-
pH Control: Maintaining the optimal pH at each step is crucial. For instance, during iodination, a pH of 2-3 is recommended.[4] During decolorization with sodium dithionite, the pH should be kept above 4 to prevent the formation of solid sulfur.[3]
-
Temperature Management: The iodination reaction is typically carried out at an elevated temperature (65-80°C) to ensure a reasonable reaction rate.[3] However, overheating can lead to degradation and the formation of by-products.
-
Incomplete Reactions: Ensure all reactions go to completion by monitoring with appropriate analytical techniques like HPLC.
-
Losses during Work-up: Physical loss of product during filtration and washing can be significant. Ensure your filtration and washing techniques are optimized. Washing with a minimal amount of cold solvent is advisable to remove impurities without dissolving a significant amount of the product.
Frequently Asked Questions (FAQs)
FAQ1: What are the best analytical techniques for monitoring the purity of ABA and its triiodinated derivative?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of both ABA and its triiodinated derivative. It allows for the separation and quantification of the main compound and its various impurities.
FAQ2: What specific safety precautions should I be aware of when handling the reagents used in these purification protocols?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodine chloride (ICl): This is a corrosive and reactive substance. Handle with extreme care and avoid inhalation of its vapors.
-
Sodium dithionite (Na₂S₂O₄): This is a flammable solid and can ignite if it comes into contact with moisture. It is also a strong reducing agent. Store it in a dry, cool place and handle it in an inert atmosphere if possible.
FAQ3: Can alternative reducing agents be used for the decolorization step?
While sodium dithionite is explicitly mentioned in the literature for its effectiveness in reducing the azo dimer, other reducing agents could potentially be used.[3] However, any substitution would require thorough investigation and optimization to ensure it is compatible with the reaction conditions and does not introduce new impurities. Sodium bisulfite is also used in the process to quench excess iodinating agent, but it is a weaker reducing agent than sodium dithionite and is not as effective at reducing the colored azo dimer.[3]
Experimental Protocols
Protocol 1: Basic Hydrolysis for Removal of Monomethylester and Dimer Impurities from ABA
-
Dissolve the crude this compound (ABA) in water.
-
At room temperature (20-25°C), slowly add an aqueous solution of sodium hydroxide (e.g., 50% w/w) to raise the pH to between 12.5 and 13.0.[1]
-
Stir the solution at this pH for 15-30 minutes.[2]
-
Monitor the disappearance of the ABA monomethylester and ABA dimer peaks by HPLC. The reaction is typically complete within this timeframe.[2]
-
After the reaction is complete, adjust the pH to the desired level for the subsequent iodination step (typically pH 2.5-3.0) by adding hydrochloric acid.[1]
| Parameter | Recommended Value |
| pH | 12.5 - 13.0 |
| Temperature | 20 - 25°C |
| Reaction Time | 15 - 30 minutes |
Protocol 2: Decolorization of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
-
After the iodination reaction is complete and the excess iodinating agent has been quenched (e.g., with sodium bisulfite), adjust the pH of the solution to between 4 and 6 using a suitable base like sodium hydroxide.[3]
-
Add sodium dithionite to the solution. The amount added is typically in the range of 1-10 mole % based on the starting amount of ABA.[3]
-
Stir the solution at ambient temperature. A color change from red/yellow to colorless should be observed.[3]
-
Proceed to the crystallization step.
Protocol 3: Recrystallization of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
-
Following the decolorization step, ensure the solution is at the appropriate pH (4-6).
-
If desired, add seeds of the pure product to initiate crystallization.
-
Slowly cool the solution to a temperature between 20-35°C to induce crystallization.[3]
-
Once crystallization is complete, collect the solid product by filtration.
-
Wash the collected crystals with a minimal amount of cold water to remove any remaining soluble impurities.
-
Dry the purified product under vacuum.
References
- Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X.
- A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
-
Method for improving the purity of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. European Patent Office. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. data.epo.org [data.epo.org]
- 3. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 4. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Welcome to the technical support center for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this critical intermediate. As a key precursor in the synthesis of non-ionic X-ray contrast agents like Iohexol and Iodixanol, the purity of ABA is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This document provides a comprehensive overview of common impurities, their origins, and detailed methodologies for their removal.
Section 1: Understanding the Impurity Profile of this compound (ABA)
A thorough understanding of potential impurities is the first step in developing an effective purification strategy. Impurities in ABA can originate from the starting materials, by-products of the synthesis, or degradation of the final product.
Commonly Encountered Impurities:
| Impurity Name | Structure | Origin | Impact on Subsequent Reactions |
| ABA Monomethylester | Incomplete amidation of dimethyl 5-nitroisophthalate followed by reduction of the nitro group. | This impurity can be iodinated along with ABA, and the resulting iodinated ester is difficult to remove in later stages.[1][2] | |
| ABA Dimer | A by-product formed during the synthesis of ABA. | The iodinated version of this dimer is also challenging to remove from the final product.[1][2] | |
| ABA Monoacid | Can be present as an impurity from the start or formed by hydrolysis of the ABA monomethylester. | The iodinated monoacid is relatively easier to remove in subsequent purification steps compared to the iodinated monomethylester and dimer.[1][2] | |
| Azo Dimer | A colored impurity, likely formed from the aniline functionality of ABA. | Can impart a red color to the product and subsequent intermediates. | |
| Unreacted Starting Materials | Dimethyl 5-nitroisophthalate, 1-amino-2,3-propanediol. | Can lead to the formation of additional by-products in the iodination step. | |
| By-products of Nitro Group Reduction | Azoxy, azo, and hydrazo compounds. | These are common by-products in the catalytic hydrogenation of aromatic nitro compounds and can be colored.[3] |
Section 2: Purification Strategies and Troubleshooting
This section details proven industrial methods and provides guidance for developing lab-scale purification protocols.
Industrial Gold Standard: Basic Hydrolysis for Removal of Ester and Dimer Impurities
The most effective and well-documented method for the removal of ABA monomethylester and ABA dimer is through basic hydrolysis. This process selectively converts the problematic monomethylester into the more easily separable monoacid.[1][2]
Causality of the Method:
At a pH between 12 and 13, the ester functionality of the ABA monomethylester is susceptible to hydrolysis, forming the corresponding carboxylate (ABA monoacid). The amide bonds of the parent ABA molecule are stable under these conditions, ensuring the integrity of the desired product. The ABA dimer is also reported to be removed under these conditions.[1][2]
Troubleshooting Guide for Basic Hydrolysis:
| Problem | Potential Cause | Recommended Solution |
| Incomplete removal of ABA monomethylester. | pH is too low; reaction time is too short. | Ensure the pH is maintained between 12.5 and 13.0. Monitor the reaction by HPLC and extend the reaction time if necessary.[1][2] |
| Degradation of ABA (hydrolysis of amide bonds). | pH is too high; reaction temperature is elevated. | Strictly control the pH to not exceed 13.0. Perform the reaction at room temperature (20-25°C).[1][2] |
| Precipitation of product during hydrolysis. | The concentration of the ABA solution is too high. | Perform the hydrolysis in a more dilute aqueous solution. |
Experimental Protocol: Basic Hydrolysis of Impure ABA
-
Dissolve the impure this compound in water.
-
Slowly add a 50% w/w aqueous solution of sodium hydroxide at room temperature (20-25°C) to raise the pH to 12.5-13.0.[1][2]
-
Stir the solution at this pH for 15-30 minutes.
-
Monitor the disappearance of the ABA monomethylester and ABA dimer by HPLC.
-
Once the hydrolysis is complete, carefully add hydrochloric acid (e.g., 17.5% w/w) to adjust the pH to 2.5-3.0.[1][2]
-
The purified ABA can then be isolated or used in solution for the subsequent iodination step.
Workflow for Basic Hydrolysis:
Caption: Workflow for the purification of ABA via basic hydrolysis.
Decolorization: Removal of Azo Dimer
The presence of a red-colored azo dimer impurity can be addressed by a reduction reaction.
Causality of the Method:
Sodium dithionite is a reducing agent that can cleave the azo bond (-N=N-), converting the colored azo compound into colorless amine products.
Troubleshooting Guide for Decolorization:
| Problem | Potential Cause | Recommended Solution |
| Incomplete decolorization. | Insufficient amount of sodium dithionite. | Add a slight excess of sodium dithionite. |
| Formation of a precipitate (sulfur). | The pH of the solution is too low. | Ensure the pH is maintained above 4 during the addition of sodium dithionite. |
Experimental Protocol: Decolorization of ABA
-
Dissolve the colored ABA in a suitable solvent (e.g., a mixture of water and methanol).
-
Adjust the pH of the solution to 4-6 with an aqueous base (e.g., sodium hydroxide).
-
Add a small amount of sodium dithionite and stir at room temperature until the color disappears.
-
The decolorized solution can then be further processed.
Lab-Scale Purification: Recrystallization and Chromatography
For researchers working on a smaller scale, recrystallization and chromatography are valuable techniques.
Recrystallization:
Finding a suitable solvent system is key to successful recrystallization. Given the polar nature of ABA with its multiple hydroxyl and amine functionalities, polar solvents are the most appropriate choice.
Troubleshooting Guide for Recrystallization:
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve. | Solvent is not polar enough. | Try more polar solvents like water, methanol, ethanol, or mixtures thereof. Heating the solvent will increase solubility. |
| Compound oils out upon cooling. | The solution is too concentrated, or the solvent is too non-polar. | Add more of the polar solvent. Consider using a solvent mixture where the compound is soluble in one component and insoluble in the other. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble). Scratch the inside of the flask with a glass rod to induce crystallization. |
| Impurities co-crystallize with the product. | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | Try a different solvent or solvent system. A multi-step purification involving another technique may be necessary. |
Recommended Starting Solvents for Recrystallization Method Development:
-
Water
-
Methanol
-
Ethanol
-
Isopropanol
-
Mixtures of the above alcohols with water.
Column Chromatography:
Due to the high polarity of ABA, normal-phase chromatography on silica gel can be challenging, as the compound may stick to the column. Reversed-phase chromatography or the use of a more polar stationary phase like alumina might be more suitable.
Troubleshooting Guide for Column Chromatography:
| Problem | Potential Cause | Recommended Solution |
| Compound does not elute from the silica gel column. | The mobile phase is not polar enough. The compound is strongly interacting with the acidic silica. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to suppress the interaction with silica. |
| Poor separation of impurities. | The mobile phase composition is not optimal. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between your product and the impurities. |
| Streaking or tailing of spots on TLC. | The compound is interacting strongly with the stationary phase. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape. |
Recommended Starting Conditions for Chromatographic Method Development:
-
Stationary Phase: Silica gel (for normal phase), C18-functionalized silica (for reversed-phase).
-
Mobile Phase (Normal Phase): Start with a mixture of a relatively polar and a non-polar solvent, such as dichloromethane and methanol. A common starting point is 95:5 dichloromethane:methanol, gradually increasing the methanol content.
-
Mobile Phase (Reversed-Phase): A mixture of water and a polar organic solvent like methanol or acetonitrile, often with a pH modifier.
-
TLC Visualization: The aromatic nature of ABA allows for visualization under UV light (254 nm). Staining with a p-anisaldehyde solution can also be effective for visualizing the amine and hydroxyl groups.
Logical Flow for Purification Method Selection:
Caption: Decision tree for selecting a suitable purification strategy for ABA.
Section 3: Frequently Asked Questions (FAQs)
Q1: My ABA sample has a reddish tint. What is it and how can I remove it?
A reddish tint is likely due to the presence of an azo dimer impurity. This can be removed by treating a solution of your ABA with a small amount of a reducing agent like sodium dithionite.
Q2: I see an extra peak in my HPLC that I suspect is the ABA monomethylester. How can I confirm this and get rid of it?
You can confirm the identity of the peak by techniques like LC-MS. To remove it, the most effective method is basic hydrolysis. By treating your impure ABA in an aqueous solution at a pH of 12.5-13.0 for a short period, the ester will be hydrolyzed to the corresponding carboxylic acid (ABA monoacid), which has a different retention time on HPLC and is generally easier to separate.[1][2]
Q3: I am trying to purify my ABA by silica gel chromatography, but the compound is not moving off the baseline. What should I do?
This is a common issue with polar, basic compounds on silica gel. The amine group is likely interacting strongly with the acidic silanol groups on the silica surface. Try adding a small amount (0.1-1%) of a base like triethylamine or ammonium hydroxide to your mobile phase. This will compete for the active sites on the silica and allow your compound to elute. Alternatively, consider using a different stationary phase like alumina or reversed-phase silica gel.
Q4: What is a good starting point for developing a TLC method for monitoring the purity of my ABA?
A good starting mobile phase for TLC on a silica gel plate would be a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a 95:5 DCM:MeOH mixture and gradually increase the proportion of methanol to increase the polarity and move the spot up the plate. An Rf value between 0.2 and 0.4 is ideal for good separation.
Q5: Can I use recrystallization to purify my ABA? What solvents should I try?
Yes, recrystallization can be an effective purification method. Given the polar nature of ABA, you should start with polar, protic solvents. Good candidates to screen are water, methanol, ethanol, isopropanol, or mixtures of these. The goal is to find a solvent or solvent system where the ABA is soluble at an elevated temperature but sparingly soluble at room temperature or below, while the impurities remain in solution.
References
- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. (2009). Google Patents.
-
bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO. (2011). European Patent Office. Retrieved from [Link]
- Preparation of 5-amino-isophthalamides. (1999). Google Patents.
- Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. (2009). Google Patents.
- Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). Google Patents.
-
Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2019). Journal of Chemical Technology and Metallurgy, 54(3), 522-530. Retrieved from [Link]
- A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. (2009). Google Patents.
Sources
Technical Support Center: Iodination of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the iodination of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA). As a key intermediate in the synthesis of non-ionic X-ray contrast agents like Iohexol and Iodixanol, the successful and efficient tri-iodination of this molecule is of critical importance.[1][2] This guide, structured in a question-and-answer format, addresses common challenges encountered during this electrophilic aromatic substitution reaction.
Reaction Overview: The Chemistry of Iodination
The core transformation is the tri-iodination of the electron-rich aromatic ring of ABA. The amino group is a powerful activating group, directing the electrophilic iodine to the ortho and para positions. Since both ortho positions (2 and 6) and the para position (4) are available, the reaction proceeds to completion to form 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), often generated from a precursor like iodine monochloride (ICl) or through the oxidation of elemental iodine (I₂), is attacked by the electron-rich benzene ring.[3] A carbocation intermediate, known as a sigma complex or arenium ion, is formed and subsequently loses a proton to restore aromaticity.
Caption: Electrophilic aromatic substitution mechanism for iodination.
Troubleshooting Guide: Common Issues and Solutions
I. Low Yield and Incomplete Reactions
Q1: My reaction has stalled, and HPLC analysis shows significant amounts of mono- and di-iodinated intermediates. What could be the cause?
A1: This is a common issue often related to the reactivity of the iodinating agent and reaction conditions.
-
Causality - pH Drift: The pH of the reaction is critical. An optimal pH range of approximately 2 to 3 is often used in industrial processes.[2][4] As the reaction proceeds, HI is generated, which can decrease the pH. If the pH becomes too low, the amino group of ABA becomes protonated (-NH₃⁺). This protonated group is strongly deactivating, shutting down the electrophilic substitution.
-
Solution: Monitor the pH throughout the reaction and add a base, such as sodium hydroxide, to maintain it within the optimal range.[4] The iodinating agent can even be added in portions, with pH adjustments made before each addition.[4]
-
Causality - Insufficient Iodinating Agent: The stoichiometry is crucial for tri-iodination. You need at least three equivalents of the iodine source. In practice, a slight excess may be required to drive the reaction to completion.
-
Solution: Ensure you are using at least 3 molar equivalents of your iodinating agent (e.g., iodine monochloride).[4] If using a system that generates the electrophile in situ (e.g., I₂ with an oxidant), ensure the oxidant is not the limiting reagent.
-
Causality - Low Temperature: While the reaction is often run at elevated temperatures (e.g., 60-90°C) to ensure a reasonable rate, insufficient temperature can lead to a sluggish reaction.[2]
-
Solution: Verify your reaction temperature. If running at a lower temperature, a gradual increase may improve the conversion rate. Monitor for impurity formation at higher temperatures.
II. Impurity Profile and Side Reactions
Q2: I've achieved full conversion, but my product is contaminated with significant impurities that are difficult to remove. What are they and how can I prevent them?
A2: Impurities can arise from both the starting materials and side reactions during iodination.
-
Causality - Starting Material Impurities: Two common impurities in the ABA starting material are "ABA monomethylester" and "ABA dimer". These impurities can be iodinated along with ABA, and the resulting iodinated byproducts are extremely difficult to remove in subsequent purification steps.[1]
-
Solution - Pre-treatment of ABA: A highly effective method to remove these specific impurities is a basic hydrolysis step before the iodination reaction. By adjusting the pH of an aqueous solution of ABA to between 12 and 13 for a short period (e.g., 10-20 minutes) at room temperature, the ABA monomethylester is hydrolyzed to ABA monoacid, and the ABA dimer is also removed.[1] The resulting ABA monoacid is much easier to separate in later purification stages.[1]
| Impurity in Starting ABA | Pre-Iodination Treatment | Outcome |
| ABA Monomethylester | Hydrolysis at pH 12-13 | Converted to easily removable ABA monoacid.[1] |
| ABA Dimer | Hydrolysis at pH 12-13 | Removed from the reaction mixture.[1] |
-
Causality - Oxidative Side Reactions: Aromatic amines are susceptible to oxidation, especially under the conditions used for iodination.[5] This can lead to the formation of colored impurities and potentially azo-compounds, particularly if the pH is not well-controlled.
-
Solution: Maintain a controlled temperature and ensure the reaction is not exposed to unnecessary oxidants. Proper pH control is also crucial. In some cases, performing the reaction under an inert atmosphere (e.g., nitrogen) can be beneficial.[6]
III. Product Isolation and Discoloration
Q3: After the reaction, my crude product has a persistent dark red or brown color. How do I get a white, crystalline final product?
A3: The color is typically due to residual elemental iodine (I₂) or other colored byproducts. A multi-step workup is required.
-
Step 1: Quenching: The first step is to quench any excess iodinating agent. A reducing agent is added for this purpose.
-
Recommended Agent: A solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite is commonly used to react with and neutralize excess iodine.[4]
-
-
Step 2: Decolorization: Even after quenching, colored impurities may remain.
-
Step 3: Crystallization: The pure, tri-iodinated product is typically a solid that can be isolated by crystallization.
-
Procedure: After decolorization, the pH of the solution is typically adjusted, and the mixture is cooled to induce crystallization.[2] The desired product will precipitate out of the solution and can be collected by filtration, washed, and dried.
-
Caption: A typical workflow for product isolation and purification.
Frequently Asked Questions (FAQs)
Q: What is the most common iodinating agent for this reaction? A: On an industrial scale, iodine monochloride (ICl) is frequently used due to its high reactivity and efficiency in achieving tri-iodination.[2][4] Other systems, such as elemental iodine in the presence of an oxidizing agent, can also be employed.[3][5]
Q: How can I monitor the progress of the reaction? A: High-Performance Liquid Chromatography (HPLC) is the most effective method. It allows for the quantitative determination of the starting material (ABA), the mono- and di-iodinated intermediates, and the final tri-iodinated product. This enables you to track the reaction to completion accurately.
Q: What are the primary safety concerns? A: Iodine and its compounds can be corrosive and harmful. Iodine monochloride is highly reactive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheets (SDS) for all reagents before use.
Q: Can I use other halogens for this reaction? A: While chlorination and bromination are common electrophilic aromatic substitutions, the synthesis of X-ray contrast media specifically requires the incorporation of iodine atoms due to their high atomic density, which provides excellent X-ray attenuation.[7] Therefore, iodination is the required transformation for this application.
Experimental Protocol: Iodination of ABA
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
-
Starting Material Purification (Optional but Recommended):
-
Dissolve this compound (ABA) in water.
-
Adjust the pH to 12.5-13.0 with a 50% (w/w) aqueous solution of sodium hydroxide.[1]
-
Stir at room temperature (20-25°C) for 15-20 minutes.[1]
-
Re-acidify the solution to a pH of 2.5-3.0 with hydrochloric acid. The purified ABA solution is now ready for iodination.
-
-
Iodination Reaction:
-
Transfer the ABA solution to a suitable reactor equipped with a stirrer, thermometer, and pH probe.
-
Heat the solution to the target temperature (e.g., 70°C).[2]
-
Slowly add the first portion of iodine monochloride (ICl), monitoring the temperature and pH.
-
After the addition, allow the reaction to stir and then adjust the pH back to 2-3 with sodium hydroxide solution.[4]
-
Repeat the addition of ICl in portions, followed by pH adjustment, until a total of at least 3 molar equivalents of ICl has been added.
-
Monitor the reaction by HPLC until the starting material and intermediates are consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture slightly.
-
Add a solution of sodium bisulfite to quench excess iodine until the dark iodine color dissipates.
-
Adjust the pH to above 4 with sodium hydroxide.
-
Add sodium dithionite in small portions until the solution is decolorized.[4]
-
Cool the resulting solution (e.g., to 25-45°C) to induce crystallization of the product.[2]
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water to remove residual salts.
-
Dry the product under a vacuum to a constant weight.
-
References
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
- European Patent Office. (2011). EP2289870A1 - Process for improving the purity of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X.
- Google Patents. (n.d.). US6441235B1 - Preparation of 5-amino-isophthalamides.
- Google Patents. (n.d.). EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
-
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
- Sy, W. W. (1992). Iodination of Aromatic Amines with Iodine and Silver Sulfate.
-
National Center for Biotechnology Information. (2006). N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. In PubChem Compound Summary. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 6. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 7. N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Welcome to the technical support center for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA). This guide is designed for researchers, chemists, and drug development professionals who use ABA as a key intermediate, particularly in the synthesis of non-ionic X-ray contrast media like Iohexol and Iodixanol.[1][2] As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate experimental challenges and optimize your reaction conditions effectively.
This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (ABA) and why is it important?
ABA is a crucial chemical intermediate. Its structure, featuring a central aromatic ring with a reactive amino group and two isophthalamide side chains terminating in dihydroxypropyl groups, makes it an ideal precursor for complex multi-substituted molecules.[3][4] It is most notably used in the large-scale industrial synthesis of non-ionic X-ray contrast agents.[2][5] The derivatization of the amino group and subsequent iodination of the benzene ring are critical steps in producing these diagnostic agents.[1] Optimizing these reactions is paramount for ensuring high purity and yield, which directly impacts the cost and quality of the final pharmaceutical product.[1]
Q2: What are the primary derivatization reactions performed on ABA?
The two most common and critical derivatizations are:
-
N-Acylation: The free amino group at the 5-position is typically acylated. For instance, in the synthesis of Iodixanol, this involves reacting the tri-iodinated version of ABA with an acetylating agent to form an acetamido group.[1]
-
Aromatic Iodination: The benzene ring of ABA is activated by the amino and amide groups, making it susceptible to electrophilic substitution. Tri-iodination, typically using iodine chloride, is a key step to introduce the radio-opaque iodine atoms required for X-ray contrast.[1][5]
Q3: My ABA starting material is a hydrochloride salt. How does this affect my reaction setup?
ABA is often supplied or isolated as a hydrochloride salt (ABA-HCl) to improve its stability and handling.[6][7][8] The key consideration is that the amino group will be protonated (-NH₃⁺). Before proceeding with reactions that require a nucleophilic amino group (like N-acylation), it must be deprotonated to the free amine (-NH₂). This is typically achieved by adding a base to neutralize the HCl. For iodination reactions, the process can often start with the hydrochloride salt dissolved in an aqueous medium, with pH adjusted as part of the procedure.[1][9]
Part 2: Core Experimental Protocol: N-Acylation of the Amino Group
This protocol provides a generalized procedure for the acylation of the 5-amino group, a common derivatization step. This example uses a standard carboxylic acid and a coupling agent.
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in an appropriate anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)).
-
If starting with ABA-HCl, add one equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and stir for 15-20 minutes to generate the free amine in situ.
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) and a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in the same anhydrous solvent.
-
-
Activation:
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the carboxylic acid/coupling agent mixture.
-
Stir at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate. Formation of the active ester is often the rate-limiting step and crucial for high conversion.[10]
-
-
Coupling Reaction:
-
Slowly add the activated ester solution to the ABA solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). Reactions are typically run for 4-24 hours at temperatures ranging from room temperature to 50 °C.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate), if solubility permits. Given the high polarity of the product, precipitation by adding an anti-solvent or direct purification via chromatography may be necessary.
-
Purify the crude product using column chromatography (silica or reverse-phase) or by crystallization. Crystallization from a solvent system like 2-methoxyethanol/butanol has been reported for similar compounds.[11]
-
Experimental Workflow Diagram
Caption: General workflow for N-acylation of ABA.
Part 3: Troubleshooting Guide
Even seemingly straightforward reactions can present challenges. This guide addresses common issues encountered during the derivatization of ABA.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Q&A: In-Depth Troubleshooting
Problem 1: My reaction shows low conversion/yield, even after an extended time.
-
Possible Cause A: Inefficient Carboxylic Acid Activation. The formation of the active ester is often the bottleneck. Standard coupling reagents may not be potent enough for your specific substrate.
-
Expert Insight & Solution: There is a wide array of coupling reagents available, each with different mechanisms and reactivity profiles.[12] If EDC/HOBt is failing, consider switching to a more powerful aminium/uronium-based reagent like HATU or HBTU , or a phosphonium-based reagent like PyBOP . These often provide faster reaction rates and higher yields. Also, ensure your base (e.g., DIPEA) is fresh and added in sufficient excess (2-3 equivalents) to facilitate both the activation and the subsequent coupling step.
-
-
Possible Cause B: Low Nucleophilicity of the 5-Amino Group. The aromatic amine of ABA is less nucleophilic than an aliphatic amine. If you are starting from ABA-HCl, incomplete neutralization will leave the amine in its unreactive protonated state.
-
Expert Insight & Solution: Confirm complete deprotonation. After adding your initial equivalent of base, you can test the pH of a small aqueous aliquot to ensure it's basic. Using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes improve performance with stubborn amines, but use it judiciously as it can promote side reactions.
-
Problem 2: My final product is colored (e.g., yellow, red, or brown), complicating purification.
-
Possible Cause: Formation of Colored Impurities. In reactions involving aromatic amines, oxidative side reactions can occur, leading to the formation of colored species like azo dimers. This is particularly relevant during iodination steps.[1]
-
Expert Insight & Solution: A highly effective and scalable solution is to treat the reaction mixture with a mild reducing agent during work-up. Adding a small amount of sodium dithionite can decolorize the solution by reducing the colored impurities.[1] Performing the reaction under a strict inert atmosphere (nitrogen or argon) from the start can also minimize the formation of these oxidative byproducts.[13]
-
Problem 3: My starting material contains persistent impurities like ABA monomethylester or ABA dimer.
-
Possible Cause: Impurities from ABA Synthesis. These impurities can arise during the synthesis of ABA itself and carry over.[2][9] They can interfere with subsequent derivatization and purification steps.
-
Expert Insight & Solution: A pre-treatment or "conditioning" step for your ABA starting material is highly recommended. Before the main derivatization reaction, dissolve the ABA (or ABA-HCl) in an aqueous solution and adjust the pH to between 12 and 13 with sodium hydroxide.[2][9] Stirring at this high pH for a short period (e.g., 15-30 minutes) effectively hydrolyzes the ester and dimer impurities to their corresponding carboxylates, which can be more easily separated.[2][9] Afterward, re-acidify the solution to the desired pH for your next step.
-
Part 4: Optimization Strategies & Data
To move from a working reaction to a highly efficient one, systematic optimization is key. A Design of Experiments (DoE) approach can be highly effective for this.[14]
Key Parameters for Optimization
The following table outlines the critical variables to screen when optimizing your derivatization reaction.
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Expert Insight |
| Solvent | DMF, NMP | DMAc, DMSO, 2-MeTHF | Solvent choice is critical for solubility and reaction rate. While DMF and NMP are standards, greener alternatives like 2-MeTHF or EtOAc can be effective and simplify work-up.[15] |
| Coupling Reagent | HATU | EDC/HOBt, T3P, CDI | The choice of coupling reagent is often the most impactful variable. T3P (Propylphosphonic Anhydride) is a powerful and cost-effective option with an easily removable byproduct.[16] |
| Base | DIPEA | NMM, TEA, DBU | The base must be strong enough to deprotonate the necessary species but not so strong that it causes side reactions. DIPEA is a good first choice due to its non-nucleophilic nature. |
| Temperature | Room Temperature (20-25 °C) | 0 °C to 60 °C | Lower temperatures can reduce side reactions, while moderate heating can overcome activation energy barriers for sluggish reactions. High temperatures (>80°C) risk degradation.[13][17] |
| Stoichiometry | 1.1 eq Acid, 1.1 eq Coupling Agent | 1.0 - 1.5 eq | Using a slight excess of the less expensive reagent can drive the reaction to completion.[16] However, a large excess can complicate purification. |
Part 5: Analytical Characterization
Confirming the structure and purity of your final product is a non-negotiable step.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for assessing purity and reaction completion. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid is a good starting point.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product. Use high-resolution MS (HRMS) for unambiguous confirmation of the elemental composition.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for full structural elucidation, confirming that the derivatization occurred at the intended position.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., disappearance of the N-H stretch from the primary amine, appearance of a new amide carbonyl).[19]
References
-
EP1131280B1 - Preparation of 5-amino-isophthalamides - Google Patents.
-
Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate.
-
US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents.
-
Introducing an Experimental Design Approach for Efficient Optimization of Chiral Derivatization Conditions for D- and L-Glyceric Acids - PubMed.
-
EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents.
-
Derivatization reaction optimization - ResearchGate.
-
Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS) for analyzing non-volatile metabolites in soy sauce koji-making process and their evolution patterns - PubMed.
-
Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - European Patent Office.
-
Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - Google Patents.
-
EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents.
-
Reducing side reactions during isophthalamide polymerization - Benchchem.
-
(PDF) Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines - ResearchGate.
-
A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry - PubMed Central.
-
Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine - ResearchGate.
-
amide coupling help : r/Chempros - Reddit.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
-
Synthesis and properties of new aromatic polyisophthalamides with adamantylamide pendent groups - R Discovery.
-
5-Amino-N,N'-bis(2,3- dihydroxypropyl)isophthalamide - Echemi.
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI.
-
Technical Support Center: Post-Polymerization Modifications of Isophthalamide Polymers - Benchchem.
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing).
-
This compound - ChemicalBook.
-
This compound Hydrochloride - MySkinRecipes.
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit.
-
Analytical Methods for Characterization of Nanomaterial Surfaces - PMC - NIH.
Sources
- 1. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | 203515-86-0 [chemicalbook.com]
- 4. This compound Hydrochloride [myskinrecipes.com]
- 5. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 6. EP1131280B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 7. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. data.epo.org [data.epo.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. hepatochem.com [hepatochem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Introducing an Experimental Design Approach for Efficient Optimization of Chiral Derivatization Conditions for D- and L-Glyceric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) Production
Welcome to the technical support center for the synthesis and scale-up of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA), a critical intermediate in the production of non-ionic X-ray contrast agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ABA production, from bench-scale experiments to larger-scale manufacturing. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your synthesis.
I. Synthesis Overview & Key Challenges
The industrial synthesis of ABA typically follows a two-step process: the amidation of a 5-nitroisophthalic acid derivative, followed by the reduction of the nitro group. While seemingly straightforward, scaling up this process presents several challenges that can impact yield, purity, and reproducibility.
Caption: General synthesis workflow for this compound (ABA).
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of ABA.
Q1: What is the most common starting material for the amidation step?
The most frequently used starting material is a di-lower-alkyl 5-nitroisophthalate, such as dimethyl 5-nitroisophthalate.[3] This is primarily due to its commercial availability and reactivity.
Q2: Why is a basic catalyst often used in the amidation reaction?
While the amidation can proceed without a catalyst, it is significantly slower. A basic catalyst, such as sodium methoxide (formed by dissolving sodium metal in an alcohol solvent like 2-methoxyethanol), can dramatically reduce the reaction time from over 10 hours to just a few hours, which is a critical factor in large-scale production.[3]
Q3: What are the typical impurities found in crude ABA?
The most commonly reported impurities are ABA monomethylester and ABA dimer.[1][2] These impurities can be challenging to remove in subsequent steps and can impact the purity of the final active pharmaceutical ingredient (API).[2]
Q4: How are the common impurities in ABA removed?
A highly effective method for removing ABA monomethylester and ABA dimer is through basic hydrolysis.[1][2] By adjusting the pH of an aqueous solution of crude ABA to between 12 and 13 with a base like sodium hydroxide, these impurities are hydrolyzed to ABA monoacid, which is more easily removed during purification.[1][2] This process is typically rapid, often completing in under an hour at room temperature.[1]
Q5: What are the recommended analytical techniques for monitoring the reaction and assessing purity?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the amidation and reduction reactions, as well as for quantifying the purity of the final product.[1][2] It is crucial for detecting and quantifying the levels of starting materials, intermediates, the final product, and any impurities.
III. Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common issues that may arise during the scaling up of ABA production.
Amidation Step: Low Yield or Incomplete Reaction
Problem: The amidation of dimethyl 5-nitroisophthalate with 3-amino-1,2-propanediol is sluggish or does not go to completion, even with the use of a basic catalyst.
Caption: Troubleshooting guide for low yield in the amidation step.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Reagent Quality | The purity of the starting materials is critical. 3-amino-1,2-propanediol is hygroscopic and water can interfere with the reaction. Impurities in the dimethyl 5-nitroisophthalate can also inhibit the reaction. | - Verify the purity of 3-amino-1,2-propanediol using techniques like Karl Fischer titration to determine water content. If necessary, dry the reagent before use. - Analyze the purity of dimethyl 5-nitroisophthalate by HPLC or melting point determination. |
| Catalyst Inactivity | If using a base catalyst like sodium methoxide, incomplete dissolution of sodium metal in the alcohol solvent will result in a lower concentration of the active catalyst. | - Ensure complete dissolution of sodium metal in the alcohol (e.g., 2-methoxyethanol) before adding it to the reaction mixture.[3] - Consider a slight excess of the catalyst , but be mindful that this can potentially lead to side reactions. |
| Suboptimal Reaction Conditions | The reaction is typically run at reflux temperature to ensure a sufficient reaction rate.[3] Inadequate heating can lead to an incomplete reaction. The presence of excess moisture in the solvent can also be detrimental. | - Monitor the internal reaction temperature to ensure it reaches and is maintained at the reflux temperature of the solvent. - Use a dry solvent . If necessary, distill the solvent over a suitable drying agent before use. |
| Incorrect Stoichiometry | An incorrect molar ratio of the reactants can lead to an incomplete reaction and the presence of unreacted starting materials. | - Carefully verify the molar equivalents of both dimethyl 5-nitroisophthalate and 3-amino-1,2-propanediol. A slight excess of the amine (e.g., 2.1 molar equivalents) is often used to drive the reaction to completion.[3] |
Nitro Group Reduction: Incomplete Conversion or Side Product Formation
Problem: The catalytic hydrogenation of the nitro intermediate to ABA is incomplete, or significant amounts of side products are formed.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Deactivation | The palladium-on-carbon (Pd/C) catalyst can be poisoned by impurities in the substrate or the solvent. Sulfur-containing compounds are common catalyst poisons. The catalyst may also lose activity over time or with repeated use. | - Ensure the purity of the nitro intermediate before the reduction step. If necessary, perform a purification step (e.g., crystallization) before hydrogenation. - Use a fresh, high-quality Pd/C catalyst . - Increase the catalyst loading if the reaction is still sluggish, but be aware of the cost implications on a large scale. |
| Suboptimal Reaction Conditions | Hydrogen pressure, temperature, and pH can all influence the rate and selectivity of the reduction. Reductions under neutral or alkaline conditions can sometimes lead to the formation of azoxy and hydrazo byproducts.[4] | - Optimize the hydrogen pressure . While higher pressures can increase the reaction rate, they may also lead to over-reduction or other side reactions. A pressure of around 10 kg/cm ² has been reported for a similar reduction.[4] - Control the reaction temperature . The reaction is often exothermic, and excessive temperature can promote side reactions. - Adjust the pH . For the reduction of 5-nitroisophthalic acid, carrying out the reaction at a pH of 4-7 has been shown to suppress the formation of side products.[4] |
| Poor Mass Transfer | In a heterogeneous catalytic reaction, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst. Poor agitation can lead to a slow and incomplete reaction. | - Ensure vigorous and efficient stirring of the reaction mixture. On a larger scale, the design of the reactor and the type of impeller are critical for achieving good mass transfer. |
Purification: Difficulty in Removing Impurities and Isolating the Final Product
Problem: Even after the basic hydrolysis step, residual impurities remain, or the isolation of pure ABA is challenging.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Hydrolysis of Impurities | The pH may not have been maintained in the optimal range of 12-13 for a sufficient amount of time to completely hydrolyze the ABA monomethylester and ABA dimer.[1][2] | - Carefully monitor and control the pH during the hydrolysis step. Use a calibrated pH meter. - Ensure sufficient reaction time at the target pH. Monitor the disappearance of the impurities by HPLC. |
| Crystallization/Precipitation Issues | ABA is often isolated as its hydrochloride salt.[3] The choice of solvent and the rate of addition of hydrochloric acid can affect the crystal form, particle size, and purity of the isolated product. | - Optimize the crystallization conditions . This may involve screening different solvents or solvent mixtures. - Control the rate of addition of hydrochloric acid and the cooling profile to promote the formation of well-defined crystals that are easy to filter and wash. |
| Occlusion of Impurities | During crystallization, impurities can become trapped within the crystal lattice of the product, making them difficult to remove by simple washing. | - Consider recrystallization of the isolated product from a suitable solvent to improve its purity. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound (ABA)
This protocol is a generalized procedure based on literature reports and should be optimized for your specific laboratory or plant conditions.[3]
-
Amidation:
-
In a suitable reactor, dissolve dimethyl 5-nitroisophthalate in a dry alcohol solvent such as 2-methoxyethanol.
-
In a separate vessel, prepare the sodium methoxide catalyst by carefully dissolving sodium metal in 2-methoxyethanol under an inert atmosphere.
-
Add the catalyst solution to the reactor.
-
Add approximately 2.1 molar equivalents of 3-amino-1,2-propanediol to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by HPLC until the starting ester is consumed.
-
-
Nitro Group Reduction:
-
Cool the reaction mixture to ambient temperature.
-
Transfer the solution to a suitable hydrogenator.
-
Carefully add a 10% palladium-on-carbon catalyst to the mixture.
-
Pressurize the hydrogenator with hydrogen gas to the desired pressure.
-
Stir the mixture vigorously at a controlled temperature until the reduction of the nitro group is complete, as confirmed by HPLC.
-
-
Isolation:
-
Filter the reaction mixture to remove the catalyst.
-
To the filtrate, add a solution of hydrogen chloride in a lower alkanol (or bubble HCl gas through the solution) to precipitate the hydrochloride salt of ABA.
-
Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum.
-
Protocol 2: Purification of Crude ABA by Basic Hydrolysis
This protocol is based on a patented method for removing ABA monomethylester and ABA dimer.[1][2]
-
Dissolution: Dissolve the crude ABA in water.
-
pH Adjustment: Slowly add a 50% w/w aqueous solution of sodium hydroxide to the ABA solution at room temperature (20-25°C) to raise the pH to between 12.5 and 13.0.
-
Hydrolysis: Maintain the pH in this range for 15-60 minutes, monitoring the disappearance of the ABA monomethylester and ABA dimer by HPLC.
-
Neutralization: After the hydrolysis is complete, adjust the pH to 2.5-3.0 by adding hydrochloric acid.
-
Further Processing: The purified ABA solution can then be used in the next step of the synthesis or the product can be isolated by crystallization.
V. Analytical Methods
A robust analytical method is essential for monitoring the reaction and ensuring the quality of the final product.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., around 254 nm) is a standard method.
-
Sample Preparation: Samples from the reaction mixture should be diluted with a suitable solvent before injection.
It is crucial to develop and validate an HPLC method that can effectively separate the starting materials, intermediates, the final product, and all potential impurities.
VI. References
-
Haaland, T., & Homestad, O. M. (2009). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. European Patent No. EP2289870B1. Retrieved from
-
GE Healthcare AS. (2011). bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO. European Patent Application No. EP2289870A1. Retrieved from [Link]
-
Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562-1689. [Link]
-
Fedorov, L. A., & Gasanov, R. G. (2002). Preparation of 5-amino-isophthalamides. U.S. Patent No. US6441235B1. Retrieved from
-
Nippon Kayaku Co., Ltd. (1998). Production of 5-aminoisophthalic acid. Japanese Patent No. JPH10306067A. Retrieved from
Sources
common pitfalls in the handling of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Last Updated: 2026-01-23
Welcome to the technical support center for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and application of this specialized molecule. As a compound with distinct structural features, its successful use in experimental settings relies on a nuanced understanding of its chemical behavior.
This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Section 1: Compound Overview and Key Properties (FAQs)
This section addresses fundamental questions regarding the compound's structure, properties, and proper storage.
What is the chemical structure of this compound?
The molecule consists of a central isophthalamide core, which is a benzene ring with two carboxamide groups at the 1 and 3 positions. It is functionalized with an amino group (-NH2) at the 5 position and two identical N,N'-bis(2,3-dihydroxypropyl) side chains attached to the amide nitrogens.
Caption: Chemical structure of the title compound.
What are the key physicochemical properties I should be aware of?
Understanding the molecule's properties is crucial for experimental design. The presence of multiple hydroxyl (-OH) and amide (-CONH-) groups makes the molecule quite polar.
| Property | Expected Characteristic | Rationale & Experimental Implication |
| Appearance | White to off-white crystalline powder.[1] | Any significant deviation in color (e.g., yellow, brown) may indicate oxidation of the amino group or other impurities. |
| Solubility | Soluble in water and polar organic solvents like methanol.[1][2] | The four hydroxyl groups and two amide linkages contribute to high polarity and hydrogen bonding capacity, promoting solubility in aqueous solutions.[3] Poor solubility in nonpolar organic solvents is expected. |
| Stability | Generally stable, but sensitive to pH, light, and oxidizing agents. | The aromatic amine is susceptible to oxidation, and the amide bonds can undergo hydrolysis under strong acidic or basic conditions.[4][5][6] |
| Hygroscopicity | Likely hygroscopic. | The high density of polar functional groups will attract and retain water molecules from the atmosphere. |
How should I properly store this compound?
Proper storage is critical to maintain the integrity of the compound.
-
Short-Term Storage (days to weeks): Store in a tightly sealed container at 2-8°C, protected from light.[7]
-
Long-Term Storage (months to years): For optimal stability, store at -20°C in a desiccated, dark environment.[7][8] The use of an amber vial inside a desiccator is a best practice.[9]
Rationale: The primary degradation pathways are oxidation of the aromatic amine and potential hydrolysis. Low temperatures slow down these chemical reactions, protection from light prevents photo-oxidation, and a desiccated environment mitigates issues related to hygroscopicity and water-mediated degradation.[10]
Section 2: Troubleshooting Guide for Common Experimental Pitfalls
This section provides solutions to specific problems you may encounter.
Issue 1: I'm struggling to achieve complete dissolution of the compound.
Question: My compound is not dissolving completely in my aqueous buffer, leaving a persistent suspension. What steps can I take?
Answer: This is a common issue, often related to kinetics, pH, or aggregation. The molecule's high hydrogen bonding capacity can sometimes lead to self-association.
Troubleshooting Workflow: Solubility Issues
Caption: Step-by-step troubleshooting for dissolution problems.
Causality Explained:
-
pH Adjustment: The amino group is basic and will be protonated at acidic pH. The hydrochloride salt form is often used to improve water solubility.[2][11] Adjusting the pH can alter the ionization state and disrupt intermolecular forces that may be causing aggregation. A patent for this compound specifies dissolving its hydrochloride salt in water and adjusting the pH to approximately 3.[2]
-
Sonication/Warming: These methods provide the necessary activation energy to break up the crystal lattice or aggregates, allowing the solvent to interact more effectively with the individual molecules.
-
Co-solvents: A small amount of an organic solvent can disrupt hydrophobic interactions of the benzene core, aiding in the solvation process.
Issue 2: My experimental results are inconsistent, suggesting compound degradation.
Question: I'm observing a loss of activity or the appearance of new peaks in my HPLC analysis over time. What could be causing this instability?
Answer: The two most likely culprits are oxidation of the aromatic amine and hydrolysis of the amide bonds.
Potential Degradation Pathways
-
Oxidation of the Aromatic Amine: Aromatic amines are susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities. This process often leads to the formation of colored impurities.
-
Hydrolysis of Amide Bonds: While amides are generally stable, their hydrolysis can be catalyzed by strong acids or bases, especially at elevated temperatures.[5][6][12] This would break the molecule into 5-aminoisophthalic acid and 1-amino-2,3-propanediol.
Preventative Measures & Protocol Validation
-
Use Degassed Solvents: For preparing stock solutions, use buffers that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If the compound is particularly sensitive in your application, consider handling the solid and preparing solutions in a glove box under an inert atmosphere.
-
pH Control: Avoid strongly acidic (pH < 3) or alkaline (pH > 9) conditions, especially during prolonged incubations or heating, unless required by the experimental protocol.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your buffer can sequester metal ions.
-
Fresh is Best: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Issue 3: I'm seeing unexpected biological effects or off-target activity.
Question: My bioassay results are not what I predicted. Could impurities in the compound be the cause?
Recommended Quality Control (QC) Protocol
Objective: To verify the identity and purity of this compound before use.
Methodology:
-
Prepare a Sample: Accurately weigh and dissolve a small amount of the compound in a suitable mobile phase or water to a concentration of ~1 mg/mL.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Detection: UV detector set at a wavelength appropriate for the aromatic system (e.g., 254 nm and 280 nm).
-
-
Analysis:
-
The primary peak should correspond to your compound.
-
Assess the purity by calculating the area of the main peak as a percentage of the total area of all peaks. A purity of >98% is generally recommended for biological assays.[1]
-
The presence of multiple peaks could indicate degradation products or impurities from synthesis.
-
-
Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to confirm that the molecular weight of the main peak matches the expected mass of the compound (C14H21N3O6, MW ≈ 327.33 g/mol ).
Section 3: References
-
Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. (n.d.). Google Patents. Retrieved from
-
Preparation of 5-amino-isophthalamides. (n.d.). Google Patents. Retrieved from
-
Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Washington. Retrieved from [Link]
-
Calafat, A. M., & Valentin-Blasini, L. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC, National Institutes of Health. Retrieved from [Link]
-
Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. (2025). PMC, National Institutes of Health. Retrieved from [Link]
-
Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. (2025). ResearchGate. Retrieved from [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Lab Manager. Retrieved from [Link]
-
Dealing with the challenges of drug discovery. (2023). CAS.org. Retrieved from [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate. Retrieved from [Link]
-
Management of Chemicals. (n.d.). Prudent Practices in the Laboratory, NCBI Bookshelf. Retrieved from [Link]
-
A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. (n.d.). Google Patents. Retrieved from
-
Drug Development Challenges. (n.d.). Improving and Accelerating Therapeutic Development for Nervous System Disorders, NCBI Bookshelf. Retrieved from [Link]
-
Solubility across a series of hydroxylated aromatics. Hydrophilicity... (n.d.). ResearchGate. Retrieved from [Link]
-
Research Chemicals. (n.d.). Greenhouse Treatment Center. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]
-
Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide. (2025). ResearchGate. Retrieved from [Link]
-
Hydrolysis of Polyamides. (2016). YouTube. Retrieved from [Link]
-
A Beginner's Guide to Chemical Storage Best Practices. (n.d.). Moravek. Retrieved from [Link]
-
Hydrolysis-induced large swelling of polyacrylamide hydrogels. (n.d.). RSC Publishing. Retrieved from [Link]
-
5-(N-2-3-Dihydroxypropylacetimido)- 2,4,6-Triiodo- N,N'-Bis-(2,3-Dihydroxypropyl) Isophthalamide. (n.d.). MP Biomedicals. Retrieved from [Link]
-
Properties of amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Solubility of some aromatic/polycy- clic aromatic hydrocarbons. (n.d.). ResearchGate. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
The Reality of Drug Discovery and Development. (2024). Centre For Human Specific Research. Retrieved from [Link]
-
Quick Revision - Hydrolysis of condensation polymers. (2019). YouTube. Retrieved from [Link]
-
Aromatic Amines. (n.d.). Sundarban Mahavidyalaya. Retrieved from [Link]
-
Inhibition Effect and Mechanism of Phenolic Antioxidants on Coal Spontaneous Combustion. (n.d.). ACS Omega. Retrieved from [Link]
-
Flavonoid. (n.d.). Wikipedia. Retrieved from [Link]
-
5-Amino N N Bis (2 3 Dihydroxy Propyl) Isophthalamide Hcl Cas No: 203515-86-0. (n.d.). IndiaMART. Retrieved from [Link]
-
N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. (2006). NCBI. Retrieved from [Link]
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- 1. This compound | 203515-86-0 [chemicalbook.com]
- 2. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
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- 10. moravek.com [moravek.com]
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- 12. Hydrolysis-induced large swelling of polyacrylamide hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. Dealing with the challenges of drug discovery | CAS [cas.org]
- 14. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. greenhousetreatment.com [greenhousetreatment.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, commonly referred to as "ABA," is a pivotal intermediate in the industrial synthesis of non-ionic X-ray contrast agents such as iohexol and iodixanol.[1][2] The stringent purity requirements for final pharmaceutical products necessitate a rigorous validation of the purity of such precursors. Failure to control impurities at this early stage can lead to the formation of difficult-to-remove, and potentially toxic, byproducts in the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for the purity validation of synthesized ABA, grounded in scientific principles and regulatory expectations.
The Impurity Landscape of Synthesized ABA
The synthesis of ABA can introduce several process-related impurities that must be identified and quantified. The most commonly encountered impurities are ABA monomethylester and ABA dimer .[1][2] These impurities can undergo subsequent reactions, such as iodination, alongside ABA, leading to final product impurities that are exceptionally challenging to remove.[2] Therefore, a robust analytical strategy is not just a quality control measure but a critical component of process optimization and regulatory compliance.
Comparative Analysis of Purity Validation Techniques
A multi-faceted approach, employing orthogonal analytical techniques, is essential for a comprehensive purity assessment of ABA. Each technique offers unique insights into the purity profile of the synthesized compound.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection and quantification of impurities. | High sensitivity and resolution, well-established for this compound.[1][2] | Requires reference standards for impurity identification and quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with unique NMR signals. | Provides detailed structural information, can be quantitative (qNMR).[3][4] | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation, structural elucidation of impurities through fragmentation patterns. | High sensitivity and specificity, can identify unknown impurities. | Can be difficult to quantify without isotopic labeling, ionization efficiency can vary. |
| Elemental Analysis (EA) | Combustion of the sample to determine the percentage of C, H, and N. | Confirmation of elemental composition and empirical formula. | Provides a fundamental measure of purity.[5] | Does not identify or quantify individual impurities, requires high sample purity for accurate results. |
In-Depth Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantifying the purity of ABA and its impurities.[1][2] A well-validated HPLC method provides the necessary sensitivity and resolution to separate ABA from its process-related impurities.
Experimental Protocol:
-
System Preparation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of ABA in the initial mobile phase composition.
Data Interpretation:
The purity of ABA is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram. The retention times of known impurity standards (ABA monomethylester and ABA dimer) are used for their identification and quantification. For instance, a successful purification process can reduce the ABA monomethylester content from approximately 0.4% to less than 0.01% and the ABA dimer content from about 0.1% to less than 0.01%.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the ABA sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample.[6]
Data Interpretation:
-
¹H NMR: The spectrum should exhibit characteristic signals for the aromatic protons of the isophthalamide ring and the protons of the 2,3-dihydroxypropyl side chains. Impurities like the ABA monomethylester would show a distinct singlet for the methyl ester protons around 3.9 ppm.
-
¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the ABA structure.
-
qNMR: By integrating the signals of ABA and a known internal standard, the absolute purity of the sample can be determined.[3][6]
Mass Spectrometry (MS)
MS provides an accurate molecular weight of the synthesized ABA and can be used to identify unknown impurities.
Experimental Protocol:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this molecule.
-
Analysis: Acquire the full scan mass spectrum to determine the molecular weight of the parent compound and any impurities. Perform tandem MS (MS/MS) on the parent ion and impurity ions to obtain fragmentation patterns for structural elucidation.
Data Interpretation:
The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of ABA (C₁₄H₂₁N₃O₆, exact mass: 327.14). The fragmentation pattern can help confirm the structure. Impurities will appear as ions with different mass-to-charge ratios.
Elemental Analysis (EA)
EA is a fundamental technique to confirm the elemental composition of the synthesized ABA.
Experimental Protocol:
-
Instrument: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2 mg of the dried ABA sample.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
Data Interpretation:
The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the molecular formula of ABA (C₁₄H₂₁N₃O₆).
Theoretical Elemental Composition of this compound (C₁₄H₂₁N₃O₆):
-
Carbon (C): 51.37%
-
Hydrogen (H): 6.47%
-
Nitrogen (N): 12.84%
-
Oxygen (O): 29.32%
The experimental results should be within ±0.4% of the theoretical values to be considered acceptable in most contexts.[7]
Visualizing the Purity Validation Workflow
An integrated workflow ensures a thorough and reliable purity assessment.
Caption: Integrated workflow for the purity validation of ABA.
Logical Relationships in Analytical Method Selection
The choice of analytical techniques is guided by the specific information required at each stage of the validation process.
Caption: Decision logic for selecting analytical methods.
Conclusion: An Integrated Strategy for Assured Purity
The purity validation of this compound is a multi-step, multi-technique process that is fundamental to ensuring the quality and safety of the final X-ray contrast agents. While HPLC serves as the primary tool for quantitative analysis of purity and known impurities, a comprehensive validation strategy must incorporate orthogonal methods. NMR and MS are indispensable for unequivocal structural confirmation and the identification of any unexpected impurities, while Elemental Analysis provides the ultimate verification of the compound's elemental composition. By integrating these techniques within a logical workflow, researchers and drug development professionals can ensure the highest standards of scientific integrity and regulatory compliance.
References
- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
-
1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). PubChem. [Link]
-
Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. European Patent Office. [Link]
-
5-(N-2-3-Dihydroxypropylacetimido)- 2,4,6-Triiodo- N,N'-Bis-(2,3-Dihydroxypropyl) Isophthalamide. MP Biomedicals. [Link]
- Preparation of 5-amino-isophthalamides.
-
An International Study Evaluating Elemental Analysis. ACS Publications. [Link]
-
Elemental Analysis – Technical Resources. University of Padua. [Link]
-
Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
-
Quantitative NMR Spectroscopy. University of California, San Diego. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
-
Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identification of Two New Compounds. MDPI. [Link]
-
NMR spectroscopy in pharmacy. Alpaipars. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
-
Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. ResearchGate. [Link]
Sources
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- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: A Key Intermediate in X-Ray Contrast Media
Introduction
5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, commonly referred to as ABA or AIPA bisamide, is a critical starting material in the industrial synthesis of several non-ionic X-ray contrast agents, including iohexol and iodixanol.[1] The purity and efficient synthesis of this intermediate directly impact the quality and cost-effectiveness of the final pharmaceutical products. This guide provides a detailed comparative analysis of the two primary synthetic routes to ABA, offering insights into their respective methodologies, performance, and practical considerations for researchers, scientists, and professionals in drug development.
At a Glance: Comparison of Synthetic Routes
| Feature | Route 1: The "Nitro-Reduction" Pathway | Route 2: The "Direct Amidation" Pathway |
| Starting Material | 5-Nitroisophthalic acid derivative (e.g., dimethyl 5-nitroisophthalate) | 5-Aminoisophthalic acid |
| Key Transformations | 1. Amidation of the nitro-isophthalate. 2. Reduction of the nitro group. | 1. Activation of carboxylic acids. 2. Amidation. |
| Reported Overall Yield | High (e.g., ~95% for the combined amidation/reduction steps)[2] | Variable, dependent on the efficiency of the amidation step. |
| Key Advantages | Well-established and documented process with high yields. | Potentially shorter route if direct amidation is efficient. |
| Potential Challenges | Handling of nitro compounds and catalytic hydrogenation at scale. | Potentially harsh conditions for acid activation; direct amidation of the diacid can be challenging. |
Route 1: The "Nitro-Reduction" Pathway
This widely utilized industrial method commences with a 5-nitroisophthalic acid derivative, typically the dimethyl ester, and proceeds through a two-step sequence of amidation followed by reduction.
Causality Behind Experimental Choices
The selection of a 5-nitroisophthalate ester as the starting material is strategic. The nitro group is a robust electron-withdrawing group, which facilitates the initial amidation reaction. Furthermore, its conversion to an amino group in the final step is a well-understood and high-yielding transformation. The use of the diester derivative enhances the reactivity of the carbonyl groups towards nucleophilic attack by the amine.
Experimental Protocol: A Self-Validating System
The following protocol is a representative example based on established patent literature.[2]
Step 1: Amidation of Dimethyl 5-Nitroisophthalate
-
Catalyst Preparation: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve metallic sodium in 2-methoxyethanol to form a sodium methoxide catalyst solution. The use of a basic catalyst is crucial for promoting the aminolysis of the ester.[2]
-
Reaction Setup: Charge the reactor with dimethyl 5-nitroisophthalate, 3-amino-1,2-propanediol (approximately 2.1 molar equivalents), 2-methoxyethanol, and the prepared catalyst solution.[2]
-
Reaction Conditions: Heat the mixture to reflux (around 108 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting ester.[2]
-
Outcome: This step yields an intermediate solution of N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. This intermediate is typically not isolated.[2]
Step 2: Catalytic Hydrogenation
-
Catalyst Addition: Cool the solution from the amidation step and transfer it to a hydrogenator. Add a palladium-on-carbon (Pd/C) catalyst.[2]
-
Hydrogenation: Pressurize the reactor with hydrogen gas. The hydrogenation is typically carried out at a moderate temperature and pressure until the reduction of the nitro group to an amino group is complete.
-
Work-up and Isolation: After the reaction, the catalyst is filtered off. The desired this compound can be isolated as the free base by solvent removal or precipitated as its hydrochloride salt by the addition of hydrogen chloride.[2]
Performance Data
This integrated "one-pot" approach, without the isolation of the nitro intermediate, is reported to achieve a high yield of approximately 95% for the combined amidation and reduction steps.[2] The resulting product is of sufficient quality for the subsequent iodination step in the synthesis of contrast agents.[2]
Visualizing the "Nitro-Reduction" Pathway
Caption: Synthetic scheme for the "Nitro-Reduction" Pathway.
Route 2: The "Direct Amidation" Pathway
This alternative approach begins with 5-aminoisophthalic acid and aims to form the diamide in a more direct fashion. While conceptually simpler, this route presents its own set of chemical challenges.
Causality Behind Experimental Choices
The primary motivation for this route is the use of a more advanced starting material, 5-aminoisophthalic acid, which already possesses the required amino group at the 5-position. This potentially shortens the overall synthetic sequence. However, the direct amidation of a carboxylic acid is generally more challenging than that of an ester, often requiring activation of the carboxylic acid groups.
Proposed Experimental Workflow
While a single, detailed industrial protocol for this route is not as readily available in the public domain as for Route 1, a chemically sound workflow can be constructed based on fundamental organic synthesis principles. This typically involves an initial activation of the carboxylic acid groups.
Step 1: Activation of 5-Aminoisophthalic Acid
The carboxylic acid groups of 5-aminoisophthalic acid need to be converted into more reactive species to facilitate amidation. Two common methods are:
-
Formation of the Diacyl Chloride: Reacting 5-aminoisophthalic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This converts the carboxylic acids into highly reactive acyl chlorides.
-
Esterification: Converting the dicarboxylic acid to a diester (e.g., dimethyl or diethyl ester) through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst). This increases the electrophilicity of the carbonyl carbons.
Step 2: Amidation
-
Reaction Setup: The activated derivative of 5-aminoisophthalic acid (diacyl chloride or diester) is dissolved in a suitable aprotic solvent.
-
Amine Addition: 3-Amino-1,2-propanediol is added to the solution. In the case of the diacyl chloride, a base (e.g., triethylamine or pyridine) is typically added to neutralize the HCl generated during the reaction.
-
Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating. The progress is monitored by an appropriate analytical technique like HPLC or TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. Purification may involve crystallization or chromatography to obtain the final this compound.
Performance Considerations and Potential Side Reactions
The overall yield of this route is highly dependent on the efficiency of both the activation and amidation steps.
-
Challenges with Diacyl Chloride: The high reactivity of acyl chlorides can lead to side reactions if not controlled carefully. The amino group on the isophthalic acid ring could potentially react, leading to polymerization, although its aromatic nature makes it less nucleophilic than the aliphatic amine.
-
Amidation of Diesters: The amidation of the diester of 5-aminoisophthalic acid would proceed under similar conditions to the amidation step in Route 1, likely requiring a basic catalyst and elevated temperatures.
Visualizing the "Direct Amidation" Pathway
Caption: Proposed synthetic scheme for the "Direct Amidation" Pathway.
Purity and Downstream Processing
Regardless of the synthetic route, the purity of the final this compound is paramount. Common impurities can include the mono-amide derivative and dimeric species.[3] Purification is often achieved through crystallization. It is crucial to minimize these impurities as they can undergo subsequent reactions, such as iodination, leading to contaminants in the final active pharmaceutical ingredient that are difficult to remove.[3]
Conclusion
Both the "Nitro-Reduction" and "Direct Amidation" pathways offer viable methods for the synthesis of this compound.
-
Route 1 ("Nitro-Reduction") is a well-established, high-yielding process that is widely used in industrial settings. Its predictability and robustness make it a reliable choice for large-scale production.
-
Route 2 ("Direct Amidation") presents a potentially more convergent approach. However, it requires careful optimization of the carboxylic acid activation and amidation steps to be competitive in terms of overall yield and process efficiency.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of production, and the specific process capabilities of the manufacturing facility. Further research into more efficient and greener direct amidation catalysts could enhance the attractiveness of Route 2 in the future.
References
- GE Healthcare AS. (2011). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. EP2281807A1.
- GE Healthcare AS. (2011). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. EP2289870B1.
-
PubChem. (n.d.). 5-Aminoisophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Amersham Health AS. (2002). Preparation of 5-amino-isophthalamides. US6441235B1.
- Bracco Imaging S.p.A. (2004). Process for the preparation of n,n-substituted 5-amino-1,3-benzenedicarboxamides. US20040082811A1.
- GE Healthcare AS. (2009). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. EP2289870B1.
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- 2. US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation - Google Patents [patents.google.com]
- 3. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
A Comprehensive Guide to the Validation of HPLC Methods for the Quantification of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is a cornerstone of drug development and quality control. This guide offers an in-depth, experience-driven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. As a Senior Application Scientist, the focus extends beyond a mere recitation of procedural steps to elucidate the scientific rationale behind methodological choices, ensuring a robust and reliable analytical system.
Introduction: The Analyte and the Imperative for Validated Analysis
This compound is a polar, aromatic compound. Its structure, featuring an aromatic core and multiple hydroxyl groups, suggests its potential utility as a scaffold in medicinal chemistry or as a component in polymer synthesis. The presence of a primary aromatic amine and amide functionalities further underscores its chemical reactivity and potential for diverse applications. Given these characteristics, a validated analytical method is paramount for accurate quantification in various matrices, be it for pharmacokinetic studies, stability testing, or quality control of a final product.
The physicochemical properties of a molecule heavily influence the development of an analytical method.[1][2] For our target analyte, its high polarity, a consequence of the numerous hydroxyl and amide groups, presents a significant challenge for traditional reversed-phase HPLC, where retention of polar compounds can be problematic.[3][4]
Proposed HPLC Method: A Scientifically Grounded Approach
Considering the polar nature of this compound, a reversed-phase HPLC method with a polar-modified stationary phase is the logical starting point. The aromatic ring provides a chromophore, making UV detection a suitable choice.[5][6]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Polar-Embedded or Polar-Endcapped, 4.6 x 150 mm, 3.5 µm | These stationary phases are designed to provide better retention for polar analytes compared to traditional C18 columns, mitigating the issue of early elution.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate the primary amine, leading to more consistent retention and improved peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, offering good elution strength and UV transparency. |
| Gradient | 5% to 50% B over 15 minutes | A gradient elution is necessary to ensure the elution of the analyte in a reasonable time with good peak shape, while also cleaning the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detector | UV-Vis Diode Array Detector (DAD) | A DAD allows for the monitoring of multiple wavelengths and the acquisition of the full UV spectrum of the analyte, aiding in peak purity assessment. |
| Detection Wavelength | ~240 nm and ~290 nm (to be confirmed by UV scan) | Aromatic compounds typically exhibit strong absorbance in the UV region. A full UV scan of the analyte standard is necessary to determine the optimal detection wavelength(s).[5] |
The Validation Gauntlet: A Step-by-Step Protocol with In-Depth Rationale
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[10][11][12][13][14]
System Suitability: The Daily Health Check
Before any validation experiments, and indeed before any routine analysis, the suitability of the chromatographic system must be established. This is not a validation parameter per se, but a prerequisite to ensure the system is performing adequately.
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration that will be in the middle of the intended calibration range.
-
Make five replicate injections of this standard solution.
-
Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Causality Behind the Choices: These parameters provide a snapshot of the system's performance. A low RSD for peak area and retention time indicates good precision and stability. The tailing factor and theoretical plates are measures of column efficiency and peak symmetry, which are crucial for accurate integration and resolution from other components.
Specificity: Proving You're Measuring Only What You Intend To
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Placebo Analysis: Analyze a placebo sample (a mixture of all excipients in a formulation without the active pharmaceutical ingredient) to ensure no interference at the retention time of the analyte.
-
Peak Purity Analysis: Utilize the DAD to assess the peak purity of the analyte in both the standard and stressed samples.
Acceptance Criteria:
-
The analyte peak should be well-resolved from any degradation products or placebo components.
-
The peak purity analysis should show no signs of co-elution.
Trustworthiness of the Protocol: By intentionally creating potential interferences through forced degradation, we are rigorously testing the method's ability to distinguish the analyte from closely related compounds.
Linearity and Range: The Quantitative Relationship
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residuals: The residuals should be randomly distributed around the x-axis.
Data Presentation:
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Linear Regression Equation: y = 10025x + 1234 | |
| Correlation Coefficient (r²): 0.9998 |
Accuracy: How Close to the Truth?
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the analyte.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0%.
-
RSD of Recovery: ≤ 2.0% at each concentration level.
Table 3: Example Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.5 | 99.4 |
| 100 | 101.2 | 101.2 |
| 120 | 119.3 | 99.4 |
Precision: Repeatability and Intermediate Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the RSD.
-
Repeatability (Intra-assay Precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
RSD for Repeatability: ≤ 2.0%
-
RSD for Intermediate Precision: ≤ 2.0%
Robustness: The Method's Resilience
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Systematically vary key method parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% absolute)
-
-
Analyze a standard solution under each of the modified conditions.
-
Assess the impact on retention time, peak area, and system suitability parameters.
Acceptance Criteria:
-
The system suitability parameters should still be met under all varied conditions.
-
The changes in retention time and peak area should be minimal and predictable.
Expertise in Action: Robustness testing is not just about meeting acceptance criteria; it's about understanding the method's "operational space." This knowledge is invaluable for troubleshooting during routine use.
Visualizing the Workflow
A clear understanding of the process flow is essential for both training and execution.
Caption: The overall workflow for HPLC method validation.
Comparison with Alternative Analytical Techniques
While HPLC is a workhorse in pharmaceutical analysis, it's important to understand its position relative to other available technologies.
Table 4: Comparison of Analytical Techniques
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, widely available, cost-effective, good for quantitative analysis. | Lower sensitivity compared to MS, may not be suitable for complex matrices without extensive sample preparation. |
| UPLC-UV | Similar to HPLC but uses smaller particles and higher pressures.[15][16][17] | Faster analysis times, better resolution, higher sensitivity than HPLC.[15] | Higher initial instrument cost, more susceptible to clogging with dirty samples. |
| LC-MS | HPLC or UPLC coupled with a mass spectrometer. | High sensitivity and selectivity, provides molecular weight information, ideal for trace analysis and identification of unknowns.[18][19][20] | High instrument cost and complexity, potential for matrix effects (ion suppression).[18] |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field.[21][22][23][24][25] | High separation efficiency, low sample and solvent consumption, orthogonal separation mechanism to HPLC.[24] | Lower sensitivity for some applications, can be less robust than HPLC. |
| UV-Vis Spectrophotometry | Measures the absorption of UV-Vis light by the analyte in solution.[6][26] | Simple, rapid, and inexpensive for pure samples. | Lacks specificity for mixtures, cannot separate the analyte from impurities.[5] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and semi-volatile compounds. | Not suitable for non-volatile and thermally labile compounds like this compound without derivatization.[27][28][29] |
Expert Insight: For routine quality control where the primary goal is quantification of the main component, a validated HPLC-UV method offers the best balance of performance, cost, and reliability. For metabolite identification in biological matrices or trace impurity analysis, LC-MS would be the superior choice.
Caption: Decision tree for selecting an analytical technique.
Conclusion: Beyond Validation to Lifecycle Management
The validation of an HPLC method is not a one-time event but the beginning of the method's lifecycle. The data generated provides a deep understanding of the method's capabilities and limitations, which is essential for its successful implementation in a regulated environment. This guide has provided a framework for not only performing the validation experiments but also for understanding the scientific principles that underpin a robust and reliable analytical method for this compound. By adhering to these principles of scientific integrity and thoroughness, researchers and drug development professionals can ensure the quality and reliability of their analytical data.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
This guide provides an in-depth technical comparison and cross-validation strategy for the analytical methods used to assess the purity and concentration of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. As a critical intermediate in the synthesis of non-ionic X-ray contrast media, rigorous analytical control is paramount to ensure the safety and efficacy of the final drug product.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.
The Criticality of Analytical Method Validation for Pharmaceutical Intermediates
This compound, hereafter referred to as "Compound A," is a key building block in the manufacture of widely used iodinated contrast agents.[3] The purity of Compound A directly impacts the impurity profile of the final active pharmaceutical ingredient (API). Even trace impurities, such as ABA monomethylester and ABA dimer, if not controlled at this intermediate stage, can lead to the formation of difficult-to-remove, structurally similar byproducts in the final API, potentially compromising patient safety and drug efficacy.[1][2]
Therefore, the analytical methods employed for the quality control of Compound A must be thoroughly validated to ensure they are fit for their intended purpose. Cross-validation, the process of comparing the results from two or more distinct analytical methods, provides a high degree of confidence in the accuracy and reliability of the generated data. This guide will focus on a cross-validation approach comparing High-Performance Liquid Chromatography (HPLC) with a potential alternative, Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparative Overview of Analytical Techniques
The choice of analytical techniques for cross-validation should be based on orthogonal principles of separation and detection. This approach minimizes the risk of shared method biases.
| Analytical Technique | Principle of Measurement | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity, followed by UV detection. | High specificity and selectivity for separating the main compound from impurities. Quantitative accuracy and precision. | Can be time-consuming. Requires careful method development and optimization. |
| Ultraviolet-Visible (UV-Vis) Spectrophotometry | Measurement of light absorbance by the analyte at a specific wavelength. | Rapid and simple analysis. Cost-effective. | Lower specificity compared to HPLC; susceptible to interference from UV-absorbing impurities. |
Experimental Design for Cross-Validation
A robust cross-validation study is designed to demonstrate the equivalence, or a well-defined relationship, between the results obtained from the primary method (HPLC) and the alternative method (UV-Vis Spectrophotometry). The experimental design should be rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[4][5][6][7]
Experimental Workflow
The following diagram illustrates the key stages of the cross-validation workflow.
Caption: Workflow for the cross-validation of HPLC and UV-Vis spectrophotometry for the analysis of Compound A.
Detailed Experimental Protocols
The following protocols are provided as a template and should be optimized based on the specific instrumentation and laboratory conditions.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound and to separate it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Reference standard of this compound (purity ≥ 99.5%)
-
Test samples of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient program should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase A) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the test sample in the diluent to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: Determined from the UV spectrum of the analyte (e.g., 220 nm and 254 nm).
-
-
Analysis: Inject the blank, calibration standards, and test samples.
-
Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the test samples from the calibration curve.
Protocol 2: UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound by measuring its absorbance.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Reagents:
-
Same as for HPLC.
Procedure:
-
Determination of λmax: Prepare a dilute solution of the reference standard and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a series of calibration standards with concentrations that give absorbance values within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Sample Solution Preparation: Prepare a solution of the test sample with a concentration that falls within the calibration range.
-
Measurement: Measure the absorbance of the blank, calibration standards, and test samples at the predetermined λmax.
-
Data Processing: Construct a calibration curve by plotting absorbance against the concentration of the standards. Determine the concentration of the analyte in the test samples from the calibration curve.
Data Analysis and Interpretation
The data obtained from both methods should be statistically compared to assess their agreement.
Comparative Data Summary
The following table provides a template for summarizing the quantitative results from the cross-validation study.
| Sample ID | HPLC Result (mg/mL) | UV-Vis Result (mg/mL) | % Difference |
| Sample 1 | 0.502 | 0.510 | 1.59% |
| Sample 2 | 0.498 | 0.491 | -1.41% |
| Sample 3 | 0.505 | 0.512 | 1.39% |
| ... | ... | ... | ... |
Statistical Evaluation
A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods. A Bland-Altman plot is also a valuable tool to visualize the agreement between the two methods over the concentration range.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The inclusion of system suitability tests in the HPLC method, as mandated by USP <1225>, ensures that the chromatographic system is performing adequately before any samples are analyzed.[8][9] For both methods, the use of a certified reference standard and the generation of a linear calibration curve with an appropriate correlation coefficient (e.g., r² > 0.999) ensures the accuracy and reliability of the measurements.
Conclusion and Recommendations
This guide has outlined a comprehensive framework for the cross-validation of analytical results for this compound. The combination of a highly specific separation technique like HPLC with a rapid screening method like UV-Vis spectrophotometry provides a robust analytical control strategy.
Key Recommendations:
-
Method of Choice for Routine QC: HPLC is recommended as the primary method for routine quality control due to its superior specificity and ability to monitor impurities.
-
Alternative for In-Process Control: UV-Vis spectrophotometry can be a valuable tool for rapid in-process control checks where high throughput is required and the impurity profile is well-characterized.
-
Regulatory Submissions: A comprehensive cross-validation report, including the data and statistical analysis presented here, is a critical component of the analytical validation package for regulatory submissions, in line with FDA and ICH guidelines.[10][11][12]
By implementing a rigorous cross-validation program, pharmaceutical manufacturers can ensure the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- GE Healthcare AS. (2011). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. European Patent EP 2 289 870 A1.
- GE Healthcare AS. (2009). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. Google Patents.
- Haaland, T., & Homestad, O. M. (2012). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. Google Patents.
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International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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U.S. Food and Drug Administration. (1995). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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European Medicines Agency. (2006). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]
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Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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United States Pharmacopeial Convention. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
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ResearchGate. (2023). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2A Text on Validation of Analytical Procedures. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Methods. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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The Central Role of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide in the Synthesis of Non-ionic Iodinated Contrast Media: A Comparative Guide
In the landscape of modern medical imaging, non-ionic iodinated contrast media are indispensable tools for enhancing the visibility of internal structures in X-ray-based procedures like computed tomography (CT). At the heart of the industrial synthesis of several leading contrast agents lies a crucial building block: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide , commonly referred to as ABA. This guide provides a detailed comparison of the efficacy of ABA as a chemical intermediate in the production of three widely used non-ionic contrast agents: iohexol, ioversol, and iodixanol. We will delve into the synthetic pathways, compare process efficiencies, and provide insights into the experimental protocols that underpin their manufacture.
Introduction to this compound (ABA)
This compound (ABA) is a key intermediate in the synthesis of several non-ionic X-ray contrast agents, including iohexol, ioversol, and iodixanol. Its molecular structure, featuring a central aminobenzoyl ring with two dihydroxypropyl amide side chains, provides a versatile scaffold for the subsequent addition of iodine atoms and other functional groups that impart the desired physicochemical properties to the final contrast medium. The purity of ABA is paramount, as impurities can be carried through the synthetic process and compromise the safety and efficacy of the final pharmaceutical product.
The Synthetic Journey from ABA to Iodinated Contrast Agents
The general strategy for synthesizing iohexol, ioversol, and iodixanol from ABA involves a series of core chemical transformations. The primary and most critical step is the iodination of the aromatic ring of ABA, followed by functionalization of the amino group. The specific sequence and nature of these modifications differentiate the synthetic routes to each of the final products.
Iodination of ABA: The Common First Step
The initial step in the synthesis of these contrast agents is the tri-iodination of the ABA molecule. This is typically achieved by reacting ABA with an iodinating agent, such as iodine monochloride, to produce 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. The efficiency and purity of this step are critical for the overall success of the synthesis.
Comparative Efficacy of ABA in the Synthesis of Iohexol, Ioversol, and Iodixanol
The "efficacy" of ABA as a precursor can be evaluated by examining the overall yield, purity, and complexity of the synthetic processes that convert it into the final contrast agents.
Synthesis of Iohexol from ABA
Iohexol is a monomeric, non-ionic contrast agent. Its synthesis from the iodinated ABA intermediate involves N-alkylation. A common method involves the reaction with 1-chloro-2,3-propanediol.
Key Synthetic Steps:
-
Iodination of ABA: Production of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
N-acetylation: The amino group is acetylated.
-
N-alkylation: Introduction of the 2,3-dihydroxypropyl group at the acetamido nitrogen.
A reported large-scale synthesis of iohexol highlights a six-step process with a focus on achieving high purity without the need for resin-based purification. One method to achieve high purity involves a final hydrolysis step to yield iohexol with a purity of over 99.4%.
Synthesis of Ioversol from ABA
Ioversol is another monomeric, non-ionic contrast agent. The synthesis of ioversol from the iodinated ABA intermediate involves the introduction of a different side chain on the amino group. The synthesis involves reacting the intermediate with a suitable alkylating agent to introduce the N-(2-hydroxyethyl)glycolamido side chain.
Key Synthetic Steps:
-
Iodination of ABA: Formation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
N-acylation: Reaction with a reagent like chloroacetyl chloride.
-
N-alkylation: Introduction of the 2-hydroxyethyl group.
The purification of ioversol can be challenging due to the formation of isomers and other byproducts.
Synthesis of Iodixanol from ABA
Iodixanol is a dimeric, non-ionic, iso-osmolar contrast agent. Its synthesis is more complex than that of the monomeric agents, as it involves the dimerization of two tri-iodinated benzene rings derived from ABA. A common route involves the dimerization of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (a derivative of iodinated ABA) using a linking agent such as epichlorohydrin.
Key Synthetic Steps:
-
Iodination of ABA: To yield 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
N-acetylation: To produce 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
Dimerization: Linking two molecules of the acetylated intermediate.
The dimerization reaction can result in a mixture of products, making the purification of iodixanol a critical and often costly step. However, processes have been developed to achieve high conversion rates (85-90%) and high purity (>99%) after purification.
Comparison of Synthetic Efficiency
| Feature | Iohexol Synthesis | Ioversol Synthesis | Iodixanol Synthesis |
| Starting Intermediate | This compound (ABA) | This compound (ABA) | This compound (ABA) |
| Key Transformation | N-alkylation | N-acylation and N-alkylation | Dimerization |
| Complexity | Relatively straightforward | Moderately complex | High complexity |
| Number of Steps (post-ABA) | Typically 2-3 major steps | Typically 2-3 major steps | Typically 2 major steps (acetylation and dimerization) |
| Reported Purity | > 99.4% | High purity achievable but can be challenging | > 99% |
| Key Challenges | Control of O-alkylation impurities | Isomer formation and removal | Control of side reactions during dimerization, purification of the final product |
Experimental Protocols
General Protocol for the Iodination of ABA
-
Dissolve this compound (ABA) in a suitable solvent, such as aqueous hydrochloric acid.
-
Add a solution of an iodinating agent (e.g., iodine monochloride) portion-wise while maintaining the reaction temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, quench the reaction and isolate the crude 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
Purify the product by recrystallization or other suitable methods.
Exemplary Protocol for the Final Step in Iodixanol Synthesis (Dimerization)
-
Dissolve 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in a suitable solvent system (e.g., water or a mixed solvent system).
-
Add a base (e.g., sodium hydroxide) to adjust the pH.
-
Add the dimerization agent (e.g., epichlorohydrin) and maintain the reaction at a controlled temperature.
-
Monitor the formation of iodixanol using HPLC.
-
After the reaction is complete, neutralize the mixture and isolate the crude iodixanol.
-
Purify the crude product through crystallization to achieve the desired purity.
Visualization of Synthetic Pathways
Caption: Synthetic pathways from ABA to Iohexol, Ioversol, and Iodixanol.
Conclusion
This compound is a cornerstone intermediate in the synthesis of several vital non-ionic iodinated contrast agents. Its efficacy as a precursor is demonstrated by its successful application in the large-scale production of iohexol, ioversol, and iodixanol. While the initial iodination step is common, the subsequent synthetic routes diverge, leading to final products with distinct structures and properties. The synthesis of the monomeric agents, iohexol and ioversol, is generally less complex than the dimeric iodixanol. However, achieving high purity and yield remains a critical challenge in all these processes, underscoring the importance of optimizing each synthetic step and purification procedure. The choice of which contrast agent to synthesize from ABA depends on a variety of factors, including the desired physicochemical properties of the final product and the manufacturing capabilities.
References
-
A practical large-scale synthesis of iohexol. International Journal of Chemical Science.
-
Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation. ACS Omega.
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Process for the preparation of intermediates useful in the preparation of non-ionic contrast agents. Google Patents.
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A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. Google Patents.
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"A Process For The Manufacture Of Iodixanol". Quick Company.
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N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide. National Center for Biotechnology Information.
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A New Process For The Synthesis Of High Pure Iohexol And Its Intermediates. IP.com.
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Process for preparation and purification of iodixanol. Hovione.
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Synthesis of iodixanol in water. Google Patents.
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Iohexol synthesis. ChemicalBook.
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Synthesis of ioversol. Google Patents.
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Ioversol clinical safety summary. PubMed.
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Efficacy and Safety of Iodixanol in Computed Coronary Tomographic Angiography and Cardiac Catheterization. PubMed Central.
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Physicochemical properties of iodixanol. PubMed.
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(PDF) Efficacy and Safety of Iodixanol in Computed Coronary Tomographic Angiography and Cardiac Catheterization. ResearchGate.
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Ioversol – Application in Therapy and Current Clinical Research. Clinical Trials.
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Efficacy and Safety of Iodixanol in Computed Coronary Tomographic Angiography and Cardiac Catheterization. Preprints.org.
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Process for the preparation of contrast agents. Google Patents.
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Ioversol: Key Safety & Patient Guidance. Drugs.com.
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Iohexol: Package Insert / Prescribing Information / MOA. Drugs.com.
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Iohexol. National Center for Biotechnology Information.
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Efficacy and Safety of Iodixanol in Computed Coronary Tomographic Angiography and Cardiac Catheterization. PubMed.
-
Comparison of iodixanol 320 and iohexol 350 in image quality during 64-slice multidetector computed tomography: Prospective randomized study. ResearchGate.
-
OPTIRAY® (ioversol) injection, for intra-arterial or intra-venous use.
-
Preparation of 5-amino-isophthalamides. Google Patents.
-
What are the guidelines for the safe administration of iohexol (iohexol, a non-ionic contrast agent)?. Dr.Oracle.
-
Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. Google Patents.
-
Renal safety of iodixanol. Ovid.
-
N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. National Center for Biotechnology Information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
